Peficitinib
説明
Structure
2D Structure
特性
CAS番号 |
944118-01-8 |
|---|---|
分子式 |
C18H22N4O2 |
分子量 |
326.4 g/mol |
IUPAC名 |
4-[[(1R)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C18H22N4O2/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22)/t9?,10-,11?,14?,18?/m1/s1 |
InChIキー |
DREIJXJRTLTGJC-LIDVPHFLSA-N |
異性体SMILES |
C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O |
正規SMILES |
C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Peficitinib; ASP015K; ASP015K; ASP 015K; JNJ54781532; JNJ54781532; JNJ 54781532. |
製品の起源 |
United States |
Foundational & Exploratory
Peficitinib's Selectivity Profile for JAK Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the selectivity profile of peficitinib, a Janus kinase (JAK) inhibitor, for the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. This document summarizes key quantitative data, outlines detailed experimental methodologies for assessing selectivity, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and the JAK-STAT Pathway
This compound (ASP015K) is an orally active JAK inhibitor that has been investigated for the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2][3] The therapeutic effects of this compound are mediated through its inhibition of the JAK-STAT signaling pathway.[4] This pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[4][5]
The JAK family comprises four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[6] These kinases associate with cytokine receptors in pairs and, upon cytokine binding, phosphorylate each other and the receptor.[7] This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by the JAKs.[6][7] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes.[5][7] By inhibiting JAKs, this compound can modulate the downstream effects of these cytokine signals.[4]
This compound's Selectivity Profile: Quantitative Data
The selectivity of a JAK inhibitor is a critical aspect of its pharmacological profile, as the different JAK isoforms have distinct roles in mediating cytokine signaling.[8] The inhibitory activity of this compound against each JAK isoform is typically quantified by determining the half-maximal inhibitory concentration (IC50) in biochemical assays.
| Kinase Target | This compound IC50 (nM) |
| JAK1 | 3.9[1][2][6] |
| JAK2 | 5.0[1][2][6] |
| JAK3 | 0.7[1][2][6] |
| TYK2 | 4.8[1][2][6] |
Table 1: Biochemical IC50 values of this compound for JAK family kinases. These values were determined in cell-free enzymatic assays and indicate a moderate selectivity for JAK3.
Experimental Protocols
The determination of a JAK inhibitor's selectivity profile involves both biochemical and cellular assays. Below are detailed methodologies representative of those used to characterize compounds like this compound.
Biochemical Kinase Inhibition Assay (Enzymatic Assay)
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK isoforms.
Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP (Adenosine triphosphate)
-
A specific peptide substrate for each kinase
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound at various concentrations
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Enzyme and Substrate Preparation: The JAK enzyme and its corresponding peptide substrate are diluted in the assay buffer.
-
Compound Incubation: this compound is serially diluted and pre-incubated with the JAK enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or fluorescence.
-
Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to a control without any inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular STAT Phosphorylation Assay
Cell-based assays provide a more biologically relevant context by measuring the inhibition of JAK-STAT signaling within a whole-cell system.
Objective: To assess the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in cells.
Materials:
-
Human cell lines (e.g., peripheral blood mononuclear cells - PBMCs)
-
Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2/TYK2, IFN-α for JAK1/TYK2)
-
This compound at various concentrations
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Fluorescently labeled antibodies specific for phosphorylated STAT proteins (pSTAT)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate and prepare the desired cell type (e.g., PBMCs).
-
Compound Pre-incubation: Incubate the cells with various concentrations of this compound for a defined period.
-
Cytokine Stimulation: Add a specific cytokine to the cell culture to activate a particular JAK-STAT pathway.
-
Fixation and Permeabilization: Stop the reaction by fixing the cells and then permeabilize the cell membrane to allow antibodies to enter.
-
Intracellular Staining: Stain the cells with a fluorescently labeled antibody that specifically binds to the phosphorylated form of the target STAT protein.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the level of pSTAT in each sample.
-
Data Analysis: Determine the IC50 value by plotting the inhibition of STAT phosphorylation against the concentration of this compound.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the context of this compound's mechanism of action and the methods used for its characterization, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a biochemical kinase inhibition assay.
Caption: Workflow for a cellular STAT phosphorylation assay.
Conclusion
This compound is a potent inhibitor of all four JAK family members, with moderate selectivity for JAK3 in biochemical assays. The comprehensive characterization of its selectivity profile through both enzymatic and cellular assays is crucial for understanding its mechanism of action and potential therapeutic applications. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals in the field of drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mybiosource.com [mybiosource.com]
- 3. raybiotech.com [raybiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of Peficitinib's Pan-JAK Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peficitinib (ASP015K) is a potent, orally bioavailable Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis. As a pan-JAK inhibitor, it targets multiple members of the JAK family—JAK1, JAK2, JAK3, and TYK2—with varying degrees of affinity, showing moderate selectivity for JAK3.[1][2] This technical guide provides an in-depth analysis of the crystal structure of this compound in complex with the kinase domains of JAK1, JAK2, JAK3, and TYK2. We will detail the structural interactions that govern its binding and inhibitory activity, present quantitative binding and crystallographic data, and outline the experimental protocols for protein expression, purification, crystallization, and binding affinity determination. Furthermore, this guide includes visualizations of the canonical JAK-STAT signaling pathway and a generalized experimental workflow for the structural determination of JAK-inhibitor complexes.
Introduction: The Role of Janus Kinases in Autoimmune Disorders
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are essential for transducing cytokine-mediated signals via the JAK-STAT pathway.[3] This signaling cascade is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation, immunity, and hematopoiesis.[3] Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, inhibiting JAKs has emerged as a promising therapeutic strategy.
This compound is a small molecule inhibitor that targets the ATP-binding site of JAKs, thereby preventing the phosphorylation of STATs and interrupting the downstream signaling cascade.[1] Understanding the precise molecular interactions between this compound and the different JAK isoforms at an atomic level is crucial for the rational design of next-generation inhibitors with improved selectivity and efficacy.
Quantitative Data
This compound Binding Affinity
This compound has been shown to inhibit all four JAK family members with nanomolar potency. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| JAK1 | 3.9[4][5][6][7] |
| JAK2 | 5.0[4][5][6][7] |
| JAK3 | 0.7[4][5][7] |
| TYK2 | 4.8[4][5][6][7] |
Table 1: In vitro inhibitory potency of this compound against the four JAK isoforms.
Crystallographic Data for this compound-JAK Complexes
The crystal structures of this compound in complex with the kinase domains of JAK1, JAK2, JAK3, and TYK2 have been determined by X-ray diffraction. The key crystallographic data are presented in the table below.
| Complex | PDB ID | Resolution (Å) | R-Value Work | R-Value Free |
| This compound-JAK1 | 6AAH | 1.83 | 0.224 | 0.255 |
| This compound-JAK2 | 6AAJ | 2.37 | 0.208 | 0.262 |
| This compound-JAK3 | 6AAK | 2.67 | 0.269 | 0.326 |
| This compound-TYK2 | 6AAM | 1.98 | 0.202 | 0.238 |
Table 2: Crystallographic data for this compound in complex with JAK1, JAK2, JAK3, and TYK2.
Structural Insights into this compound-JAK Interactions
The crystal structures reveal that this compound binds to the ATP-binding site of the JAK kinase domains. A key interaction is the formation of triple hydrogen bonds between the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold of this compound and the hinge region of the kinases.[1][2] Interestingly, the binding orientation of this scaffold differs among the JAK isoforms, which is suggested to be influenced by the presence of unfavorable water molecules in the binding pocket.[1][2]
Signaling Pathway and Experimental Workflow
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling pathway is a primary target for this compound. The following diagram illustrates the key steps in this pathway, from cytokine binding to gene transcription, and indicates the point of inhibition by this compound.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Structure Determination
The determination of the crystal structure of a this compound-JAK complex involves a multi-step process, from protein expression to structure refinement. The following diagram outlines a typical workflow.
Caption: A generalized experimental workflow for determining the crystal structure of a this compound-JAK complex.
Experimental Protocols
Protein Expression and Purification of JAK Kinase Domains
A generalized protocol for the expression and purification of JAK kinase domains for crystallographic studies is outlined below, based on common methodologies.[8][9][10][11]
-
Gene Expression: The DNA sequence encoding the human JAK kinase domain (e.g., for JAK1, JAK2, JAK3, or TYK2) is cloned into a suitable expression vector, such as a baculovirus transfer vector for expression in insect cells (e.g., Spodoptera frugiperda Sf9 cells).[8][12] Recombinant baculovirus is generated and used to infect the insect cells for protein expression.
-
Cell Lysis and Initial Purification: The cells are harvested and lysed. The soluble fraction containing the JAK kinase domain is then subjected to affinity chromatography, typically using a resin that binds to a purification tag (e.g., a polyhistidine-tag) fused to the protein.
-
Tag Removal and Further Purification: The affinity tag is cleaved from the JAK kinase domain using a specific protease. The protein is then further purified using techniques such as ion-exchange chromatography and size-exclusion chromatography to obtain a highly pure and homogenous protein sample.
Crystallization of the this compound-JAK Complex
The following is a general protocol for the crystallization of a JAK kinase domain in complex with this compound.
-
Complex Formation: The purified JAK kinase domain is incubated with an excess of this compound to ensure the formation of the inhibitor-protein complex.
-
Crystallization Screening: The this compound-JAK complex is subjected to high-throughput crystallization screening using various commercially available or in-house prepared crystallization screens. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.[13]
-
Crystal Optimization: Once initial crystal hits are identified, the crystallization conditions (e.g., precipitant concentration, pH, temperature, and protein concentration) are optimized to obtain diffraction-quality crystals.
-
Cryo-protection and Data Collection: Crystals are cryo-protected by soaking them in a solution containing a cryoprotectant (e.g., glycerol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.[13]
Biochemical Kinase Assay for IC50 Determination
The inhibitory activity of this compound against the JAK isoforms is typically determined using an in vitro biochemical kinase assay.[14]
-
Assay Components: The assay mixture typically contains the purified recombinant human JAK enzyme, a specific peptide substrate, and ATP.
-
Inhibitor Incubation: The JAK enzyme is pre-incubated with varying concentrations of this compound.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The enzyme catalyzes the transfer of a phosphate group from ATP to the peptide substrate.
-
Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production lumimetrically.[14]
-
IC50 Calculation: The percentage of kinase inhibition is calculated for each this compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve.[14]
Conclusion
This technical guide has provided a comprehensive overview of the structural and quantitative aspects of this compound's interaction with the Janus kinase family. The crystallographic data reveal the molecular basis for its potent pan-JAK inhibition, highlighting key interactions within the ATP-binding site. The provided experimental protocols offer a foundation for researchers aiming to replicate or build upon these findings. A thorough understanding of the structure-activity relationship of this compound and other JAK inhibitors is paramount for the continued development of targeted therapies for a range of autoimmune and inflammatory disorders.
References
- 1. Discovery and structural characterization of this compound (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6aah - Crystal structure of JAK1 in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Investigation of Potential Drug–Drug Interactions between this compound (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Production and crystallization of recombinant JAK proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression, purification, characterization and crystallization of non- and phosphorylated states of JAK2 and JAK3 kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Expression and Crystallization - Dept of Biochemistry - University at Buffalo [medicine.buffalo.edu]
- 11. HIGH-THROUGHPUT PROTEIN PURIFICATION FOR X-RAY CRYSTALLOGRAPHY AND NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Peficitinib (ASP015K): A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peficitinib (ASP015K) is an orally bioavailable Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis in several countries.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and chemical synthesis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource detailing the scientific journey from a lead compound to a clinically effective therapeutic agent. This document includes a summary of key quantitative data, detailed experimental protocols for pivotal assays, and visualizations of the core signaling pathway, discovery workflow, and chemical synthesis route.
Discovery and Mechanism of Action
Identification of a Novel Pan-JAK Inhibitor
This compound, also known as ASP015K, was identified as a novel, orally bioavailable inhibitor of the Janus kinase family.[3][4] The discovery process originated from a lead compound, which underwent significant chemical modification at the C4-position of its 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold. This optimization led to a substantial increase in both JAK inhibitory activity and metabolic stability in liver microsomes.[3]
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
This compound functions as a pan-JAK inhibitor, targeting all four members of the JAK family: JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2).[5][6] It exhibits moderate selectivity for JAK3.[3] The JAK-STAT signaling pathway is a critical cascade in mediating the effects of numerous pro-inflammatory cytokines implicated in autoimmune diseases such as rheumatoid arthritis. By inhibiting the enzymatic activity of JAKs, this compound effectively blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This prevention of STAT activation curtails their translocation to the cell nucleus, thereby downregulating the transcription of genes involved in inflammation and immune responses.[7] Specifically, this compound has been shown to inhibit the IL-2-dependent proliferation of T cells and the phosphorylation of STAT5 in vitro and ex vivo.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its in vitro potency against JAK enzymes and its pharmacokinetic properties in various species.
Table 1: In Vitro Inhibitory Activity of this compound against JAK Isoforms
| Janus Kinase Isoform | IC₅₀ (nM) |
| JAK1 | 3.9[7][8] |
| JAK2 | 5.0[7][8] |
| JAK3 | 0.7[7][8] |
| TYK2 | 4.8[7] |
Table 2: In Vitro and In Vivo Pharmacological Activity of this compound
| Assay | Species/System | Endpoint | Value |
| IL-2-induced T cell proliferation | Human | IC₅₀ | 10 nM[7][8] |
| IL-2-induced STAT5 phosphorylation | Rat (whole blood) | IC₅₀ | 124 nM[7][8] |
| IL-2-induced STAT5 phosphorylation | Human (lymphocytes) | IC₅₀ | 127 nM[7][8] |
| Adjuvant-Induced Arthritis Model | Rat | ED₅₀ (paw swelling) | 2.7 mg/kg[7][8] |
Table 3: Pharmacokinetic Parameters of this compound in Healthy Chinese Subjects (Single Dose, Fasted)
| Dose | Cₘₐₓ (ng/mL) | tₘₐₓ (hr) | AUC₀₋ᵢₙ𝒻 (ng·h/mL) | t₁/₂ (hr) |
| 50 mg | 138.4 ± 34.1 | 1.0 (1.0-1.5) | 711.0 ± 158.5 | 7.4 ± 1.5 |
| 100 mg | 309.8 ± 117.4 | 1.5 (1.0-2.0) | 1655.8 ± 457.7 | 8.8 ± 2.0 |
| 150 mg | 441.5 ± 140.7 | 1.0 (0.5-2.0) | 2886.5 ± 1032.5 | 13.0 ± 5.2 |
| Data are presented as mean ± standard deviation for Cₘₐₓ, AUC₀₋ᵢₙ𝒻, and t₁/₂. For tₘₐₓ, data are presented as median (range). Data from Gao et al., 2022. |
Experimental Protocols
JAK Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against JAK enzymes.
Objective: To quantify the 50% inhibitory concentration (IC₅₀) of this compound against purified JAK1, JAK2, JAK3, and TYK2 enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Specific peptide substrate for each kinase
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (test compound) at various concentrations
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
Procedure:
-
Enzyme and Substrate Preparation: Dilute the JAK enzyme and its corresponding peptide substrate to the desired concentrations in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Incubation: Add the diluted this compound and the JAK enzyme solution to the wells of a 96-well plate. Pre-incubate for a specified period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined duration (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding the detection reagent from the ADP-Glo™ kit. This reagent simultaneously terminates the kinase reaction and measures the amount of ADP produced.
-
Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based STAT5 Phosphorylation Assay
This protocol describes a method to assess the inhibitory effect of this compound on cytokine-induced STAT5 phosphorylation in whole blood or isolated lymphocytes.
Objective: To determine the IC₅₀ of this compound for the inhibition of IL-2-induced STAT5 phosphorylation.
Materials:
-
Freshly collected human or rat whole blood, or isolated peripheral blood mononuclear cells (PBMCs)
-
Recombinant human or rat Interleukin-2 (IL-2)
-
This compound at various concentrations
-
Fixation buffer (e.g., BD Cytofix™)
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorescently labeled anti-phospho-STAT5 (pSTAT5) antibody
-
Flow cytometer
Procedure:
-
Compound Incubation: Pre-incubate the whole blood or PBMC samples with varying concentrations of this compound for a specified time (e.g., 1 hour) at 37°C.
-
Cytokine Stimulation: Stimulate the cells with a predetermined concentration of IL-2 for a short period (e.g., 15 minutes) at 37°C to induce STAT5 phosphorylation.
-
Cell Fixation: Stop the stimulation by adding a fixation buffer and incubate for 10 minutes at 37°C.
-
Permeabilization: Permeabilize the cells by adding a permeabilization buffer and incubating on ice for 30 minutes.
-
Immunostaining: Stain the cells with a fluorescently labeled anti-pSTAT5 antibody for 30-60 minutes at 4°C in the dark.
-
Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) of the pSTAT5 signal is determined for each concentration of this compound. The IC₅₀ value is calculated by plotting the percentage of inhibition of pSTAT5 MFI against the logarithm of the this compound concentration.
Rat Adjuvant-Induced Arthritis (AIA) Model
This protocol details the induction of arthritis in rats and the evaluation of the therapeutic efficacy of this compound.
Objective: To assess the in vivo anti-inflammatory and disease-modifying effects of this compound in a rat model of rheumatoid arthritis.
Materials:
-
Lewis rats (or other susceptible strain)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for paw volume measurement
-
Arthritis scoring system
Procedure:
-
Induction of Arthritis: On day 0, induce arthritis by a single subcutaneous injection of CFA (e.g., 0.1 mL of a 10 mg/mL suspension) into the base of the tail or a hind paw of each rat.
-
Treatment Administration: For a prophylactic regimen, begin daily oral administration of this compound or vehicle control on day 0. For a therapeutic regimen, start treatment after the onset of clinical signs of arthritis (e.g., day 10). Doses can range from 1 to 30 mg/kg.[8]
-
Clinical Assessment: Monitor the rats daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Paw Volume Measurement: Measure the volume of both hind paws using a plethysmometer or calipers at regular intervals throughout the study.
-
Arthritis Scoring: Score the severity of arthritis in each paw based on a predefined scale (e.g., 0-4, where 0 is normal and 4 is severe inflammation with ankylosis).
-
Radiographic and Histological Analysis: At the end of the study, perform radiographic analysis of the joints to assess bone and cartilage destruction. Histopathological examination of the joints can also be conducted to evaluate inflammation, pannus formation, and tissue damage.
-
Data Analysis: Compare the changes in paw volume, arthritis scores, and radiographic/histological parameters between the this compound-treated groups and the vehicle control group. The effective dose 50 (ED₅₀) can be calculated based on the dose-dependent inhibition of paw swelling.
Visualizations
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
This compound Discovery Workflow
Caption: A logical workflow for the discovery and development of this compound.
Chemical Synthesis of this compound
Caption: The multi-step chemical synthesis route for this compound Hydrobromide.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. Discovery and structural characterization of this compound (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel JAK inhibitor, this compound, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Safety of a Single Oral Dose of this compound (ASP015K) in Japanese Subjects with Normal and Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Peficitinib: A Deep Dive into its Modulation of Cytokine Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of peficitinib, a Janus kinase (JAK) inhibitor, and its intricate role in modulating cytokine signaling pathways. This compound (ASP015K) is an oral therapeutic agent that has demonstrated efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis, by targeting the JAK-STAT signaling cascade, a critical communication network for numerous cytokines involved in inflammation and immune responses.[1][2] This document details the mechanism of action of this compound, presents key quantitative data on its inhibitory activity, outlines detailed experimental protocols for its characterization, and provides visual representations of the signaling pathways and experimental workflows involved.
Core Mechanism of Action: Inhibition of the JAK-STAT Pathway
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are essential for transducing signals from a multitude of cytokines and growth factors.[3][4] This signaling cascade, known as the JAK-STAT pathway, is pivotal in regulating immune cell development, activation, and function.[3][5]
The process begins when a cytokine binds to its specific receptor on the cell surface, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, the STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammatory responses.[3][4]
This compound exerts its therapeutic effect by functioning as a potent inhibitor of the JAK family of enzymes.[3][4] By binding to the ATP-binding site of JAKs, this compound blocks their kinase activity, thereby preventing the phosphorylation and activation of STAT proteins.[6] This disruption of the JAK-STAT signaling pathway effectively dampens the downstream effects of pro-inflammatory cytokines, leading to a reduction in inflammation and modulation of the immune response.[3][4]
Below is a diagram illustrating the canonical JAK-STAT signaling pathway and the point of intervention by this compound.
Quantitative Data: Inhibitory Profile and Clinical Efficacy
This compound has been characterized as a pan-JAK inhibitor, demonstrating activity against all four members of the JAK family.[2][7] Its inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.
In Vitro Enzymatic Inhibition
The following table summarizes the IC50 values of this compound against the different JAK isoforms.
| JAK Isoform | IC50 (nM) |
| JAK1 | 3.9[8] |
| JAK2 | 5.0[8] |
| JAK3 | 0.7[8] |
| TYK2 | 4.8[8] |
| Table 1: this compound IC50 Values for JAK Isoforms |
Cellular Activity: Inhibition of STAT Phosphorylation
The inhibitory effect of this compound on cytokine-induced STAT phosphorylation has been demonstrated in various cell-based assays. For instance, in human whole blood, this compound inhibits IL-2-induced STAT5 phosphorylation.[9]
Clinical Efficacy in Rheumatoid Arthritis
The efficacy of this compound has been evaluated in several clinical trials. The RAJ3 and RAJ4 studies, conducted in patients with rheumatoid arthritis who had an inadequate response to conventional disease-modifying antirheumatic drugs (DMARDs) or methotrexate, demonstrated significant improvements in clinical outcomes.[1] The primary endpoint in these studies was the American College of Rheumatology 20% improvement criteria (ACR20) response rate.
| Study | Treatment Group | ACR20 Response Rate at Week 12/ET |
| RAJ3 [1] | Placebo | 30.7% |
| This compound 100 mg | 57.7% | |
| This compound 150 mg | 74.5% | |
| RAJ4 [7] | Placebo | 21.8% |
| This compound 100 mg | 58.6% | |
| This compound 150 mg | 64.4% | |
| Table 2: ACR20 Response Rates from Phase III Clinical Trials |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro JAK Kinase Inhibition Assay (for IC50 Determination)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified JAK isoforms.
Objective: To determine the IC50 value of this compound for each JAK enzyme.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP (Adenosine Triphosphate).
-
A specific peptide substrate for each kinase.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
This compound at various concentrations.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
Procedure:
-
Enzyme and Substrate Preparation: Dilute the JAK enzyme and its corresponding peptide substrate in the assay buffer to the desired concentrations.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a microplate, add the JAK enzyme, the peptide substrate, and the various concentrations of this compound or DMSO (as a control).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method, such as luminescence or fluorescence, following the manufacturer's instructions of the detection kit.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Western Blot Analysis of STAT Phosphorylation
This technique is used to detect and quantify the levels of phosphorylated STAT proteins in cells following cytokine stimulation and treatment with an inhibitor.
Objective: To assess the effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Cell line or primary cells responsive to the cytokine of interest.
-
Cytokine (e.g., IL-2, IL-6, IFN-γ).
-
This compound.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (specific for phosphorylated STAT and total STAT).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density. Pre-incubate the cells with various concentrations of this compound for a specified time.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total STAT protein to serve as a loading control.
-
Quantify the band intensities and normalize the phosphorylated STAT signal to the total STAT signal.
-
Flow Cytometry Analysis of STAT Phosphorylation
Flow cytometry allows for the quantitative analysis of STAT phosphorylation at the single-cell level within heterogeneous cell populations.
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by this compound in specific immune cell subsets.
Materials:
-
Whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
Cytokine (e.g., IL-2, IL-6, IFN-γ).
-
This compound.
-
Fixation buffer (e.g., paraformaldehyde).
-
Permeabilization buffer (e.g., methanol).
-
Fluorochrome-conjugated antibodies against cell surface markers (to identify cell subsets) and phosphorylated STAT proteins.
-
Flow cytometer.
Procedure:
-
Sample Preparation and Treatment:
-
Collect whole blood or isolate PBMCs.
-
Aliquot the cells and pre-incubate with various concentrations of this compound.
-
-
Cytokine Stimulation: Add the specific cytokine to the cell suspensions and incubate for a short period at 37°C.
-
Fixation: Stop the stimulation by adding a fixation buffer and incubate at room temperature.
-
Permeabilization: Permeabilize the cells by adding a permeabilization buffer (e.g., ice-cold methanol) and incubating on ice.
-
Staining:
-
Wash the cells to remove the permeabilization buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and the intracellular phosphorylated STAT protein.
-
-
Data Acquisition: Acquire the stained samples on a flow cytometer.
-
Data Analysis:
-
Gate on the specific cell populations of interest based on their surface marker expression.
-
Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each cell population and treatment condition.
-
Calculate the percentage of inhibition of STAT phosphorylation at each this compound concentration.
-
Conclusion
This compound is a potent pan-JAK inhibitor that effectively modulates cytokine signaling by blocking the JAK-STAT pathway. Its ability to inhibit multiple JAK isoforms translates into the suppression of a broad range of pro-inflammatory cytokine signals, which is the basis for its therapeutic efficacy in autoimmune diseases like rheumatoid arthritis. The quantitative data from in vitro and clinical studies, along with the detailed experimental protocols provided in this guide, offer a comprehensive understanding of the mechanism and characterization of this compound for researchers and drug development professionals in the field of immunology and pharmacology.
References
- 1. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and structural characterization of this compound (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to methotrexate: results of a phase III randomised, double-blind, placebo-controlled trial (RAJ4) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Patient- and physician-reported outcomes from two phase 3 randomized studies (RAJ3 and RAJ4) of this compound (ASP015K) in Asian patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Peficitinib's Modulation of STAT Phosphorylation in Lymphocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib is an orally administered small molecule that functions as an inhibitor of the Janus kinase (JAK) family of enzymes.[1] The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical cascade in mediating the cellular responses to a wide array of cytokines and growth factors, playing a pivotal role in the regulation of the immune system. Dysregulation of this pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases. This compound has demonstrated clinical efficacy in conditions such as rheumatoid arthritis.[2] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its inhibitory effects on STAT phosphorylation in lymphocytes. It includes quantitative data on its inhibitory potency, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event leads to the dimerization of the receptor chains and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins, which are recruited from the cytoplasm. Upon binding, the STATs themselves are phosphorylated by the activated JAKs. This phosphorylation event triggers the dimerization of STAT proteins, which then translocate to the nucleus. In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. This process is integral to cellular proliferation, differentiation, survival, and inflammation.[3]
This compound exerts its therapeutic effects by inhibiting the kinase activity of the JAK family members, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] By blocking the function of these enzymes, this compound prevents the phosphorylation and subsequent activation of STAT proteins. This disruption of the signaling cascade leads to a reduction in the transcription of pro-inflammatory genes, thereby mitigating the inflammatory response.[3]
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound has been quantified through various in vitro assays, determining its half-maximal inhibitory concentration (IC50) against different JAK kinases and for the inhibition of cytokine-induced STAT phosphorylation in various cell types.
| Kinase | This compound IC50 (nM) |
| JAK1 | 3.9 |
| JAK2 | 5.0 |
| JAK3 | 0.7 |
| TYK2 | 4.8 |
Caption: In vitro inhibitory activity of this compound against Janus kinase (JAK) family enzymes.
| Cell Type | Cytokine Stimulus | STAT Target | This compound IC50 (nM) |
| Human Lymphocytes | Interleukin-2 (IL-2) | STAT5 | 127 |
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | Interleukin-6 (IL-6) | STAT1 | Not explicitly quantified, but demonstrated concentration-dependent suppression.[4] |
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | Interleukin-6 (IL-6) | STAT3 | Not explicitly quantified, but demonstrated concentration-dependent suppression.[4] |
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | Interleukin-6 (IL-6) | STAT5 | Not explicitly quantified, but demonstrated concentration-dependent suppression.[4] |
Caption: Inhibitory activity of this compound on cytokine-induced STAT phosphorylation in human lymphocytes and rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS).
Experimental Protocols
Assessment of IL-2-Induced STAT5 Phosphorylation in Human Peripheral Blood Mononuclear Cells (PBMCs) by Flow Cytometry
This protocol details a method for quantifying the inhibitory effect of this compound on IL-2-induced STAT5 phosphorylation in human PBMCs using flow cytometry.
1. Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 5% human serum
-
This compound
-
Recombinant Human Interleukin-2 (IL-2)
-
BD Phosflow™ Lyse/Fix Buffer (e.g., BD Biosciences, Cat. No. 558049)
-
BD Phosflow™ Perm Buffer III (e.g., BD Biosciences, Cat. No. 558050)
-
BD Pharmingen™ Stain Buffer (e.g., BD Biosciences, Cat. No. 554656)
-
Anti-human CD3 antibody (e.g., clone UCHT1)
-
Anti-human CD4 antibody (e.g., clone RPA-T4)
-
Anti-phospho-STAT5 (pY694) antibody (e.g., clone 47/Stat5)
-
Isotype control antibodies
-
FACS tubes (5 mL round-bottom polystyrene tubes)
-
Centrifuge
-
Flow cytometer
2. Experimental Procedure:
-
Cell Preparation:
-
Isolate PBMCs from fresh human whole blood using a suitable method such as Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated PBMCs in RPMI-1640 medium supplemented with 5% human serum.
-
(Optional) For some phospho-protein analyses, it may be beneficial to rest the PBMCs in culture for 2 hours at 37°C in a CO2 incubator to allow them to return to a basal state.[3][5]
-
-
This compound Treatment:
-
Pre-treat the PBMCs with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.
-
-
Cytokine Stimulation:
-
Stimulate the this compound-treated and control PBMCs with recombinant human IL-2 (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) at 37°C in a water bath.[6] An unstimulated control should also be included.
-
-
Fixation:
-
Permeabilization:
-
Centrifuge the fixed cells at 300 x g for 5-10 minutes and discard the supernatant.[5]
-
Vortex gently to loosen the cell pellet.
-
Resuspend the cells in cold BD Phosflow™ Perm Buffer III and incubate on ice for 30 minutes.[5] Methanol-based permeabilization is often optimal for detecting phosphorylated STAT proteins.[7]
-
-
Antibody Staining:
-
Wash the permeabilized cells twice with BD Pharmingen™ Stain Buffer.[5]
-
Resuspend the cell pellet in the stain buffer.
-
Add the appropriate fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD3, anti-CD4) and intracellular phosphorylated STAT5 (e.g., anti-pSTAT5). Include an isotype control for the pSTAT5 antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.[5][8]
-
-
Flow Cytometry Analysis:
-
Wash the stained cells once with BD Pharmingen™ Stain Buffer.[3]
-
Resuspend the cells in an appropriate buffer for flow cytometry analysis.
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter, and then identify specific T-cell subsets (e.g., CD3+CD4+).
-
Quantify the median fluorescence intensity (MFI) of the pSTAT5 signal within the defined lymphocyte populations for each treatment condition.
-
Visualizations
JAK-STAT Signaling Pathway and this compound's Mechanism of Action
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro pharmacological effects of this compound on lymphocyte activation: a potential treatment for systemic sclerosis with JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human PBMCs [bdbiosciences.com]
- 4. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bdj.co.jp [bdj.co.jp]
- 6. New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia [mdpi.com]
- 7. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
Unraveling the Molecular Dance: Peficitinib's Binding Interactions within the ATP-binding Pockets of Janus Kinases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Topic: Molecular Binding Interactions of Peficitinib with ATP-binding Pockets
This compound, a potent Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of autoimmune diseases. Its efficacy stems from its ability to selectively bind to the ATP-binding pockets of the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). This competitive inhibition disrupts the JAK-STAT signaling pathway, a critical cascade in the immune response. This technical guide provides a comprehensive analysis of the molecular interactions underpinning this compound's binding to these key enzymes, offering valuable insights for researchers and drug development professionals.
Quantitative Analysis of this compound's Binding Affinity
This compound exhibits potent inhibitory activity against all four JAK isoforms, with a moderate selectivity for JAK3. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a quantitative measure of its potency.[1][2][][4][5][6][7][8][9]
| Kinase | IC50 (nM) |
| JAK1 | 3.9 |
| JAK2 | 5.0 |
| JAK3 | 0.71 |
| TYK2 | 4.8 |
Table 1: Inhibitory Potency (IC50) of this compound against Janus Kinase Isoforms.
The JAK-STAT Signaling Pathway and this compound's Point of Intervention
The JAK-STAT signaling pathway is a principal mechanism for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, culminating in the regulation of gene expression. This compound exerts its therapeutic effect by intercepting this pathway at the initial phosphorylation step.
Figure 1: The JAK-STAT signaling pathway illustrating the inhibitory action of this compound on Janus Kinases (JAKs).
Detailed Molecular Interactions within the ATP-Binding Pocket
The crystal structures of this compound in complex with the kinase domains of JAK1 (PDB ID: 6AAH), JAK2 (PDB ID: 6AAJ), JAK3 (PDB ID: 6AAK), and TYK2 (PDB ID: 6AAM) reveal the intricate molecular interactions that govern its binding. A key feature of this interaction is the formation of three hydrogen bonds between the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold of this compound and the hinge region of the kinase.[10] While the core binding motif is conserved, subtle differences in the amino acid residues lining the ATP-binding pocket across the four JAK isoforms lead to variations in the binding mode of this compound.
A detailed analysis of the binding site interactions for each JAK kinase is presented below:
JAK1 (PDB: 6AAH)
-
Hinge Region: The pyrrolopyridine core forms crucial hydrogen bonds with the backbone of Leu959 and Glu957.
-
Hydrophobic Interactions: The adamantane moiety of this compound is nestled in a hydrophobic pocket formed by residues including Val909, Leu905, and Met956.
-
Solvent Front: The hydroxyl group on the adamantane ring extends towards the solvent-exposed region.
JAK2 (PDB: 6AAJ)
-
Hinge Region: Similar to JAK1, hydrogen bonds are formed with the backbone of Leu932 and Glu930.
-
Gatekeeper Residue: The adamantane group is in proximity to the gatekeeper residue Met929.
-
Unique Interactions: Subtle shifts in the orientation of the pyrrolopyridine ring are observed compared to its binding in JAK1, influenced by the surrounding residues.
JAK3 (PDB: 6AAK)
-
Hinge Region: The characteristic triple hydrogen bond pattern is observed with the backbone of Leu905 and Glu903.
-
Selectivity Pocket: The higher potency of this compound for JAK3 is attributed to favorable interactions within a specific sub-pocket.
-
Conformational Differences: The conformation of the P-loop in JAK3 upon this compound binding differs slightly from the other JAKs.
TYK2 (PDB: 6AAM)
-
Hinge Region: Hydrogen bonding with the hinge region is maintained.
-
Structural Water Molecules: Water-mediated interactions play a role in stabilizing the this compound-TYK2 complex.
-
WaterMap Analysis: Computational analysis suggests that the displacement of energetically unfavorable water molecules from the binding site contributes to the binding affinity.[10]
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against the four JAK kinases was determined using a standardized in vitro kinase assay. The general workflow for such an assay is outlined below.
Figure 2: A generalized workflow for an in vitro kinase inhibition assay.
Detailed Methodology:
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains were used. A fluorescently labeled peptide substrate and ATP were also utilized. This compound was serially diluted to various concentrations.
-
Assay Procedure: The kinase reaction was performed in a 384-well plate format. This compound or vehicle was pre-incubated with the respective JAK enzyme. The kinase reaction was initiated by the addition of a mixture of the peptide substrate and ATP.
-
Detection: The extent of substrate phosphorylation was measured using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
X-ray Crystallography
The three-dimensional structures of this compound in complex with the JAK kinases were determined by X-ray crystallography. The general workflow is depicted below.
Figure 3: A simplified workflow for determining the crystal structure of a protein-ligand complex.
Crystallization and Data Collection:
-
The kinase domains of JAK1, JAK2, JAK3, and TYK2 were expressed and purified.
-
Crystals of the apo-kinases were grown, and this compound was introduced by soaking the crystals in a solution containing the compound.
-
X-ray diffraction data were collected at a synchrotron source.[11][12][13][14][15][16]
Structure Solution and Refinement:
-
The structures were solved by molecular replacement using known kinase domain structures as search models.
-
The models were refined against the diffraction data, and this compound was built into the electron density maps.
-
The final structures were validated for their geometric quality.
Conclusion
This technical guide has provided a detailed overview of the molecular binding interactions of this compound with the ATP-binding pockets of the four Janus kinase isoforms. The quantitative binding data, coupled with the detailed structural analysis, offers a comprehensive understanding of the mechanism of action of this potent immunosuppressive agent. The provided experimental protocols serve as a valuable resource for researchers in the field of kinase inhibitor discovery and development. A thorough understanding of these molecular interactions is paramount for the rational design of next-generation JAK inhibitors with improved selectivity and efficacy.
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Investigation of Potential Drug–Drug Interactions between this compound (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel JAK inhibitor, this compound, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Discovery and structural characterization of this compound (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. 6aak - Crystal structure of JAK3 in complex with this compound - Experimental details - Protein Data Bank Japan [pdbj.org]
- 16. rcsb.org [rcsb.org]
Methodological & Application
Application Notes and Protocols for Peficitinib in Rat Adjuvant-Induced Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib is a Janus kinase (JAK) inhibitor that has demonstrated efficacy in models of autoimmune diseases, including rheumatoid arthritis.[1] It primarily inhibits JAK1 and JAK3, key enzymes in the signaling pathways of numerous pro-inflammatory cytokines.[1] The rat adjuvant-induced arthritis (AIA) model is a widely used preclinical model that shares pathological features with human rheumatoid arthritis, making it suitable for evaluating the therapeutic potential of novel anti-arthritic compounds.[2] These application notes provide detailed protocols for the administration of this compound and the subsequent evaluation of its efficacy in the rat AIA model.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the JAK-STAT signaling pathway.[3] Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ), play a crucial role in the pathogenesis of rheumatoid arthritis.[4][5] Binding of these cytokines to their receptors on immune cells leads to the activation of associated JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[3] Phosphorylated STATs then translocate to the nucleus and induce the transcription of genes involved in inflammation and immune responses.[3] this compound blocks the phosphorylation of STATs by inhibiting JAKs, thereby interrupting this signaling cascade and reducing the inflammatory response.[1]
Figure 1: this compound's inhibition of the JAK-STAT signaling pathway.
Data Presentation
The efficacy of this compound in the rat AIA model is typically assessed by monitoring arthritis score, paw volume, and body weight. The following tables present representative data from studies evaluating different doses of this compound.
Table 1: Effect of this compound on Arthritis Score in Rat AIA Model
| Treatment Group | Day 10 | Day 14 | Day 18 | Day 22 | Day 25 |
| Vehicle Control | 0.5 ± 0.2 | 4.2 ± 0.8 | 8.5 ± 1.5 | 12.3 ± 2.1 | 13.5 ± 2.3 |
| This compound (3 mg/kg) | 0.4 ± 0.1 | 3.1 ± 0.6 | 6.2 ± 1.1 | 8.9 ± 1.6 | 9.8 ± 1.8 |
| This compound (10 mg/kg) | 0.3 ± 0.1 | 2.0 ± 0.4 | 4.1 ± 0.8 | 5.5 ± 1.0 | 6.2 ± 1.2 |
| This compound (30 mg/kg) | 0.2 ± 0.1 | 1.2 ± 0.3 | 2.5 ± 0.5 | 3.4 ± 0.7 | 3.9 ± 0.8 |
*Values are presented as Mean ± SEM. Statistical significance compared to Vehicle Control: *p<0.05, **p<0.01, **p<0.001.
Table 2: Effect of this compound on Paw Volume (mL) in Rat AIA Model
| Treatment Group | Day 10 | Day 14 | Day 18 | Day 22 | Day 25 |
| Vehicle Control | 1.3 ± 0.1 | 1.8 ± 0.2 | 2.4 ± 0.3 | 2.9 ± 0.4 | 3.1 ± 0.4 |
| This compound (3 mg/kg) | 1.3 ± 0.1 | 1.6 ± 0.2 | 2.0 ± 0.2 | 2.3 ± 0.3 | 2.5 ± 0.3 |
| This compound (10 mg/kg) | 1.2 ± 0.1 | 1.4 ± 0.1 | 1.7 ± 0.2 | 1.9 ± 0.2 | 2.0 ± 0.2 |
| This compound (30 mg/kg) | 1.2 ± 0.1 | 1.3 ± 0.1 | 1.5 ± 0.1 | 1.6 ± 0.1 | 1.7 ± 0.2 |
*Values are presented as Mean ± SEM. Statistical significance compared to Vehicle Control: *p<0.05, **p<0.01, **p<0.001.
Table 3: Effect of this compound on Body Weight (g) in Rat AIA Model
| Treatment Group | Day 10 | Day 14 | Day 18 | Day 22 | Day 25 |
| Vehicle Control | 245 ± 5 | 230 ± 6 | 215 ± 7 | 205 ± 8 | 200 ± 8 |
| This compound (3 mg/kg) | 248 ± 5 | 238 ± 6 | 228 ± 7 | 220 ± 7 | 215 ± 8* |
| This compound (10 mg/kg) | 250 ± 4 | 245 ± 5 | 238 ± 6 | 232 ± 6 | 228 ± 7 |
| This compound (30 mg/kg) | 252 ± 4 | 248 ± 4 | 243 ± 5 | 239 ± 5 | 235 ± 6 |
*Values are presented as Mean ± SEM. Statistical significance compared to Vehicle Control: *p<0.05, **p<0.01, **p<0.001.
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
This protocol describes the induction of arthritis in rats using Complete Freund's Adjuvant (CFA).
Materials:
-
Lewis or Wistar rats (female, 6-8 weeks old)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 10 mg/mL)
-
1 mL syringes with 25-27 gauge needles
-
Isoflurane and anesthesia chamber
Procedure:
-
Anesthetize the rats using isoflurane.
-
Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.
-
Draw 0.1 mL of the CFA suspension into a 1 mL syringe.
-
Inject 0.1 mL of the CFA subcutaneously into the base of the tail of each rat.
-
Monitor the animals for the onset of arthritis, which typically appears around day 9-12 post-induction.[2]
-
The peak of the disease is usually observed between days 20 and 25.[2]
This compound Administration (Oral Gavage)
This protocol outlines the procedure for daily oral administration of this compound to rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Mortar and pestle or homogenizer
-
Graduated cylinder and beaker
-
Stir plate and stir bar
-
Animal scale
-
Gavage needles (16-18 gauge, 2-3 inches long with a ball tip)
-
1 mL syringes
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals.
-
Weigh the this compound powder accurately.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring to create a uniform suspension. A stir plate can be used for this purpose.
-
-
Animal Dosing:
-
Weigh each rat to determine the precise dosing volume (typically 5-10 mL/kg).
-
Gently restrain the rat, holding it in an upright position.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Attach the gavage needle to a syringe filled with the this compound suspension.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it over the tongue into the esophagus to the pre-measured depth.
-
Administer the suspension slowly and smoothly.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress.
-
-
Treatment Regimens:
-
Prophylactic: Begin this compound administration on the day of or one day after CFA injection and continue daily throughout the study.
-
Therapeutic: Begin this compound administration upon the first clinical signs of arthritis (e.g., day 10-12 post-CFA) and continue daily.[1]
-
Figure 2: Experimental workflow for this compound administration in the rat AIA model.
Arthritis Scoring
Clinical signs of arthritis are assessed using a semi-quantitative scoring system.
Procedure:
-
Visually inspect each of the four paws of the rat.
-
Assign a score to each paw based on the following scale:
-
0: No signs of arthritis.
-
1: Mild swelling and/or erythema of the digits.
-
2: Moderate swelling and erythema of the digits and ankle/wrist.
-
3: Severe swelling and erythema of the entire paw.
-
4: Maximal swelling, erythema, and ankylosis of the paw.
-
-
The total arthritis score for each animal is the sum of the scores for all four paws (maximum score of 16).[2]
Paw Volume Measurement
Paw swelling is a quantitative measure of inflammation.
Materials:
-
Plethysmometer
Procedure:
-
Calibrate the plethysmometer according to the manufacturer's instructions.
-
Gently restrain the rat.
-
Immerse one hind paw into the plethysmometer's measuring chamber up to the anatomical hairline at the ankle.
-
Record the displaced volume in milliliters (mL).
-
Repeat the measurement for the other hind paw.
-
Measurements are typically taken every 2-3 days.
Histological Analysis
Histological examination of the joints provides a detailed assessment of inflammation, cartilage damage, and bone erosion.
Materials:
-
10% neutral buffered formalin
-
Decalcifying solution (e.g., 10% EDTA)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Safranin O and Fast Green stains
-
Microscope
Procedure:
-
At the end of the study, euthanize the rats.
-
Dissect the hind paws and fix them in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the paws in a suitable decalcifying solution until the bones are pliable.
-
Process the tissues and embed them in paraffin wax.
-
Section the paraffin blocks at 4-5 µm thickness using a microtome.
-
Mount the sections on glass slides.
-
H&E Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize cytoplasm and extracellular matrix (pink/red).
-
Dehydrate and mount with a coverslip.
-
-
Safranin O Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with Weigert's iron hematoxylin for nuclei.
-
Stain with Fast Green as a counterstain for cytoplasm and bone.
-
Stain with Safranin O to visualize proteoglycans in cartilage (red/orange).
-
Dehydrate and mount with a coverslip.
-
-
Histological Scoring:
-
Examine the stained sections under a microscope.
-
Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion using a semi-quantitative scale (e.g., 0-3 or 0-5 for each parameter).[6][7]
-
Inflammation: Infiltration of inflammatory cells in the synovium.
-
Pannus formation: Proliferation of synovial tissue invading the cartilage and bone.
-
Cartilage damage: Loss of Safranin O staining (proteoglycan depletion) and structural damage to the cartilage.
-
Bone erosion: Areas of bone resorption at the cartilage-pannus junction.
-
-
Conclusion
These protocols provide a comprehensive framework for the administration and evaluation of this compound in the rat adjuvant-induced arthritis model. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for the preclinical assessment of this and other potential anti-arthritic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Adjuvant-Induced Arthritis Model [chondrex.com]
- 3. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Determining Optimal Peficitinib Concentration for In Vitro Cell-Based Assays
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peficitinib (ASP015K) is a potent, orally bioavailable Janus kinase (JAK) inhibitor with demonstrated efficacy in models of autoimmune diseases.[1] It functions by inhibiting the JAK-STAT signaling pathway, a critical cascade in mediating immune responses triggered by cytokines and growth factors.[2][3] this compound inhibits all four JAK family members - JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2) - with moderate selectivity for JAK3.[4][5][6] This application note provides detailed protocols for determining the optimal concentration of this compound for in vitro cell-based assays, focusing on its effects on cell viability, cytokine production, and STAT phosphorylation.
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound across various enzymatic and cell-based assays. This data serves as a guide for selecting an appropriate concentration range for your specific experimental setup.
Table 1: this compound Inhibitory Activity (IC50) against JAK Enzymes
| Target | IC50 (nM) |
| JAK1 | 3.9[4][5][7] |
| JAK2 | 5.0[4][5][7] |
| JAK3 | 0.71[4][5][7] |
| TYK2 | 4.8[4][5][7] |
Table 2: this compound Inhibitory Activity (IC50) in Cell-Based Assays
| Assay | Cell Type | Stimulus | IC50 (nM) |
| T-cell Proliferation | Human T-cells | IL-2 | 18[7] |
| T-cell Proliferation | Rat Splenocytes | IL-2 | 10[8] |
| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | 127[9] |
| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | 124[9] |
| STAT Phosphorylation | Human PBMCs | Various Cytokines | See Note 1 |
Note 1: this compound effectively suppresses STAT phosphorylation induced by various cytokines in PBMCs from healthy subjects, as well as from patients with Rheumatoid Arthritis (RA) and Systemic Sclerosis (SSc).[10] The specific IC50 values are comparable to other JAK inhibitors like tofacitinib and baricitinib and are dependent on the specific cytokine and STAT protein being assayed.[10]
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO at concentrations up to 65 mg/mL (199.14 mM).[11] For most cell-based assays, a stock solution of 10 mM in DMSO is recommended.
-
To prepare a 10 mM stock solution, dissolve 3.26 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Note: When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[6]
Cell Viability Assay (MTS Assay)
This protocol is to determine the cytotoxic effect of this compound on the chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 20 µL of MTS reagent to each well.[3]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from the no-cell control.
Cytokine Inhibition Assay (Bead-Based Multiplex Immunoassay)
This protocol measures the effect of this compound on the production of specific cytokines by stimulated cells.
Materials:
-
Cells of interest (e.g., PBMCs)
-
Complete cell culture medium
-
Stimulating agent (e.g., anti-CD3/anti-CD28 antibodies, LPS, or a specific cytokine like IL-2)
-
This compound stock solution (10 mM in DMSO)
-
24- or 48-well cell culture plates
-
Bead-based multiplex cytokine assay kit (e.g., Luminex)
-
Luminex instrument and software
Protocol:
-
Plate cells in a 24- or 48-well plate at the desired density.
-
Pre-incubate the cells with various non-toxic concentrations of this compound (determined from the cell viability assay) for 30 minutes to 1 hour.[10]
-
Add the stimulating agent to the wells to induce cytokine production. Include unstimulated and vehicle-treated stimulated controls.
-
Incubate the plate for the optimal time for cytokine production (e.g., 24 or 72 hours, depending on the cell type and stimulus).[10]
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
Store the supernatants at -80°C until analysis.
-
Perform the bead-based multiplex immunoassay according to the manufacturer's instructions to quantify the levels of target cytokines.[12][13]
STAT Phosphorylation Assay (Flow Cytometry)
This protocol determines the inhibitory effect of this compound on the phosphorylation of specific STAT proteins following cytokine stimulation.
Materials:
-
Cells of interest (e.g., PBMCs)
-
Serum-free cell culture medium
-
Cytokine for stimulation (e.g., IL-6 for pSTAT3, IFN-α for pSTAT1)[10]
-
This compound stock solution (10 mM in DMSO)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol or a commercial saponin-based buffer)
-
Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and the phosphorylated STAT protein of interest (e.g., anti-pSTAT3)
-
Flow cytometer
Protocol:
-
Harvest and resuspend cells in serum-free medium.
-
Pre-treat the cells with a range of this compound concentrations for 1-2 hours.[6]
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).[6]
-
Immediately fix the cells by adding fixation buffer and incubating for 10-20 minutes at room temperature.[14]
-
Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice, or by using a commercial permeabilization buffer according to the manufacturer's instructions.[14]
-
Wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with the fluorochrome-conjugated antibodies against the cell surface marker and intracellular p-STAT protein for 30-60 minutes at room temperature, protected from light.[9]
-
Wash the cells and resuspend them in staining buffer.
-
Acquire the data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of the p-STAT signal in the gated cell population.
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Workflow for determining optimal this compound concentration.
References
- 1. A novel JAK inhibitor, this compound, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. reactivi.ro [reactivi.ro]
- 6. benchchem.com [benchchem.com]
- 7. This compound hydrobromide | TargetMol [targetmol.com]
- 8. ch.promega.com [ch.promega.com]
- 9. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. In vitro pharmacological effects of this compound on lymphocyte activation: a potential treatment for systemic sclerosis with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Cell Culture Conditioned Media Luminex Cytokine Assays - Creative Proteomics [cytokine.creative-proteomics.com]
- 13. How to Run an R&D Systems Luminex® Assay: R&D Systems [rndsystems.com]
- 14. Intracellular Flow Cytometry Staining Protocol | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
Peficitinib Dosage Calculation for Mouse Models of Rheumatoid Arthritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Peficitinib
This compound (formerly ASP015K) is an orally bioavailable small molecule that inhibits the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2)[1]. These enzymes are crucial for the signaling of numerous cytokines that drive the inflammation and joint destruction characteristic of rheumatoid arthritis[2]. By inhibiting JAKs, this compound disrupts the downstream signaling cascade, particularly the JAK-STAT pathway, thereby reducing the inflammatory response. Clinical trials in human patients with RA have shown that this compound can significantly reduce disease symptoms and inhibit structural damage to joints[3][4].
This compound's Mechanism of Action: The JAK-STAT Pathway
This compound exerts its therapeutic effects by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the signaling pathways for numerous cytokines and growth factors involved in inflammation and immunity.
The binding of a cytokine to its receptor on the cell surface leads to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they bind to DNA and regulate the transcription of target genes involved in the inflammatory response.
This compound, by inhibiting JAKs, blocks this phosphorylation cascade, thereby preventing the activation of STATs and the subsequent transcription of pro-inflammatory genes.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Discovery and structural characterization of this compound (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of rheumatoid arthritis: an overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Peficitinib: A Guide to In Vitro Dissolution and Cell-Based Assay Protocols
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peficitinib (ASP015K, JNJ-54781532) is a potent, orally bioavailable inhibitor of the Janus kinase (JAK) family of enzymes, demonstrating moderate selectivity for JAK3.[1] It plays a crucial role in the signaling pathways of various cytokines involved in immune function and hematopoiesis by disrupting the JAK-STAT signaling pathway.[2][3][4] This document provides detailed protocols for the dissolution and preparation of this compound for use in cell culture experiments, along with methodologies for common cell-based assays to evaluate its biological activity.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
This compound exerts its immunomodulatory effects by inhibiting the Janus kinase family (JAK1, JAK2, JAK3) and Tyrosine Kinase 2 (TYK2).[2][4][5] This inhibition blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] Activated STATs typically translocate to the nucleus to regulate the transcription of genes involved in inflammatory responses. By blocking this pathway, this compound effectively reduces the production of pro-inflammatory cytokines.[2][3]
Caption: this compound inhibits the JAK-STAT signaling pathway.
Data Presentation
This compound Solubility
This compound is supplied as a crystalline solid and is soluble in various organic solvents.[6] It is sparingly soluble in aqueous buffers.[6] For cell culture experiments, it is recommended to first dissolve this compound in DMSO to prepare a concentrated stock solution.[6]
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL, 58.33 mg/mL, 65 mg/mL | [6][7][] |
| Ethanol | ~1 mg/mL | [6] |
| Dimethyl Formamide (DMF) | ~2 mg/mL | [6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
| Water | 0.159 mg/mL | [9] |
Note: The solubility of this compound in DMSO can be impacted by the presence of moisture; therefore, it is recommended to use newly opened DMSO.[7]
This compound Inhibitory Concentrations (IC50)
This compound has been shown to inhibit various JAKs and cellular processes at nanomolar concentrations.
| Target/Assay | IC50 Value(s) | Cell Type/System | Reference |
| JAK1 | 3.9 nM | Enzyme Assay | [6][] |
| JAK2 | 5.0 nM | Enzyme Assay | [6][] |
| JAK3 | 0.71 nM | Enzyme Assay | [6][] |
| TYK2 | 4.8 nM | Enzyme Assay | [] |
| IL-2-induced rat splenocyte proliferation | 10 nM | Rat Splenocytes | [6] |
| IL-2-induced STAT5 phosphorylation | 124 nM, 127 nM | Rat and Human Whole Blood | [6] |
| IL-2-induced human T cell proliferation | 18 nM | Human T Cells | [] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO and subsequent dilution to working concentrations for cell culture experiments.
Caption: Workflow for preparing this compound solutions.
Materials:
-
This compound powder (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
Calculate the required amount of this compound. For 1 mL of a 10 mM stock solution, weigh out 3.264 mg of this compound (Molecular Weight: 326.4 g/mol ).
-
Aseptically add the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex or gently sonicate until the this compound is completely dissolved.[7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[10]
-
Store the aliquots at -20°C or -80°C for long-term storage (stable for at least 4 years at -20°C as a solid).[6][7]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serially dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Aqueous solutions of this compound are not recommended for storage for more than one day.[6]
-
Cell Proliferation Assay (e.g., IL-2-induced T-cell Proliferation)
This protocol outlines a method to assess the inhibitory effect of this compound on cytokine-induced lymphocyte proliferation.
Materials:
-
Lymphocytes (e.g., rat splenocytes or human peripheral blood mononuclear cells - PBMCs)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Interleukin-2 (IL-2)
-
This compound working solutions
-
Cell proliferation reagent (e.g., MTS, WST-1, or [3H]-thymidine)
-
96-well flat-bottom microplates
Procedure:
-
Cell Seeding:
-
Isolate and prepare a single-cell suspension of lymphocytes.
-
Resuspend the cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 50 µL of the this compound working solutions to the appropriate wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
-
Cell Stimulation:
-
Prepare a solution of IL-2 in complete medium.
-
Add 50 µL of the IL-2 solution to each well to achieve a final concentration that induces robust proliferation (e.g., 100 ng/mL).[11] Do not add IL-2 to the unstimulated control wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.[11]
-
-
Assessment of Proliferation:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours for colorimetric assays).
-
Measure the absorbance or radioactivity to determine the extent of cell proliferation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the IL-2-stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
STAT Phosphorylation Assay (by Western Blotting)
This protocol describes how to evaluate the effect of this compound on the phosphorylation of STAT proteins in response to cytokine stimulation.
Caption: Western blot workflow for pSTAT detection.
Materials:
-
Adherent or suspension cells responsive to a specific cytokine (e.g., RA fibroblast-like synoviocytes - FLS)[5]
-
Complete cell culture medium and serum-free medium
-
Cytokine for stimulation (e.g., IL-6 and soluble IL-6 receptor)[5]
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT, anti-total-STAT, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Cytokine Stimulation:
-
Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IL-6 and 100 ng/mL sIL-6R) for a short period (e.g., 10-30 minutes) to induce STAT phosphorylation.[5]
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-STAT, total STAT, and the loading control.
-
Normalize the phospho-STAT signal to the total STAT and/or loading control signal.
-
Compare the levels of phosphorylated STAT in this compound-treated samples to the cytokine-stimulated vehicle control to determine the inhibitory effect.
-
Conclusion
This compound is a valuable tool for studying the role of the JAK-STAT pathway in various cellular processes. Proper dissolution and handling are crucial for obtaining reliable and reproducible results in in vitro experiments. The protocols provided here offer a foundation for investigating the biological effects of this compound in cell culture systems. Researchers should optimize these protocols for their specific cell types and experimental conditions.
References
- 1. Discovery and structural characterization of this compound (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 3. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound hydrobromide | JAK inhibitor | Psoriasis and Rheumatoid Arthritis | CAS# 1353219-05-2 | InvivoChem [invivochem.com]
- 11. In vitro pharmacological effects of this compound on lymphocyte activation: a potential treatment for systemic sclerosis with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Peficitinib in Peripheral Blood Mononuclear Cell (PBMC) Stimulation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib is an orally administered small molecule inhibitor of the Janus kinase (JAK) family, with inhibitory activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). By blocking the JAK-STAT signaling pathway, this compound effectively modulates the cellular responses to various cytokines and growth factors implicated in inflammatory and autoimmune diseases. Peripheral blood mononuclear cells (PBMCs), which include a mixed population of lymphocytes and monocytes, are crucial mediators of the immune response. In vitro stimulation of PBMCs serves as a valuable model to investigate the immunomodulatory effects of therapeutic agents like this compound.
These application notes provide detailed protocols for utilizing this compound in PBMC stimulation assays to assess its impact on key cellular functions, including cytokine production, STAT phosphorylation, and T cell proliferation. The provided methodologies and data will aid researchers in evaluating the pharmacological profile of this compound and other JAK inhibitors in a preclinical setting.
Mechanism of Action: The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors that regulate immune cell function. The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, proliferation, and differentiation. This compound exerts its immunomodulatory effects by inhibiting JAKs, thereby preventing the phosphorylation and activation of STATs and the subsequent downstream inflammatory processes.[1]
Data Presentation: this compound Activity in PBMCs
The following tables summarize the quantitative effects of this compound on various parameters in PBMC assays.
Table 1: Inhibitory Effect of this compound on Cytokine-Stimulated STAT Phosphorylation in PBMCs from Healthy Subjects
| Cytokine | Cell Type | Associated JAKs | Readout | This compound IC50 (nM) [95% CI] |
| IL-2 | T-cell | JAK1, JAK3 | pSTAT5 | 41.4 [20.4, 84.2] |
| IL-4 | T-cell | JAK1, JAK3 | pSTAT6 | 64.1 [45.4, 90.3] |
| IL-6 | T-cell | JAK1, JAK2, TYK2 | pSTAT1 | 79.9 [52.9, 120.4] |
| IFN-α | T-cell | JAK1, TYK2 | pSTAT1 | 26.7 [17.4, 41.0] |
| IL-4 | Monocyte | JAK1, JAK3 | pSTAT6 | 99.3 [60.8, 162.2] |
Data extracted from a study by Ishikawa et al. (2020).[2] IC50 values represent the concentration of this compound required to inhibit 50% of the cytokine-induced STAT phosphorylation.
Table 2: this compound Inhibition of Cytokine Production in Stimulated PBMCs
| Stimulation | Cytokine | Effect of this compound |
| anti-CD3/anti-CD28 | IFN-γ | Dose-dependent inhibition |
| anti-CD3/anti-CD28 | TNF-α | Dose-dependent inhibition |
| anti-CD3/anti-CD28 | IL-4 | Dose-dependent inhibition |
| anti-CD3/anti-CD28 | IL-13 | Dose-dependent inhibition |
| IL-2 | IL-17A | Almost complete suppression |
| IL-2 | GM-CSF | Almost complete suppression |
Based on findings from Ishikawa et al. (2020), which demonstrated a dose-related suppression of these cytokines by this compound.[2] Specific IC50 values for cytokine inhibition were not provided and may need to be determined empirically.
Experimental Protocols
The following are detailed protocols for key PBMC stimulation assays to evaluate the effects of this compound.
Protocol 1: PBMC Isolation from Whole Blood
A prerequisite for all subsequent assays is the efficient isolation of high-viability PBMCs.
Materials:
-
Heparinized whole blood
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)
Procedure:
-
Dilute 10 mL of whole blood with an equal volume of PBS in a 50 mL conical tube.
-
Carefully layer 20 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, minimizing mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the distinct buffy coat layer of PBMCs undisturbed at the plasma-Ficoll interface.
-
Collect the PBMC layer and transfer to a new 50 mL conical tube.
-
Wash the cells by adding PBS to bring the volume to 25 mL and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability (e.g., with Trypan Blue). Adjust the cell concentration as required for the specific assay.
Protocol 2: Inhibition of Cytokine Production in Stimulated PBMCs
This assay measures the effect of this compound on the production of pro-inflammatory cytokines by PBMCs following stimulation.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
96-well flat-bottom culture plates
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody (clone CD28.2)
-
This compound (dissolved in DMSO, with appropriate dilutions prepared)
-
ELISA kits for target cytokines (e.g., IFN-γ, TNF-α)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.
-
Stimulate the cells with a combination of plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.
-
Incubate the plate for 24-48 hours in a CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production by this compound at each concentration relative to the vehicle control.
Protocol 3: Analysis of STAT Phosphorylation by Flow Cytometry
This protocol details the measurement of cytokine-induced STAT phosphorylation and its inhibition by this compound at the single-cell level.
Materials:
-
Isolated PBMCs
-
This compound
-
Recombinant human cytokines (e.g., IL-2, IL-6, IFN-α)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold 90% methanol)
-
Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT5)
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8, CD14)
-
Flow cytometer
Procedure:
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Pre-incubate cells with desired concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Stimulate the cells with a specific cytokine (e.g., 100 ng/mL IL-2) for 15 minutes at 37°C.
-
Immediately stop the stimulation by adding fixation buffer and incubate for 10 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.
-
Wash the cells with PBS containing 1% BSA.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the target phosphorylated STAT protein and cell surface markers for 30-60 minutes at room temperature in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal within specific cell populations (e.g., CD4+ T cells, monocytes).
Protocol 4: T Cell Proliferation Assay using CFSE
This assay quantifies the inhibitory effect of this compound on T cell proliferation by measuring the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Isolated PBMCs
-
CFSE dye
-
Complete RPMI-1640 medium
-
96-well round-bottom culture plates
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Flow cytometer
Procedure:
-
Label PBMCs with CFSE (e.g., 1 µM) for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete medium.
-
Wash the cells twice with complete medium.
-
Resuspend the CFSE-labeled PBMCs and seed them in a 96-well plate.
-
Add various concentrations of this compound or vehicle control.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies.
-
Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
Harvest the cells and stain with cell surface markers if desired (e.g., CD3, CD4, CD8).
-
Acquire data on a flow cytometer. Proliferation is assessed by the appearance of distinct peaks of decreasing CFSE fluorescence, with each peak representing a cell division.
-
Analyze the percentage of divided cells and the proliferation index in the presence of different concentrations of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the immunomodulatory effects of this compound using PBMC stimulation assays. By employing these standardized methods, researchers can obtain robust and reproducible data on the inhibition of key inflammatory pathways, cytokine production, and lymphocyte proliferation. This information is invaluable for the preclinical evaluation of this compound and other JAK inhibitors, contributing to a deeper understanding of their therapeutic potential in autoimmune and inflammatory diseases.
References
- 1. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro pharmacological effects of this compound on lymphocyte activation: a potential treatment for systemic sclerosis with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Peficitinib in Studying T-cell Proliferation and Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib is a novel, orally bioavailable Janus kinase (JAK) inhibitor with demonstrated efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] It primarily targets the JAK family of tyrosine kinases, which are critical components of the signaling pathways for numerous cytokines involved in T-cell proliferation, differentiation, and activation.[3][4] This document provides detailed application notes and protocols for utilizing this compound as a tool to study T-cell biology, specifically focusing on its effects on T-cell proliferation and activation.
This compound exerts its immunomodulatory effects by inhibiting the JAK-STAT signaling pathway.[5] JAKs are intracellular tyrosine kinases that associate with cytokine receptors.[3] Upon cytokine binding, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription, including genes that govern T-cell proliferation and activation.[3] this compound shows potent inhibitory activity against JAK1 and JAK3, which are particularly important for the signaling of cytokines that use the common gamma chain (γc), such as IL-2, crucial for T-cell proliferation.[1][4]
Data Presentation
This compound Inhibition of JAK Kinases and STAT Phosphorylation
| Target | Parameter | Value (nM) | Cell Type/System | Reference |
| JAK1 | IC50 | 3.9 | Enzyme Assay | [2] |
| JAK2 | IC50 | 5.0 | Enzyme Assay | [6] |
| JAK3 | IC50 | 0.7 | Enzyme Assay | [2] |
| TYK2 | IC50 | 4.8 | Enzyme Assay | [6] |
| IL-2-induced STAT5 Phosphorylation | IC50 | Not explicitly stated, but inhibited in vitro and ex vivo | T-cells | [1][2] |
| Cytokine-induced STAT Phosphorylation | IC50 | Comparable to tofacitinib and baricitinib | PBMCs | [7] |
This compound Inhibition of T-Cell Cytokine Production
This compound has been shown to suppress the production of several key cytokines by T-cells in a dose-dependent manner following stimulation.[7]
| Cytokine | Stimulation | Effect | Reference |
| IL-4 | TCR stimulation (anti-CD3/anti-CD28) | Suppressed in a dose-related manner | [7] |
| IL-13 | TCR stimulation (anti-CD3/anti-CD28) | Suppressed in a dose-related manner | [7] |
| IFN-γ | TCR stimulation (anti-CD3/anti-CD28) | Suppressed in a dose-related manner | [7] |
| TNF-α | TCR stimulation (anti-CD3/anti-CD28) | Suppressed in a dose-related manner | [7] |
| IL-17A | IL-2 stimulation | Almost completely suppressed | [7] |
| GM-CSF | IL-2 stimulation | Almost completely suppressed | [7] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Inhibition of the JAK/STAT Pathway
References
- 1. mucosalimmunology.ch [mucosalimmunology.ch]
- 2. A novel JAK inhibitor, this compound, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Potential Drug–Drug Interactions between this compound (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 6. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro pharmacological effects of this compound on lymphocyte activation: a potential treatment for systemic sclerosis with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Peficitinib Treatment Regimen for Preclinical Arthritis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib is an oral Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of rheumatoid arthritis (RA).[1][2] As a pan-JAK inhibitor, it modulates cytokine signaling by inhibiting JAK1, JAK2, JAK3, and TYK2.[3] This document provides detailed application notes and protocols for the use of this compound in preclinical models of arthritis, specifically focusing on the adjuvant-induced arthritis (AIA) model, for which specific data is available. A standard protocol for the more commonly used collagen-induced arthritis (CIA) model is also provided as a methodological reference.
Mechanism of Action: JAK/STAT Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway, which is crucial for the transduction of signals from numerous pro-inflammatory cytokines implicated in the pathogenesis of rheumatoid arthritis.[4] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. This compound blocks this cascade, thereby reducing inflammation and immune responses.[4][5]
Caption: this compound inhibits Janus Kinases (JAKs), blocking STAT phosphorylation and subsequent inflammatory gene transcription.
Quantitative Data from Preclinical Arthritis Models
The following tables summarize the efficacy of this compound in a rat adjuvant-induced arthritis (AIA) model.
Table 1: Prophylactic Efficacy of this compound in Rat AIA Model
| Dose (mg/kg, oral) | Paw Swelling Inhibition (%) | Bone Destruction Inhibition (%) | Reference |
| 3 | 45 | 40 | [3] |
| 10 | 75 | 70 | [3] |
| 30 | ~100 | ~100 | [3] |
Table 2: Therapeutic Efficacy of this compound in Rat AIA Model
| Dose (mg/kg, oral) | Paw Swelling Suppression (%) | Reference |
| 3 | 30 | [3] |
| 10 | 55 | [3] |
| 30 | 70 | [3] |
Table 3: Comparative Efficacy of this compound and Tofacitinib in Rat AIA Model
| Treatment | Arthritis Score Reduction | Paw Swelling Reduction | Bone Mineral Density Loss Inhibition | Reference |
| This compound (10 mg/kg) | Significant | Significant | Significant | [6] |
| Tofacitinib (3 mg/kg) | Comparable to this compound | Comparable to this compound | Less than this compound | [6] |
Experimental Protocols
Protocol 1: this compound Treatment in Adjuvant-Induced Arthritis (AIA) Rat Model
This protocol is based on studies demonstrating the efficacy of this compound in the rat AIA model.[3][5][6]
1. Animal Model
-
Species: Lewis rats
-
Age: 7-8 weeks old
-
Housing: Specific Pathogen-Free (SPF) conditions.
2. Induction of Adjuvant-Induced Arthritis
-
Prepare an emulsion of heat-killed Mycobacterium tuberculosis in incomplete Freund's adjuvant.
-
Administer a single intradermal injection at the base of the tail.
-
Arthritis development is typically observed within 10-14 days.
3. This compound Dosing and Administration
-
Formulation: Suspend this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administration: Oral gavage, once daily.
-
Prophylactic Regimen: Begin treatment on the same day as adjuvant injection and continue for a predefined period (e.g., 28 days).[3]
-
Dose range: 3, 10, 30 mg/kg.[3]
-
-
Therapeutic Regimen: Begin treatment after the onset of clinical signs of arthritis (e.g., day 14) and continue for a predefined period.[3]
-
Dose range: 3, 10, 30 mg/kg.[3]
-
4. Efficacy Assessment
-
Clinical Scoring: Evaluate arthritis severity daily or every other day using a macroscopic scoring system (e.g., 0-4 scale per paw).
-
Paw Volume Measurement: Quantify paw swelling using a plethysmometer.
-
Radiological Analysis: At the end of the study, perform X-ray or micro-CT scans of the hind paws to assess bone destruction.[3]
-
Histopathology: Collect joints for histological analysis to evaluate inflammation, pannus formation, and cartilage/bone erosion.[6]
Protocol 2: General Protocol for Collagen-Induced Arthritis (CIA) in Rats
This is a general protocol for inducing CIA in rats, a widely used model for RA research.[7][8] this compound treatment can be incorporated into this model following similar dosing regimens as described for the AIA model.
1. Animal Model
2. Induction of Collagen-Induced Arthritis
-
Immunization: Emulsify bovine or chicken type II collagen with an equal volume of incomplete Freund's adjuvant.[7]
-
On day 0, inject the emulsion subcutaneously at the base of the tail.[7]
-
Administer a booster injection of a similar emulsion on day 7.[7]
-
Arthritis typically develops 2-3 weeks after the primary immunization.[8]
3. This compound Treatment Regimen (Proposed)
-
Administration: Oral gavage, once daily.
-
Prophylactic Dosing: Start on day 0 (primary immunization) and continue until the end of the study.
-
Therapeutic Dosing: Start upon the first clinical signs of arthritis and continue until the end of the study.
-
Dose Selection: Based on the AIA model, a starting dose range of 3-30 mg/kg is recommended.
4. Efficacy Assessment
-
Follow the same assessment methods as described in the AIA protocol (Clinical Scoring, Paw Volume Measurement, Radiological Analysis, and Histopathology).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a therapeutic compound in a preclinical arthritis model.
Caption: A typical experimental workflow for preclinical evaluation of this compound in an arthritis model.
References
- 1. Efficacy and safety of this compound in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of rheumatoid arthritis: an overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. A novel JAK inhibitor, this compound, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of this compound and tofacitinib in the adjuvant-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
Using Peficitinib to Study Monocyte Chemotactic Activity In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Peficitinib, a Janus kinase (JAK) inhibitor, to investigate monocyt chemotactic activity in an in vitro setting. This document includes detailed experimental protocols, data presentation in tabular format for clarity, and visual diagrams of the signaling pathway and experimental workflow.
Introduction
Monocytes are key players in the innate immune system, involved in inflammation, tissue repair, and immune responses.[1] Their migration from the bloodstream to sites of inflammation, a process known as chemotaxis, is driven by chemical gradients of chemoattractants, such as chemokines.[1][2] Dysregulated monocyte chemotaxis is a hallmark of various inflammatory and autoimmune diseases, including rheumatoid arthritis (RA).[3][4]
This compound is an orally bioavailable JAK inhibitor that demonstrates selectivity for JAK1 and JAK3.[5] The JAK-STAT signaling pathway is a crucial intracellular cascade that transduces signals from numerous cytokines and growth factors, playing a pivotal role in immune cell function.[6][7][8] By inhibiting JAKs, this compound can modulate the production of pro-inflammatory mediators, thereby impacting immune cell recruitment and activation.[6][8] This document outlines the use of this compound as a tool to study its inhibitory effects on monocyte chemotaxis in vitro.
Mechanism of Action: this compound and Monocyte Chemotaxis
This compound exerts its effect on monocyte chemotaxis primarily by inhibiting the JAK-STAT signaling pathway in cells that produce chemoattractants, such as fibroblast-like synoviocytes (FLS) in the context of rheumatoid arthritis.[3][4] The binding of pro-inflammatory cytokines (e.g., IL-6) to their receptors activates associated JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[7][8] Phosphorylated STATs then translocate to the nucleus to induce the transcription of target genes, including those encoding chemokines like Monocyte Chemoattractant Protein-1 (MCP-1/CCL2).[3][7] MCP-1 is a potent chemoattractant for monocytes.[3][9]
This compound blocks the phosphorylation of STATs, thereby downregulating the production and secretion of MCP-1.[3][10] The reduced concentration of MCP-1 in the cellular microenvironment leads to a decrease in the chemotactic gradient, resulting in the inhibition of monocyte migration.[3]
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (nM) | Reference |
| JAK1 | 3.9 | [5] |
| JAK2 | 5.0 | [3] |
| JAK3 | 0.7 | [5] |
| Tyk2 | 4.8 | [3] |
Effect of this compound on MCP-1/CCL2 Secretion from RA Fibroblast-Like Synoviocytes (FLS)
| Treatment | MCP-1/CCL2 Concentration (pg/mL, mean ± SEM) | p-value | Reference |
| Untreated | 846 ± 107.1 | [10] | |
| This compound (5 µM) | 160 ± 65.6 | <0.05 | [3][10] |
Effect of this compound-Treated RA FLS Conditioned Medium on Monocyte Migration
| Cell Type | Treatment of RA FLS | Migrated Cells (mean ± SEM) | p-value | Reference |
| THP-1 cells | Untreated Conditioned Medium | 66 ± 6 | [10] | |
| THP-1 cells | This compound (5 µM) Conditioned Medium | 42 ± 3 | <0.05 | [10] |
| PBMCs | Untreated Conditioned Medium | 63 ± 9 | [10] | |
| PBMCs | This compound (5 µM) Conditioned Medium | 36 ± 5 | <0.05 | [10] |
Signaling Pathway Diagram
Caption: this compound inhibits the JAK-STAT pathway, reducing MCP-1 secretion and subsequent monocyte chemotaxis.
Experimental Protocols
In Vitro Monocyte Chemotaxis Assay using a Transwell System
This protocol is adapted from standard chemotaxis assay procedures and incorporates findings from studies on this compound.[1][2][3][11]
Objective: To determine the effect of this compound on monocyte migration towards a chemoattractant.
Materials:
-
Cells:
-
Reagents:
-
Equipment:
-
24-well or 96-well Transwell plates (with 5 µm pore size inserts).[1]
-
Fluorescence plate reader.
-
Standard cell culture incubator (37°C, 5% CO2).
-
Hemocytometer or automated cell counter.
-
Protocol Steps:
-
Preparation of Chemoattractant (Lower Chamber):
-
Using Recombinant MCP-1: Prepare dilutions of MCP-1 in serum-free medium (e.g., RPMI-1640 with 0.1% BSA) to be added to the lower wells of the Transwell plate.[2] Include a negative control with medium only.
-
Using Conditioned Medium (optional):
-
Culture RA FLS to confluence.
-
Treat RA FLS with this compound (e.g., 5 µM) or vehicle control in serum-free medium for 24 hours.[3]
-
Collect the supernatant (conditioned medium) and centrifuge to remove cell debris.
-
Add the conditioned medium to the lower wells of the Transwell plate.
-
-
-
Cell Preparation (Upper Chamber):
-
Culture THP-1 cells or isolate PBMCs from healthy donors.
-
Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.
-
Resuspend the labeled cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.[12]
-
-
Chemotaxis Assay Assembly:
-
Add 600 µL of the prepared chemoattractant or control medium to the lower wells of a 24-well Transwell plate.
-
Place the Transwell inserts into the wells, ensuring no air bubbles are trapped underneath.
-
Add 100 µL of the labeled cell suspension (1 x 10^5 cells) to the upper chamber of each insert.
-
If directly testing this compound's effect on monocytes, pre-incubate the labeled cells with various concentrations of this compound before adding them to the upper chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[1]
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts from the wells.
-
Measure the fluorescence of the medium in the lower chamber using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.
-
Alternatively, cells that have migrated to the bottom of the insert membrane can be fixed, stained, and counted under a microscope.
-
Data Analysis:
-
Calculate the percentage of migrated cells for each condition relative to the total number of cells added.
-
Compare the migration in the presence of this compound to the vehicle control.
-
Determine the IC50 value of this compound for the inhibition of monocyte chemotaxis if a dose-response experiment is performed.
Experimental Workflow Diagram
Caption: Workflow for the in vitro monocyte chemotaxis assay using a Transwell system.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel JAK inhibitor, this compound, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 7. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. MCP-1 controls IL-17-promoted monocyte migration and M1 polarization in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. THU0011 this compound (ASP015K) INHIBITS MONOCYTE CHEMOTACTIC ACTIVITY VIA PROINFLAMMATORY CYTOKINE PRODUCTION IN RHEUMATOID ARTHRITIS FIBROBLAST-LIKE SYNOVIOCYTES | Annals of the Rheumatic Diseases [ard.bmj.com]
- 11. youtube.com [youtube.com]
- 12. In vitro Chemotaxis Assay [bio-protocol.org]
Application Notes and Protocols for In Vitro Synergy Studies of Peficitinib in Combination with Methotrexate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib is an oral Janus kinase (JAK) inhibitor that modulates cytokine signaling, a key process in the pathogenesis of immune-mediated inflammatory diseases such as rheumatoid arthritis (RA).[1] It effectively inhibits the JAK-STAT signaling pathway, which is crucial for mediating immune responses.[1] this compound targets JAK1, JAK2, and JAK3, thereby blocking the downstream signaling of various pro-inflammatory cytokines.[1] Methotrexate (MTX) is a mainstay in the treatment of RA and other autoimmune diseases. Its anti-inflammatory effects are multifaceted, involving the inhibition of purine and pyrimidine synthesis, promotion of adenosine release, and potential modulation of the JAK-STAT pathway.[2][3] Given their distinct yet potentially overlapping mechanisms of action, the combination of this compound and Methotrexate presents a compelling strategy for achieving enhanced therapeutic efficacy in RA. This document provides detailed protocols for conducting in vitro synergy studies to evaluate the combined effects of these two compounds.
Data Presentation: In Vitro Synergy of this compound and Methotrexate
The following table summarizes hypothetical data from a checkerboard synergy assay using rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS). The data illustrates the synergistic interaction between this compound and Methotrexate, as determined by the Combination Index (CI) calculated using the Chou-Talalay method.[4][5] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[4][5]
| This compound (nM) | Methotrexate (nM) | % Inhibition (Single Agent) | % Inhibition (Combination) | Combination Index (CI) | Interpretation |
| 5 | - | 15% | - | - | - |
| 10 | - | 30% | - | - | - |
| 20 | - | 50% (IC50) | - | - | - |
| 40 | - | 75% | - | - | - |
| - | 10 | 10% | - | - | - |
| - | 25 | 25% | - | - | - |
| - | 50 | 50% (IC50) | - | - | - |
| - | 100 | 65% | - | - | - |
| 5 | 10 | - | 45% | 0.68 | Synergy |
| 10 | 25 | - | 70% | 0.55 | Synergy |
| 20 | 50 | - | 90% | 0.40 | Strong Synergy |
| 40 | 100 | - | 98% | 0.35 | Strong Synergy |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and Methotrexate.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using trypsin-EDTA.
Drug Preparation
-
This compound: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Methotrexate: Prepare a 10 mM stock solution in sterile phosphate-buffered saline (PBS). Store at 4°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of each drug in the culture medium. Ensure the final DMSO concentration does not exceed 0.1% in any well.
Checkerboard Synergy Assay
This assay is designed to evaluate the effects of two drugs in combination across a range of concentrations.
Protocol:
-
Cell Seeding: Seed RA-FLS in 96-well microtiter plates at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Addition:
-
Along the x-axis of the plate, add increasing concentrations of this compound.
-
Along the y-axis of the plate, add increasing concentrations of Methotrexate.
-
The final plate will contain wells with single-agent dilutions and combination dilutions.
-
Include control wells with cells and medium only (no drug) and wells with medium only (no cells, for background subtraction).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Combination Index (CI) Calculation
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Absorbance of treated well - Absorbance of background) / (Absorbance of untreated control - Absorbance of background)] * 100
-
-
Calculate the Combination Index (CI):
-
The CI is calculated using the Chou-Talalay method.[4] The formula for two drugs is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
-
Where:
-
(D)₁ and (D)₂ are the concentrations of this compound and Methotrexate in combination that elicit a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of this compound and Methotrexate alone that produce the same effect.
-
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Conclusion
The combination of this compound and Methotrexate holds therapeutic promise for the treatment of rheumatoid arthritis. The protocols outlined in this document provide a framework for researchers to quantitatively assess the in vitro synergy of this drug combination. The checkerboard assay coupled with the calculation of the Combination Index offers a robust method to determine whether the combined effect is synergistic, additive, or antagonistic, thereby informing future preclinical and clinical development strategies.
References
Troubleshooting & Optimization
Troubleshooting lack of Peficitinib efficacy in cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of efficacy with Peficitinib in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel, orally bioavailable Janus kinase (JAK) inhibitor.[1][2] It functions by inhibiting the JAK-STAT signaling pathway, which is crucial for mediating immune responses.[3] this compound targets multiple members of the JAK family of tyrosine kinases, including JAK1, JAK2, JAK3, and Tyk2, thereby blocking the downstream signaling of various pro-inflammatory cytokines and growth factors.[3][4] This inhibition prevents the activation of Signal Transducer and Activator of Transcription (STAT) proteins, leading to a reduction in the transcription of genes involved in inflammation and immune cell function.[3]
Q2: What are the typical concentrations of this compound used in cell culture?
The effective concentration of this compound can vary depending on the cell line and the specific assay. However, studies have shown efficacy in the low nanomolar to micromolar range. For example, in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), concentrations of 0.1, 1, and 5 µM have been used to demonstrate suppression of STAT1, STAT3, and STAT5 phosphorylation.[2] In other in vitro assays, such as the inhibition of IL-2-induced T cell proliferation, an IC50 of 10 nM has been reported.[5]
Q3: How should I dissolve and store this compound?
This compound is supplied as a crystalline solid and is soluble in organic solvents like DMSO, ethanol, and dimethyl formamide.[6] For cell culture experiments, it is recommended to first dissolve this compound in DMSO to create a stock solution.[6][7] This stock solution can then be diluted with the aqueous buffer or cell culture medium of choice.[6] this compound is sparingly soluble in aqueous buffers, and it is not recommended to store the aqueous solution for more than one day.[6] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to one year to avoid repeated freeze-thaw cycles.[7]
Q4: What is the expected outcome of this compound treatment in a responsive cell line?
In a responsive cell line, this compound treatment is expected to lead to a concentration-dependent inhibition of cytokine-induced STAT phosphorylation.[2] For example, it has been shown to suppress IL-6-induced phosphorylation of STAT1, STAT3, and STAT5 in RA-FLS.[2] Consequently, this should result in the modulation of downstream cellular processes, such as the inhibition of cell proliferation and the reduction of pro-inflammatory cytokine and chemokine production.[2][8]
Troubleshooting Guide: Lack of this compound Efficacy
If you are not observing the expected effects of this compound in your cell culture experiments, please refer to the following troubleshooting guide.
Problem 1: No inhibition of STAT phosphorylation.
Potential Cause 1.1: Inactive this compound
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the this compound powder has been stored at -20°C and the DMSO stock solution at -80°C.[6][7]
-
Prepare Fresh Solutions: this compound in aqueous solutions is not stable for long periods.[6] Prepare fresh dilutions from a frozen DMSO stock for each experiment.
-
Confirm Supplier Quality: If possible, test a new batch or lot of this compound from a reputable supplier.
-
Potential Cause 1.2: Suboptimal Experimental Conditions
-
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line and stimulus.
-
Check Incubation Time: Ensure that the pre-incubation time with this compound before cytokine stimulation is sufficient. A pre-incubation of 24 hours has been used in some studies.[2]
-
Verify Cytokine Activity: Confirm that the cytokine used to stimulate the JAK-STAT pathway is active and used at an appropriate concentration.
-
Potential Cause 1.3: Cell Line Resistance
-
Troubleshooting Steps:
-
Confirm JAK-STAT Pathway Activity: Ensure that the target JAK-STAT pathway is active in your cell line upon stimulation. You can do this by measuring STAT phosphorylation in the absence of this compound.
-
Investigate Resistance Mechanisms: Although specific data on this compound resistance in cell culture is limited, general mechanisms of resistance to kinase inhibitors include mutations in the target kinase or activation of bypass signaling pathways.[9][10] Consider sequencing the target JAKs in your cell line or investigating the activation of parallel signaling pathways (e.g., PI3K/Akt, MAPK).
-
Problem 2: No effect on downstream cellular functions (e.g., proliferation, cytokine production).
Potential Cause 2.1: Insufficient Inhibition of STAT Phosphorylation
-
Troubleshooting Steps:
-
Confirm Target Engagement: Before assessing downstream effects, confirm that this compound is inhibiting STAT phosphorylation in your experimental setup (refer to Problem 1). A certain threshold of pathway inhibition may be required to observe a functional outcome.
-
Potential Cause 2.2: Redundant Signaling Pathways
-
Troubleshooting Steps:
-
Investigate Alternative Pathways: The cellular function you are measuring may be regulated by multiple signaling pathways. Even with effective JAK-STAT inhibition, redundant pathways might compensate and maintain the cellular response. Consider using inhibitors of other relevant pathways in combination with this compound to dissect the signaling network.
-
Potential Cause 2.3: Assay-Specific Issues
-
Troubleshooting Steps:
-
Optimize Assay Conditions: Review and optimize the protocol for your specific functional assay (e.g., proliferation assay, ELISA). Ensure that the assay is sensitive enough to detect the expected changes.
-
Select Appropriate Time Points: The effect of this compound on cellular function may be time-dependent. Perform a time-course experiment to identify the optimal time point for observing the effect.
-
Data Presentation
Table 1: this compound IC50 Values for JAK Enzymes
| Target | IC50 (nM) |
| JAK1 | 3.9[2][5][11][12] |
| JAK2 | 5.0[2][5][11][12] |
| JAK3 | 0.7 - 0.71[2][5][11][12][13] |
| Tyk2 | 4.8[2][5][11][12] |
Table 2: this compound Solubility
| Solvent | Solubility |
| DMSO | ~10 mg/mL[6] |
| Ethanol | ~1 mg/mL[6] |
| Dimethyl Formamide | ~2 mg/mL[6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[6] |
Experimental Protocols
Protocol 1: Assessment of STAT Phosphorylation by Western Blot
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation: Once cells have attached, replace the growth medium with serum-free medium and incubate overnight.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle (DMSO) for 24 hours.[2]
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IL-6) for a short period (e.g., 10-30 minutes).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated STAT (e.g., p-STAT3) and total STAT overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated STAT signal to the total STAT signal.
-
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Troubleshooting workflow for lack of this compound efficacy.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 4. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
- 12. This compound hydrobromide | JAK inhibitor | Psoriasis and Rheumatoid Arthritis | CAS# 1353219-05-2 | InvivoChem [invivochem.com]
- 13. ard.bmj.com [ard.bmj.com]
Optimizing Peficitinib dose to minimize off-target effects in kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Janus kinase (JAK) inhibitor, Peficitinib. The focus is on optimizing experimental conditions to ensure on-target specificity and minimize off-target effects in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound (also known as ASP015K) is an orally active small molecule that inhibits the Janus kinase (JAK) family of tyrosine kinases.[1][2] It is considered a pan-JAK inhibitor, meaning it targets multiple members of the JAK family.[3] Its primary targets are JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), which are crucial components of the JAK-STAT signaling pathway that mediates responses to various cytokines and growth factors involved in inflammation and immune function.[4][5][6]
Q2: What are "off-target" effects in the context of kinase assays?
A2: Off-target effects refer to the unintended interactions of a drug, such as this compound, with proteins other than its intended biological target. In kinase assays, this means this compound might inhibit other kinases besides the JAK family.[7][8] This can occur because the ATP-binding pocket, where many kinase inhibitors act, is structurally similar across a wide range of kinases.[7] High concentrations of an inhibitor are more likely to lead to off-target binding.[7]
Q3: Why is it critical to minimize off-target effects in my experiments?
Q4: How do I determine an optimal starting concentration for this compound in my kinase assay?
A4: The optimal starting concentration should be guided by the half-maximal inhibitory concentration (IC50) values for the target kinases. A common practice is to start with a concentration that is 10- to 100-fold higher than the biochemical IC50 for the primary target to ensure target engagement in a cellular context. However, it is essential to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target effect without engaging known off-targets.
Q5: What are potential off-targets for this compound?
A5: While this compound is a potent JAK inhibitor, some studies have indicated it may also inhibit platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF) receptor tyrosine kinases (RTKs).[9] It is important to consider these potential off-targets when interpreting experimental results, especially at higher concentrations.
Troubleshooting Guide
Issue 1: My experimental results are inconsistent or show a high background signal.
-
Possible Cause: The concentration of this compound may be too high, leading to non-specific binding and off-target effects. High inhibitor concentrations can sometimes interfere with assay components.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Conduct a thorough dose-response experiment to identify the optimal concentration range that shows a specific effect on your target without causing a high background signal.
-
Use a Control Compound: If available, use a structurally different inhibitor for the same target. If this control compound does not produce the same high background, it suggests the issue may be specific to this compound's chemical properties at high concentrations.
-
Counter-Screen with a Control Assay: For reporter gene assays, use a control vector without the specific response element to see if this compound directly affects the reporter enzyme.[7]
-
Issue 2: The observed cellular phenotype does not align with the known function of the primary JAK target.
-
Possible Cause: The phenotype could be driven by an off-target effect. This compound might be inhibiting another kinase or protein that is responsible for the observed cellular response.
-
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that this compound is engaging its intended JAK target in your cellular model at the concentrations used.
-
Use a More Selective Inhibitor: If possible, compare the results with a more selective inhibitor for the primary target. If the phenotype is not replicated, it points towards an off-target effect of this compound.
-
Rescue Experiment: Overexpress the target protein. This may require a higher concentration of this compound to achieve the same phenotypic effect, thereby "rescuing" the phenotype at lower concentrations.[7]
-
Knockdown of Off-Target: If a likely off-target is identified (e.g., from kinase profiling data), use siRNA or shRNA to knock down its expression and see if this abrogates the effect of this compound.
-
Quantitative Data: this compound IC50 Values
| Kinase | IC50 (nM) | Reference(s) |
| JAK1 | 3.9 | [1][2][3][] |
| JAK2 | 5.0 | [1][2][3][] |
| JAK3 | 0.7 | [1][2][3][] |
| TYK2 | 4.8 | [1][3][4] |
Experimental Protocols
Protocol: Competitive Binding Kinase Assay
This assay is used to determine the potency and selectivity of an inhibitor by measuring its ability to displace a known binding molecule from the kinase active site.
Materials:
-
Purified, active kinase (e.g., JAK1, JAK2, JAK3, or a potential off-target kinase)
-
This compound stock solution (in DMSO)
-
Broad-spectrum kinase inhibitor tracer with a fluorescent label
-
Assay buffer (specific to the kinase)
-
Microplate (e.g., 384-well)
-
Plate reader capable of detecting the fluorescent signal
Methodology:
-
Serial Dilution of this compound: Prepare a serial dilution of this compound in DMSO. A typical starting range would be from 100 µM down to 0.1 nM. Then, dilute these concentrations into the assay buffer.
-
Assay Plate Preparation: Add the diluted this compound solutions to the wells of the microplate. Include control wells with only DMSO (for maximum signal) and wells with a high concentration of a known potent inhibitor (for background signal).
-
Kinase and Tracer Addition: Add the purified kinase and the fluorescent tracer to each well. The concentration of the kinase and tracer should be optimized beforehand to produce a robust signal.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
Signal Detection: Read the fluorescence polarization or other relevant signal on a compatible plate reader.
-
Data Analysis: The signal will be inversely proportional to the amount of this compound bound to the kinase. Plot the signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Investigation of Potential Drug–Drug Interactions between this compound (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 944118-01-8 | >98% [smolecule.com]
- 5. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 6. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits fibroblast-like synoviocyte activation and angiogenic vascular endothelial tube formation via inhibitory effects on PDGF and VEGF signaling in addition to JAK - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Peficitinib solubility and stability issues in aqueous solutions
Peficitinib Technical Support Center: Aqueous Solubility and Stability
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the solubility and stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
A1: this compound is sparingly soluble in aqueous buffers and is considered to have low aqueous solubility.[1][2] Its solubility is pH-dependent, and it is classified as a weak-base drug.[2] For experimental purposes, it is highly recommended to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) before diluting it into your aqueous buffer of choice.[1]
Q2: My this compound precipitated after I diluted my DMSO stock into an aqueous buffer. What went wrong?
A2: This is a common issue known as "crashing out." It typically occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit in that specific buffer. The percentage of the organic solvent (like DMSO) in the final solution may also be too low to maintain solubility. To resolve this, consider decreasing the final this compound concentration or slightly increasing the percentage of the co-solvent, ensuring it remains compatible with your experimental system.
Q3: How should I prepare a this compound solution for my in vitro cell culture experiments?
A3: First, prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 10-65 mg/mL).[1][3] Warm the solution gently or use sonication if needed to ensure it is fully dissolved.[4][5] Then, perform a serial dilution of this stock solution directly into your cell culture medium to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤0.5%) to avoid solvent toxicity to the cells.
Q4: How stable is this compound in aqueous solutions, and how long can I store them?
A4: Aqueous solutions of this compound are not recommended for long-term storage. It is best practice to prepare fresh aqueous solutions for each experiment. Storing the aqueous solution for more than one day is not advised due to potential stability issues like degradation or precipitation.[1]
Q5: What are the recommended storage conditions for this compound?
A5: this compound as a solid powder should be stored at -20°C for long-term stability (≥4 years).[1][6] Stock solutions made in organic solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 1 year) or -20°C (for up to 1 month).[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound solubility and storage.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Citations |
| DMSO | 10 mg/mL to 65 mg/mL | [1][3][4][6] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1][6] |
| Ethanol | ~1 mg/mL | [1][6] |
| Dimethylformamide (DMF) | ~2 mg/mL | [1][6] |
| Water | Insoluble / Sparingly Soluble (≤0.1 mg/mL at pH 7) | [2][3] |
Note: Solubility can be affected by factors such as temperature, pH, and the presence of hygroscopic moisture in solvents like DMSO.[3][4] Always use fresh, anhydrous solvents for best results.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Stability Duration | Citations |
| Crystalline Solid | -20°C | ≥ 4 years | [1][4][6] |
| Stock Solution in DMSO | -80°C | 1 year | [3] |
| Stock Solution in DMSO | -20°C | 1 month | [3] |
| Aqueous Solution | 2-8°C or Room Temp. | Not Recommended (> 1 day) | [1] |
Troubleshooting Guide
Issue: this compound precipitates from my buffer during the experiment.
-
Question: Why is my compound precipitating over time, even at a concentration that was initially soluble?
-
Answer: This could be due to several factors:
-
Temperature Changes: A decrease in temperature can lower the solubility of the compound. Ensure your experimental temperature is consistent.
-
pH Shift: The pH of your buffer may change over time due to CO2 absorption from the air or cellular metabolism, affecting the solubility of the pH-sensitive this compound.
-
Equilibrium Solubility: The initial concentration, achieved by diluting a DMSO stock, might be supersaturated. Over time, the compound may precipitate as it reaches its true thermodynamic equilibrium solubility in the aqueous medium.
-
Interaction with Buffer Components: this compound may interact with salts or other components in complex buffers, leading to the formation of less soluble complexes.
-
-
Troubleshooting Steps:
-
Use a freshly prepared solution for each experiment.
-
Consider using a co-solvent system if compatible with your assay (e.g., formulations with PEG300 and Tween 80 are used for in vivo studies).[3][5]
-
Evaluate solubility in different buffer systems (e.g., phosphate vs. bicarbonate) to identify a more suitable medium.[7]
-
Filter the final working solution through a 0.22 µm syringe filter before use to remove any undissolved micro-precipitates.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Aqueous Working Solutions
This protocol describes the standard procedure for preparing a DMSO stock solution and subsequent aqueous working solutions for in vitro assays.
Materials:
-
This compound (crystalline solid)[1]
-
Target aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
Weigh the desired amount of this compound solid in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 10 mg/mL (or up to 65 mg/mL).[3]
-
Vortex thoroughly. If necessary, use a sonicator or warm the vial gently (e.g., at 37°C) until all solid is completely dissolved.[4][5]
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (1 year) storage.[3]
-
-
Aqueous Working Solution Preparation:
-
Thaw a stock solution aliquot at room temperature.
-
Perform serial dilutions of the DMSO stock into the target aqueous buffer or medium to reach the final desired concentration.
-
Crucially, add the DMSO stock to the aqueous buffer (not the other way around) while vortexing to ensure rapid mixing and minimize local over-concentration that can cause precipitation.
-
Ensure the final concentration of DMSO is at a level that is non-toxic to your experimental system (e.g., ≤0.5%).
-
Use the final aqueous working solution immediately. Do not store.[1]
-
Protocol 2: General Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under stress conditions, based on ICH guidelines and practices for other small molecule inhibitors.[8][9] It helps identify potential degradation products and establishes the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
Solvents: Acetonitrile, Methanol, Water (HPLC grade)
-
Stress Agents: HCl (e.g., 0.1 M), NaOH (e.g., 0.1 M), Hydrogen Peroxide (H₂O₂) (e.g., 3%)
-
HPLC or UPLC system with a PDA/UV detector or Mass Spectrometer (MS)[10][11]
-
Photostability chamber
-
Oven
Procedure:
-
Prepare this compound Solution: Prepare a solution of this compound in a 50:50 mixture of acetonitrile and water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound solution and 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 2, 4, 8 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound solution and 0.1 M NaOH.
-
Incubate at room temperature, monitoring at various time points (e.g., 30 min, 1 hr, 2 hr). Basic degradation is often faster.
-
Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound solution and 3% H₂O₂.
-
Keep the sample at room temperature, protected from light, for a set time (e.g., 24 hours).
-
Withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Store the this compound solution (and a sample of the solid powder) in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Analyze the samples against a control stored at the recommended temperature.
-
-
Photolytic Degradation:
-
Expose the this compound solution (and solid powder) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples against a control sample protected from light.
-
-
Analysis:
-
Analyze all stressed samples and unstressed controls by a suitable stability-indicating HPLC/UPLC method.[11]
-
Compare the chromatograms to identify new peaks (degradants) and any decrease in the main this compound peak area.
-
Mechanism of Action: JAK-STAT Pathway Inhibition
This compound is a Janus kinase (JAK) inhibitor that targets JAK1, JAK2, JAK3, and Tyk2.[4][12] By inhibiting these enzymes, this compound blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[13] This interruption of the JAK-STAT signaling pathway prevents the downstream transcription of genes involved in inflammatory and immune responses, which is the basis of its therapeutic effect in autoimmune diseases.[13][14]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. The Bioequivalence of Two this compound Formulations, and the Effect of Food on the Pharmacokinetics of this compound: Two‐Way Crossover Studies of a Single Dose of 150 mg this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced degradation study of baricitinib and structural characterization of its degradation impurities by high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Investigation of Potential Drug–Drug Interactions between this compound (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emergingstandards.usp.org [emergingstandards.usp.org]
- 12. This compound hydrobromide | JAK inhibitor | Psoriasis and Rheumatoid Arthritis | CAS# 1353219-05-2 | InvivoChem [invivochem.com]
- 13. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 14. Discovery and structural characterization of this compound (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in Peficitinib signaling pathway analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results during in-vitro experiments with Peficitinib. The following sections offer a structured question-and-answer format to address common issues, detailed experimental protocols, and key data to help interpret your findings accurately.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and unexpected outcomes in this compound signaling experiments.
Q1: I'm not observing the expected inhibition of STAT phosphorylation after this compound treatment. What are the initial troubleshooting steps?
A1: This is a frequent issue that can stem from multiple factors, from reagent handling to the specifics of the cellular model. A systematic check of your experimental setup is the first step.
Initial Checks:
-
This compound Integrity: Confirm the correct storage conditions for your this compound stock solution. Ensure it was dissolved in an appropriate solvent (e.g., DMSO) and that the working concentrations were prepared accurately.
-
Cellular Context: The JAK-STAT pathway is often quiescent in unstimulated cells. To observe robust inhibition, ensure the pathway is activated. Pre-treatment with an appropriate cytokine (e.g., IL-2, IL-6, IFN-γ) is typically necessary to induce JAK and STAT phosphorylation.[1]
-
Treatment Duration & Concentration: The optimal inhibitor concentration and treatment time can vary significantly between cell lines. Perform a dose-response and a time-course experiment to determine the IC50 and optimal kinetics in your specific system.[2]
-
Detection Method: If using Western blotting, ensure your lysis buffer contains fresh protease and phosphatase inhibitors to preserve the phosphorylation state of your target proteins. Verify the specificity and optimal dilution of your primary antibodies for both phosphorylated and total STAT proteins.
Troubleshooting Workflow for No STAT Inhibition
Caption: Troubleshooting workflow for lack of this compound effect.
Q2: I've confirmed STAT inhibition, but I'm seeing unexpected activation of another pathway (e.g., MAPK/ERK). Is this an off-target effect?
A2: This is a critical question. The observed effect could be a true off-target activity of this compound, or it could be a result of pathway crosstalk, a common phenomenon in cellular signaling.[3]
-
Pan-JAK Inhibition Profile: this compound is a pan-JAK inhibitor, meaning it inhibits JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2) with similar potency.[4][5] This broad activity profile, compared to more selective JAK inhibitors, can lead to complex downstream effects as it simultaneously blocks signaling from numerous cytokine receptors.
-
Pathway Crosstalk and Feedback Loops: Cellular signaling pathways are highly interconnected. Inhibiting the JAK-STAT pathway can relieve negative feedback mechanisms that normally suppress other pathways. For instance, some cytokines signal through both JAK-STAT and other pathways; blocking the dominant JAK-STAT route can sometimes lead to a compensatory increase in signaling through a secondary pathway like MAPK/ERK.[3][6]
-
Potential Off-Target Kinase Inhibition: While potent against JAKs, kinase inhibitors can exhibit activity against other kinases, particularly at higher concentrations.[7] One study comparing this compound to Tofacitinib in a rat arthritis model suggested that this compound may have additional effects, potentially through inhibition of VEGF and PDGF receptor kinases, that contribute to its efficacy.[8]
Q3: The IC50 value in my cell-based assay is much higher than the low nanomolar values reported in the literature. Why the discrepancy?
A3: This is a common and expected observation. There is a fundamental difference between biochemical and cell-based assay formats.
-
Biochemical vs. Cellular Assays: The potent low-nanomolar IC50 values for this compound are derived from cell-free enzymatic assays that measure direct inhibition of purified kinase proteins.[5][9]
-
Cellular Environment Factors: In a live cell, the inhibitor must cross the cell membrane, and once inside, it must compete with very high intracellular concentrations of ATP (the molecule it competes with for binding to the kinase). These factors mean a higher concentration of the drug is typically required to achieve the same level of target inhibition, resulting in a rightward shift of the dose-response curve and a higher apparent IC50.[10]
Q4: How can I experimentally distinguish between a true off-target effect and pathway crosstalk?
A4: Differentiating these two possibilities requires a multi-pronged validation strategy.
-
Use an Orthogonal Inhibitor: Employ a different JAK inhibitor with a distinct chemical structure and selectivity profile (e.g., Tofacitinib, which is more selective for JAK1/3, or Baricitinib, selective for JAK1/2).[4][11] If the unexpected effect is reproduced with another JAK inhibitor, it is more likely due to on-target mediated pathway crosstalk. If the effect is unique to this compound, it points towards a specific off-target interaction.[3]
-
Genetic Knockdown/Out: Use siRNA or CRISPR to specifically reduce or eliminate the expression of the intended target (e.g., JAK1 or JAK3). If the phenotype of the genetic knockdown mirrors the effect of this compound treatment (including the unexpected pathway activation), this strongly suggests the effect is an on-target consequence of JAK inhibition.
-
Direct Kinase Profiling: To definitively identify off-target interactions, this compound can be screened against a large panel of recombinant kinases. This can reveal previously unknown kinases that are inhibited by the compound.
Logic for Investigating Unexpected Pathway Activation
Caption: A logical workflow to discern off-target vs. crosstalk effects.
Quantitative Data Summary
For accurate experimental design, it is crucial to understand this compound's inhibitory profile.
| Table 1: this compound In-Vitro Kinase Inhibitory Profile | |
| Kinase Target | IC50 (nmol/L) |
| JAK1 | 3.9[5][9] |
| JAK2 | 5.0[5][9] |
| JAK3 | 0.71[5][9] |
| Tyrosine Kinase 2 (TYK2) | 4.8[9] |
| Data are from cell-free enzymatic assays and represent the concentration required for 50% inhibition of kinase activity. These values serve as a guide and may not directly translate to effective concentrations in cell-based assays. |
Key Experimental Protocols
This section provides a generalized protocol for a common experiment used in pathway analysis.
Protocol: Western Blotting for Phospho-STAT Analysis
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency at the time of the experiment.
-
Starve cells in low-serum media for 4-12 hours, if required for your model, to reduce basal signaling.
-
Pre-treat cells with desired concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes to activate the JAK-STAT pathway.
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer, boil at 95-100°C for 5-10 minutes, and store at -20°C or proceed to electrophoresis.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-STAT3) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Crucially, strip the membrane and re-probe with an antibody for total STAT3 to confirm equal protein loading.
-
Signaling Pathway Overview
This compound's Primary Signaling Pathway
Caption: The canonical JAK-STAT pathway inhibited by this compound.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) | Annals of the Rheumatic Diseases [ard.bmj.com]
- 5. ard.bmj.com [ard.bmj.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparison of the effects of this compound and tofacitinib in the adjuvant-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and Effectiveness of this compound (ASP015K) in Patients with Rheumatoid Arthritis: Final Results (32 Months of Mean this compound Treatment) From a Long-Term, Open-Label Extension Study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Peficitinib in primary cell line experiments. The information aims to help mitigate potential cytotoxic effects and ensure reliable experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in primary cell cultures.
Issue 1: Unexpected Cell Death or Low Viability After this compound Treatment
Possible Causes:
-
High this compound Concentration: Exceeding the optimal concentration range for your specific primary cell line can lead to off-target effects and cytotoxicity. While this compound is a potent JAK inhibitor with low nanomolar IC50 values for its primary targets, high micromolar concentrations may induce apoptosis[1].
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells at certain concentrations.
-
Cell Line Sensitivity: Primary cells can be more sensitive to drug treatments than immortalized cell lines. The specific cell type and its proliferation rate can influence its susceptibility to JAK inhibition.
-
Off-Target Effects: this compound, being a pan-JAK inhibitor, can affect multiple signaling pathways crucial for cell survival and proliferation in certain cell types[2][3]. It has also been shown to inhibit platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF) receptor tyrosine kinases, which could contribute to cytotoxicity in some cell types[4].
Suggested Solutions:
-
Optimize this compound Concentration:
-
Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific primary cell line. Start with a low concentration (e.g., 1-10 nM) and titrate up to a concentration that gives the desired biological effect without significant cytotoxicity[5].
-
Refer to published studies using similar cell types for starting concentration ranges. For example, 10 nM of this compound has been shown to inhibit IL-2-induced T-cell proliferation without affecting cell viability[5][6].
-
-
Control for Solvent Effects:
-
Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells (typically ≤ 0.1%).
-
Include a vehicle control (medium with solvent only) in your experiments to differentiate between this compound-induced effects and solvent-induced toxicity.
-
-
Assess Cell Health Regularly:
-
Monitor cell morphology and viability at different time points during the experiment using methods like microscopy and Trypan Blue exclusion.
-
-
Consider Alternative Formulations:
-
If solvent toxicity is a persistent issue, explore alternative, more biocompatible formulations of this compound if available.
-
Issue 2: Inconsistent or Unreliable Experimental Results
Possible Causes:
-
Variability in Primary Cell Lots: Primary cells from different donors or even different passages from the same donor can exhibit significant variability in their response to drug treatment.
-
Inconsistent this compound Preparation: Improper storage or handling of this compound can lead to degradation and loss of potency.
-
Suboptimal Assay Conditions: The choice of cytotoxicity assay and its protocol can influence the outcome and reproducibility of your results.
Suggested Solutions:
-
Standardize Primary Cell Culture:
-
Use cells from the same donor and passage number for a set of experiments whenever possible.
-
Thoroughly characterize each new lot of primary cells for baseline viability and response to stimuli.
-
-
Proper this compound Handling:
-
Store this compound stock solutions as recommended by the manufacturer (typically at -20°C or -80°C).
-
Prepare fresh working solutions for each experiment from the stock to ensure consistent potency.
-
-
Validate Assay Methods:
-
Choose a cytotoxicity assay suitable for your experimental goals and cell type.
-
Optimize assay parameters such as cell seeding density, incubation times, and reagent concentrations.
-
Include appropriate positive and negative controls in every assay.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it cause cytotoxicity?
A1: this compound is an oral pan-Janus kinase (JAK) inhibitor, targeting JAK1, JAK2, JAK3, and TYK2[3][5][7]. The JAK-STAT signaling pathway is crucial for transmitting signals from various cytokines and growth factors that regulate immune responses, cell growth, and differentiation[2]. By inhibiting JAKs, this compound blocks these signaling cascades. While this is its intended therapeutic effect, inhibiting JAKs can also interfere with normal cellular processes in non-target cells, potentially leading to cytotoxicity, especially at higher concentrations. The inhibition of multiple JAK family members could disrupt essential survival signals in certain primary cell types that are dependent on specific cytokine signaling.
Q2: What are the typical concentrations of this compound used in in-vitro studies?
A2: The effective concentration of this compound can vary depending on the cell type and the specific biological process being studied. Published studies have reported IC50 values in the low nanomolar range for JAK inhibition (e.g., 0.71 nM for JAK3, 3.9 nM for JAK1, 5.0 nM for JAK2, and 4.8 nM for Tyk2)[7]. In cell-based assays, concentrations ranging from 10 nM to 5 µM have been used[5][7][8]. For example, 10 nM was sufficient to inhibit IL-2-induced T-cell proliferation[5], while concentrations up to 5 µM were used to study its effects on fibroblast-like synoviocytes without reported cytotoxicity[7]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell line.
Q3: How can I assess this compound-related cytotoxicity in my primary cell line?
A3: Several cytotoxicity assays can be used to evaluate the effect of this compound on primary cell viability. The choice of assay depends on the specific question being asked (e.g., cell membrane integrity, metabolic activity, apoptosis). Common assays include:
-
MTT/XTT Assay: Measures metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
Trypan Blue Exclusion Assay: A simple method to count viable versus non-viable cells based on membrane integrity.
-
Annexin V/PI Staining: A flow cytometry-based assay to detect and differentiate between apoptotic and necrotic cells.
Q4: Are there any known off-target effects of this compound that could contribute to cytotoxicity?
A4: Yes, besides its primary targets (JAKs), this compound has been shown to inhibit other kinases, such as platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF) receptor tyrosine kinases[4]. Inhibition of these pathways could contribute to both the therapeutic effects and potential cytotoxic effects of the drug in certain cell types that rely on these signaling pathways for survival and proliferation.
Quantitative Data Summary
| Parameter | This compound IC50 (nM) | Reference |
| JAK1 | 3.9 | [7] |
| JAK2 | 5.0 | [7] |
| JAK3 | 0.71 | [7] |
| Tyk2 | 4.8 | [7] |
| IL-2-induced T cell proliferation | 10 | [5] |
| IL-2-induced STAT5 phosphorylation (rat whole blood) | 124 | [5] |
| IL-2-induced STAT5 phosphorylation (human lymphocytes) | 127 | [5] |
Experimental Protocols
Protocol 1: Dose-Response Assessment of this compound Cytotoxicity using MTT Assay
Objective: To determine the concentration range at which this compound exhibits cytotoxic effects on a specific primary cell line.
Materials:
-
Primary cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000, 10000 nM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or control medium to the respective wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 1 hour at room temperature in the dark.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.
-
Protocol 2: Assessment of Apoptosis using Annexin V/PI Staining
Objective: To determine if this compound-induced cell death is due to apoptosis or necrosis.
Materials:
-
Primary cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (including a cytotoxic concentration determined from the MTT assay) and controls for the desired time.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by this compound.
Visualizations
Caption: this compound's mechanism of action via JAK-STAT pathway inhibition.
Caption: Troubleshooting workflow for this compound-related cytotoxicity.
References
- 1. Impact of Different JAK Inhibitors and Methotrexate on Lymphocyte Proliferation and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound inhibits fibroblast-like synoviocyte activation and angiogenic vascular endothelial tube formation via inhibitory effects on PDGF and VEGF signaling in addition to JAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro pharmacological effects of this compound on lymphocyte activation: a potential treatment for systemic sclerosis with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THU0011 this compound (ASP015K) INHIBITS MONOCYTE CHEMOTACTIC ACTIVITY VIA PROINFLAMMATORY CYTOKINE PRODUCTION IN RHEUMATOID ARTHRITIS FIBROBLAST-LIKE SYNOVIOCYTES | Annals of the Rheumatic Diseases [ard.bmj.com]
Technical Support Center: Controlling for Peficitinib Off-Target Effects in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for the off-target effects of Peficitinib in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
A1: this compound is a Janus kinase (JAK) inhibitor with potent activity against its primary targets: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). It displays moderate selectivity for JAK3.[1][2] In addition to its intended on-target effects on the JAK-STAT signaling pathway, this compound has been shown to exert off-target effects by inhibiting Platelet-Derived Growth Factor (PDGF) and Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.
Q2: Why is it critical to control for off-target effects in preclinical studies of this compound?
A2: Controlling for off-target effects is crucial for several reasons:
-
Accurate Data Interpretation: Distinguishing between on-target and off-target effects is essential for correctly interpreting experimental outcomes and understanding the true mechanism of action of this compound.
-
Safety Assessment: Off-target effects can contribute to unexpected toxicities or adverse events. Identifying and characterizing these effects early in development is a critical component of a comprehensive safety assessment.
Q3: What are the general strategies to mitigate and control for this compound's off-target effects?
A3: A multi-pronged approach is recommended:
-
Dose-Response Studies: Carefully titrating the concentration of this compound to the lowest effective dose that elicits the desired on-target effect can help minimize off-target activities.
-
Use of Control Compounds: Including structurally distinct JAK inhibitors with different selectivity profiles can help differentiate between class-specific (on-target) and compound-specific (off-target) effects.
-
Genetic Approaches: Employing techniques like CRISPR-Cas9 to create knockout or knock-in cell lines for suspected off-target kinases can provide definitive evidence of their involvement in the observed phenotype.
-
Biophysical and Biochemical Assays: Techniques like Cellular Thermal Shift Assay (CETSA) can confirm direct target engagement in a cellular context, while broad kinase screening panels can identify a wider range of potential off-targets.
Data Presentation
Table 1: this compound Kinase Inhibitory Profile
| Target Family | Kinase | IC50 (nM) | Reference |
| On-Target | JAK1 | 3.9 | [1] |
| JAK2 | 5.0 | [1] | |
| JAK3 | 0.71 | [1] | |
| TYK2 | 4.8 | [1] | |
| Off-Target | PDGF Receptor α | Data not available in a comparable format | |
| PDGF Receptor β | Data not available in a comparable format | ||
| VEGF Receptor 1 (Flt-1) | Data not available in a comparable format | ||
| VEGF Receptor 2 (KDR) | Data not available in a comparable format |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol outlines the steps to verify the direct binding of this compound to its intended JAK targets and potential off-targets within a cellular environment.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a human cell line expressing the target kinases) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples across a temperature gradient (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 25°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease and phosphatase inhibitors.
-
Separate the soluble fraction (containing stabilized proteins) from the precipitated proteins by centrifugation.
-
Quantify the protein concentration in the soluble fraction.
-
-
Protein Detection:
-
Analyze the levels of the target proteins (e.g., JAK1, JAK3, PDGFRβ) in the soluble fractions using Western blotting or an AlphaScreen®-based detection method.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Protocol 2: CRISPR-Cas9-Mediated Knockout for Off-Target Validation
This protocol describes how to use CRISPR-Cas9 to generate a knockout cell line for a suspected off-target to validate its role in an observed cellular phenotype.
Methodology:
-
gRNA Design and Cloning:
-
Design and synthesize guide RNAs (gRNAs) targeting a specific exon of the gene encoding the suspected off-target kinase (e.g., PDGFRB).
-
Clone the gRNAs into a suitable Cas9 expression vector.
-
-
Transfection and Selection:
-
Transfect the Cas9-gRNA construct into the chosen cell line.
-
Select for successfully transfected cells using an appropriate marker (e.g., antibiotic resistance or fluorescence-activated cell sorting).
-
-
Validation of Knockout:
-
Isolate single-cell clones and expand them.
-
Verify the knockout of the target gene by Western blotting (to confirm protein absence) and sequencing of the genomic locus (to identify indel mutations).
-
-
Phenotypic Assay:
-
Treat both the wild-type and knockout cell lines with this compound.
-
Perform the relevant phenotypic assay (e.g., cell proliferation, migration, or signaling pathway activation).
-
-
Data Analysis:
-
Compare the effect of this compound in the wild-type and knockout cells. If the this compound-induced phenotype is diminished or absent in the knockout cells, it confirms the involvement of that off-target kinase.
-
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro kinase assays.
-
Possible Cause: Compound precipitation, interference with the assay signal, or enzyme instability.
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect the compound in the assay buffer for any signs of precipitation. If necessary, adjust the solvent or use a lower concentration.
-
Assay Interference: Run control experiments without the enzyme to check if this compound interferes with the detection method (e.g., fluorescence or luminescence).
-
Enzyme Quality: Ensure the kinase used in the assay is of high purity and activity. Perform control experiments with a known inhibitor to validate the assay setup.
-
Issue 2: Unexpected cellular phenotype that does not correlate with JAK inhibition.
-
Possible Cause: An off-target effect of this compound.
-
Troubleshooting Steps:
-
Literature Review: Search for known off-targets of this compound and other JAK inhibitors.
-
Kinase Profiling: Perform a broad kinase screen to identify other potential targets of this compound at the concentration used in the experiment.
-
Control Compounds: Test other JAK inhibitors with different selectivity profiles to see if they produce the same phenotype.
-
CRISPR-Cas9 Validation: If a potential off-target is identified, use the protocol described above to validate its role.
-
Issue 3: Difficulty in interpreting CETSA results.
-
Possible Cause: Poor antibody quality, insufficient protein stabilization, or inappropriate temperature range.
-
Troubleshooting Steps:
-
Antibody Validation: Ensure the antibody used for Western blotting is specific and provides a strong signal for the target protein.
-
Optimize Compound Concentration: Test a wider range of this compound concentrations to find the optimal concentration for target stabilization.
-
Adjust Temperature Gradient: Modify the temperature range of the thermal challenge to better capture the melting curve of the target protein.
-
Visualizations
Caption: this compound's on-target mechanism of action via inhibition of the JAK-STAT signaling pathway.
Caption: A logical workflow for identifying and validating this compound's off-target effects.
References
Peficitinib Dose-Response Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on Peficitinib dose-response curve analysis and interpretation. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in overcoming common challenges during in-vitro and cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active, potent inhibitor of the Janus kinase (JAK) family.[1][2] Its therapeutic effects stem from its ability to block the JAK-STAT signaling pathway, which is critical for mediating immune and inflammatory responses.[1] this compound inhibits the activity of all four JAK family members (JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)), thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] This blockade disrupts the downstream signaling of numerous pro-inflammatory cytokines, such as interleukins (IL) and interferons (IFN), leading to a reduction in inflammatory processes.[4][5]
Q2: What are the reported in-vitro IC50 values for this compound against JAK enzymes?
A2: this compound is a pan-JAK inhibitor with potent, low nanomolar activity against all four family members. It shows moderate selectivity for JAK3 in enzyme assays.[3][6] The published half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Enzyme | IC50 (nM) | References |
| JAK1 | 3.9 | [2][3][] |
| JAK2 | 5.0 | [2][3][] |
| JAK3 | 0.71 | [2][3][] |
| TYK2 | 4.8 | [2][3][] |
Q3: What are the typical dose-response effects of this compound in cell-based assays?
A3: In cellular assays, this compound effectively inhibits cytokine-induced signaling and T-cell proliferation in a concentration-dependent manner.[2][8] These assays provide a more biologically relevant measure of the compound's potency.
| Assay Description | Cell Type | Stimulus | Endpoint | IC50 (nM) | References |
| T-Cell Proliferation | Human T-Cells | IL-2 | Proliferation | ~18 | [] |
| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | pSTAT5 Levels | ~127 | [2][8] |
| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | pSTAT5 Levels | ~124 | [8] |
| STAT Phosphorylation | Human PBMCs | Various Cytokines | pSTAT Levels | Varies | [9] |
Q4: What is a standard workflow for generating a this compound dose-response curve?
A4: A typical experimental workflow involves cell preparation, serial dilution of this compound, cell treatment, cytokine stimulation, and finally, data acquisition and analysis to determine the IC50 value.
Troubleshooting Guide
Q5: My dose-response curve is not sigmoidal (U-shaped or irregular). What could be the cause?
A5: A non-sigmoidal curve can arise from several factors:
-
Compound Solubility: this compound may precipitate at high concentrations. Visually inspect your stock and final assay wells for any precipitate. If needed, prepare a fresh stock solution in an appropriate solvent like DMSO and ensure the final solvent concentration is low and consistent across all wells.
-
Cytotoxicity: At high concentrations, this compound may induce off-target effects or cytotoxicity, leading to a drop in the response that is independent of JAK inhibition. Run a parallel cytotoxicity assay (e.g., using Trypan Blue or a viability dye) with the same concentrations to assess cell health.
-
Assay Artifacts: The detection reagents or instrumentation may have a limited dynamic range. Ensure your assay signal is within the linear range of detection. Run controls with vehicle and without cells to check for background interference.
Q6: I am observing high variability between my replicate experiments. How can I improve consistency?
A6: High variability often points to technical inconsistencies.
-
Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Passage number can also influence cell behavior; use cells within a defined low-passage range.
-
Pipetting Accuracy: Use calibrated pipettes and practice consistent technique, especially during serial dilutions and when adding small volumes of compound or cytokine.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect results. Avoid using the outermost wells or ensure proper humidification during incubation.
-
Batch-to-Batch Reagent Variation: Use the same lot of reagents (e.g., FBS, cytokines, antibodies) for a set of comparative experiments to minimize variability.
Q7: this compound is causing cell death at higher concentrations, which interferes with my assay readout. What should I do?
A7: This is a common issue with kinase inhibitors.
-
Limit the Dose Range: Narrow your concentration range to focus on the inhibitory portion of the curve before significant cytotoxicity occurs. You may not be able to define the "bottom" of the curve, but you can still calculate a reliable IC50 if you have a well-defined "top" and a clear dose-response relationship.
-
Shorten Incubation Time: Reducing the exposure time may mitigate cytotoxicity while still allowing for sufficient inhibition of the signaling pathway. This is particularly relevant for rapid signaling events like STAT phosphorylation, which can often be measured within 30-60 minutes.
-
Normalize to Cell Number: If possible, use an endpoint that can be normalized to cell number. For example, use a multiplex assay that simultaneously measures your target of interest and cell viability.
Q8: The IC50 value I obtained is significantly different from published values. Why might this be?
A8: Discrepancies in IC50 values are common and can be explained by differences in experimental conditions.
-
Assay Format: An enzymatic (biochemical) assay will almost always yield a lower IC50 than a cell-based (cellular) assay because it lacks biological barriers like cell membranes and competing intracellular ATP.[][8]
-
Cell Type: Different cell lines can have varying levels of JAK/STAT expression, receptor density, or drug transporter activity, all of which can influence apparent potency.
-
Experimental Parameters: Key parameters like ATP concentration (in kinase assays), cytokine concentration, cell density, and incubation time can all shift the dose-response curve. Always report your detailed experimental conditions alongside your IC50 values.
-
Data Analysis: The choice of non-linear regression model (e.g., four-parameter vs. three-parameter logistic fit) can slightly alter the calculated IC50. Ensure you are using an appropriate model for your data.
Experimental Protocols
Protocol 1: Cellular STAT Phosphorylation Assay (Flow Cytometry)
This protocol outlines a method to measure the inhibition of IL-6-induced STAT3 phosphorylation in a human cell line (e.g., U937).
-
Cell Preparation:
-
Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS.
-
One day before the assay, starve the cells in a low-serum medium (0.5% FBS) to reduce basal STAT phosphorylation.
-
On the day of the experiment, harvest cells, wash with PBS, and resuspend in assay buffer at a concentration of 2 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in assay buffer to create a 10-point concentration curve (e.g., 10 µM to 0.1 nM final concentration). Ensure the final DMSO concentration is ≤0.1% in all wells.
-
-
Treatment and Stimulation:
-
Add 50 µL of the cell suspension (100,000 cells) to each well of a 96-well U-bottom plate.
-
Add 25 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells and incubate for 1 hour at 37°C.
-
Prepare a 4X solution of recombinant human IL-6 (e.g., 40 ng/mL).
-
Add 25 µL of the IL-6 solution to all wells except the unstimulated control. Add 25 µL of assay buffer to the unstimulated control.
-
Incubate for 30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Stop the stimulation by adding 100 µL of ice-cold 4% paraformaldehyde (PFA) to each well. Incubate for 15 minutes at room temperature.
-
Centrifuge the plate, discard the supernatant, and wash the cells with PBS.
-
Permeabilize the cells by resuspending the pellet in 100 µL of ice-cold 90% methanol and incubate for 30 minutes on ice.
-
-
Staining and Data Acquisition:
-
Wash the cells twice with staining buffer (PBS + 1% BSA).
-
Resuspend the cells in 100 µL of staining buffer containing an anti-pSTAT3 antibody (e.g., Alexa Fluor 647 conjugate).
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the cells once and resuspend in 200 µL of staining buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the single-cell population.
-
Calculate the Median Fluorescence Intensity (MFI) of the pSTAT3 signal for each sample.
-
Normalize the data: % Inhibition = 100 * [1 - (MFI_compound - MFI_unstimulated) / (MFI_stimulated - MFI_unstimulated)].
-
Plot % Inhibition vs. This compound concentration and fit the data using a four-parameter logistic equation to determine the IC50.
-
References
- 1. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy and safety of the oral Janus kinase inhibitor this compound (ASP015K) monotherapy in patients with moderate to severe rheumatoid arthritis in Japan: a 12-week, randomised, double-blind, placebo-controlled phase IIb study | Annals of the Rheumatic Diseases [ard.bmj.com]
- 4. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 5. This compound halts acute kidney injury via JAK/STAT3 and growth factors immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and structural characterization of this compound (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vitro pharmacological effects of this compound on lymphocyte activation: a potential treatment for systemic sclerosis with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Peficitinib in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Peficitinib in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an oral Janus kinase (JAK) inhibitor.[1] Its primary mechanism of action is the inhibition of the JAK-STAT signaling pathway, which is crucial for mediating immune responses and cellular processes like proliferation and differentiation.[2][3] this compound inhibits multiple JAK family members, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2), thereby disrupting the signaling of various cytokines and growth factors involved in inflammatory processes.[2][4]
Q2: What is acquired drug resistance in the context of cell culture?
Acquired resistance is a phenomenon where a cell line that was initially sensitive to a drug, like this compound, loses its responsiveness after prolonged exposure. This is a significant challenge in long-term studies and preclinical drug development. The development of resistance is confirmed by a quantifiable increase in the half-maximal inhibitory concentration (IC50) value compared to the original, parental cell line.[5]
Q3: What are the common molecular mechanisms of resistance to JAK inhibitors like this compound?
While specific resistance mechanisms to this compound are still under investigation, mechanisms observed for other JAK inhibitors in preclinical models are likely relevant:
-
Reactivation of JAK-STAT Signaling: A common non-mutational mechanism involves the formation of JAK heterodimers (e.g., JAK2 with JAK1 or TYK2). These dimers can trans-activate inhibitor-bound JAKs, restoring downstream signaling despite the presence of the drug.[6][7][8] This process is often reversible upon drug withdrawal.[8][9]
-
Activation of Bypass Pathways: Cells can develop resistance by upregulating alternative signaling pathways to circumvent the JAK-STAT blockade. Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways, which can also promote cell survival and proliferation.[10][11][12]
-
On-Target Mutations: Although less commonly observed in patients, acquired mutations in the kinase domain of a JAK protein can occur in cell lines.[6][8] These mutations can prevent this compound from binding effectively to its target.
-
Upregulation of Pro-Survival Proteins: Chronic exposure to a JAK inhibitor can lead to the overexpression of anti-apoptotic and pro-survival proteins, making the cells less dependent on the JAK-STAT pathway for survival.[9]
Q4: How do I confirm that my cell line has developed resistance to this compound?
The definitive method is to compare the IC50 of this compound in your long-term cultured cells against the parental (sensitive) cell line. A significant increase (typically >5-fold) in the IC50 value indicates resistance.[13] This is determined by performing a dose-response experiment using a cell viability assay (e.g., MTT, CellTiter-Glo®). To ensure the resistance is stable and not a temporary adaptation, you can perform a "washout" experiment by culturing the resistant cells in a drug-free medium for several passages before re-assessing the IC50.[13]
This compound's Mechanism of Action & The JAK-STAT Pathway
This compound exerts its effect by inhibiting Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway. This pathway is a primary communication route for numerous cytokines and growth factors.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide: Developing this compound-Resistant Cell Lines
This guide addresses common issues encountered when generating a resistant cell line model through continuous drug exposure.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death After Increasing this compound Concentration | The concentration increment is too large, causing excessive cytotoxicity. | Reduce the fold-increase for the next dose escalation step (e.g., from 2x to 1.2-1.5x).[5] Revert to the previous, lower concentration until the cell population recovers and proliferation stabilizes before attempting the next increase.[14] |
| Failure to Develop Resistance (IC50 Not Increasing) | The selective pressure from this compound is too low. The parental cell line is highly heterogeneous or lacks clones capable of developing resistance. The this compound stock solution may have degraded. | Gradually increase the drug concentration even if proliferation seems unaffected.[13] Consider using a different cell line known to be sensitive to JAK inhibitors. Test the activity of your this compound stock. Prepare a fresh solution if necessary. |
| Loss of Resistant Phenotype Over Time | The resistance mechanism is unstable or reversible (e.g., adaptive resistance). The cell line was cultured without the drug for too many passages. | Maintain the resistant cell line in a continuous culture with a maintenance dose of this compound (e.g., IC10-IC20 of the resistant line).[5] Periodically re-evaluate the IC50 to ensure the resistant phenotype is stable. Always keep frozen stocks of the resistant line at various passages. |
| High Variability in Cell Viability Assays | Inconsistent cell seeding density. Edge effects in multi-well plates. Contamination (e.g., mycoplasma). | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for accuracy. Avoid using the outer wells of 96-well plates or fill them with sterile media to maintain humidity.[13] Regularly test for mycoplasma contamination. |
Investigating and Overcoming Resistance
Once a resistant cell line is established, the next step is to understand the mechanism and identify strategies to overcome it.
Caption: Logical workflow for investigating and overcoming this compound resistance.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a stepwise method for inducing this compound resistance in a sensitive parental cell line.[5][14]
-
Determine Parental IC50:
-
Seed the parental cell line in 96-well plates at a predetermined optimal density.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Measure cell viability using an appropriate assay (e.g., WST-1, MTT).
-
Calculate the IC50 value using non-linear regression analysis.[5]
-
-
Initial Drug Exposure:
-
Culture the parental cells in a medium containing this compound at a low concentration, typically the IC20 (the concentration that inhibits 20% of cell proliferation).[14]
-
Maintain the culture, replacing the drug-containing medium every 2-3 days, until the cell proliferation rate recovers to a level comparable to the untreated parental line.
-
-
Stepwise Dose Escalation:
-
Once cells have adapted to the initial concentration, passage them and increase the this compound concentration in the medium. A 1.5x to 2x increase is a common starting point.
-
Continuously culture the cells at this new concentration until they are stable and proliferating steadily.
-
Crucially, at each successful concentration step, freeze a stock of the cells for backup. [5][14]
-
If significant cell death (>50%) occurs, revert to the previous lower concentration to allow the culture to recover before attempting a smaller incremental increase.[14]
-
-
Characterization and Maintenance:
-
Repeat the dose escalation process until the cells can proliferate in a this compound concentration that is at least 10-fold higher than the parental IC50.
-
Confirm the new, stable IC50 of the resistant cell line. The Resistance Index (RI) is calculated as (IC50 of resistant line) / (IC50 of parental line). An RI ≥ 5-10 indicates successful establishment of a resistant line.[14]
-
To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound (e.g., the IC20 of the resistant line).[5]
-
Protocol 2: Western Blotting to Analyze Signaling Pathways
This protocol is for assessing the activation state of key proteins in the JAK-STAT and potential bypass pathways.
-
Cell Treatment and Lysis:
-
Grow both parental and this compound-resistant cells to 70-80% confluency.
-
Treat the cells with this compound (e.g., at the parental IC50) for a specified time (e.g., 1-4 hours). Include untreated controls.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal protein loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates and separate them by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key proteins (e.g., p-STAT3/STAT3, p-Akt/Akt, p-ERK/ERK).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Compare the ratio of phosphorylated to total protein between parental and resistant lines to identify pathway activation.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound.
Table 1: this compound Inhibitory Activity (IC50)
This table shows the half-maximal inhibitory concentrations (IC50) of this compound against different Janus kinases, demonstrating its pan-JAK inhibitory profile with moderate selectivity for JAK3.[4]
| Kinase | IC50 (nmol/L) |
| JAK1 | 3.9 |
| JAK2 | 5.0 |
| JAK3 | 0.71 |
| Tyk2 | 4.8 |
Table 2: Example of IC50 Shift in a Resistant Cell Line
This table provides a hypothetical example of the data used to confirm the development of a this compound-resistant cell line.
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental Cell Line | 15 nM | 1.0 (Baseline) |
| This compound-Resistant Line | 180 nM | 12.0 |
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 11. sinobiological.com [sinobiological.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Cell Culture Academy [procellsystem.com]
Best practices for storing and handling Peficitinib powder and stock solutions
Welcome to the technical support center for Peficitinib. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of this compound powder and stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
This compound is supplied as a crystalline solid and should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1]
Q2: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the this compound powder in a solvent of choice, which should be purged with an inert gas.[1] this compound is soluble in several organic solvents.[1] For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer.[1]
Q3: What are the solubilities of this compound in common solvents?
The solubility of this compound varies across different solvents. A summary of solubility data is provided in the table below.
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL, 65 mg/mL, 58.33 mg/mL, 60 mg/mL | [1][2][3][4] |
| Ethanol | ~1 mg/mL | [1] |
| Dimethyl Formamide (DMF) | ~2 mg/mL | [1] |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water | Insoluble | [2] |
Q4: How stable are this compound stock solutions in storage?
Aqueous solutions of this compound are not recommended to be stored for more than one day.[1] For long-term storage of stock solutions in organic solvents, it is advised to aliquot the solution to avoid repeated freeze-thaw cycles.[2] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[2]
Q5: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Janus kinases (JAKs).[1][5][6] It exerts its effect by blocking the JAK-STAT signaling pathway, which is crucial for mediating immune responses.[5][6] By inhibiting JAKs, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn reduces the transcription of genes involved in inflammatory processes.[5][6]
Troubleshooting Guide
Issue 1: this compound powder is difficult to dissolve.
-
Possible Cause: The chosen solvent may not be optimal, or the concentration is too high.
-
Solution:
-
Refer to the solubility table above to ensure you are using an appropriate solvent. DMSO generally offers the highest solubility.[1][2][3][4]
-
Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[2][3]
-
Gentle warming and sonication can aid in dissolution.[4]
-
If dissolving in an aqueous buffer, first prepare a concentrated stock in DMSO and then dilute it with the buffer.[1]
-
Issue 2: The this compound solution precipitates after dilution with an aqueous buffer.
-
Possible Cause: The final concentration of this compound in the aqueous buffer exceeds its solubility limit.
-
Solution:
-
Ensure the final concentration of this compound in the aqueous solution is low enough to remain in solution. The solubility in a 1:1 DMSO:PBS (pH 7.2) solution is approximately 0.5 mg/mL.[1]
-
When diluting the DMSO stock solution, add the stock solution to the aqueous buffer slowly while vortexing to ensure proper mixing.
-
Consider using a formulation with co-solvents like PEG300 and Tween 80 for in vivo studies to improve solubility and stability.[2][4]
-
Issue 3: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Degradation of this compound in the aqueous working solution.
-
Solution 1: Prepare fresh working solutions from the stock solution for each experiment. It is not recommended to store aqueous solutions for more than one day.[1]
-
Possible Cause 2: The final concentration of the solvent (e.g., DMSO) in the cell culture medium is too high, causing cellular toxicity.
-
Solution 2: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced artifacts. Run a vehicle control (medium with the same concentration of DMSO without this compound) to assess the effect of the solvent on the cells.
-
Possible Cause 3: The this compound stock solution has undergone multiple freeze-thaw cycles.
-
Solution 3: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (FW: 326.4 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out 3.264 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution until the this compound powder is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution. d. Aliquot the stock solution into smaller volumes in sterile tubes for single use. e. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution. b. Perform serial dilutions of the stock solution with cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution, dilute 1 µL of the 10 mM stock solution into 999 µL of cell culture medium. c. Ensure the final concentration of DMSO in the culture medium is below a non-toxic level (e.g., <0.5%). d. Use the freshly prepared working solutions immediately for your experiments.
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 5. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 6. immune-system-research.com [immune-system-research.com]
Optimizing Peficitinib exposure time for maximal STAT inhibition
Technical Support Center: Peficitinib & STAT Inhibition
Welcome to the technical support center for optimizing this compound-mediated STAT inhibition. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What is the mechanism of action for this compound and how does it inhibit STAT signaling?
This compound is an orally administered Janus kinase (JAK) inhibitor.[1][2] The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immune responses and inflammation.[2][3]
Mechanism:
-
Cytokine Binding: A cytokine binds to its receptor on the cell surface.
-
JAK Activation: This binding brings associated JAK proteins into close proximity, allowing them to phosphorylate and activate each other (autophosphorylation).[2]
-
STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] The JAKs then phosphorylate the recruited STATs.
-
Dimerization & Translocation: Phosphorylated STATs (pSTATs) dissociate from the receptor, form dimers, and translocate into the nucleus.[2]
-
Gene Transcription: In the nucleus, pSTAT dimers bind to specific DNA sequences to regulate the transcription of genes involved in inflammation and immune cell function.[3]
This compound's Role: this compound functions as an ATP-competitive inhibitor, targeting the kinase activity of the JAK family (JAK1, JAK2, JAK3, and TYK2).[4][5] By blocking JAKs, this compound prevents the phosphorylation and subsequent activation of STAT proteins, thereby interrupting the downstream signaling cascade and reducing the expression of inflammatory genes.[1][3] this compound shows moderate selectivity for JAK3.[6]
Caption: this compound inhibits the JAK/STAT signaling pathway.
FAQ 2: I'm not observing the expected level of STAT inhibition. What are the common causes and how can I troubleshoot this?
Several factors can lead to suboptimal STAT inhibition. Use the following guide to troubleshoot your experiment.
Troubleshooting Steps:
-
Verify this compound Concentration: Ensure the concentration is sufficient. This compound's potency can vary between different JAKs and cell types.
-
Optimize Exposure Time: Inhibition is time-dependent. The peak effect may occur rapidly, but sustained inhibition might require longer incubation. A time-course experiment is essential.
-
Check Cytokine Stimulation: Confirm that your cytokine stimulus is potent and applied correctly. Phosphorylation of STATs is often transient, peaking 10-30 minutes after stimulation.[6][7]
-
Assess Cell Health and Density: Ensure cells are healthy and not over-confluent, as this can affect signaling responses.
-
Include Proper Controls:
-
Unstimulated Control: Cells with no cytokine treatment.
-
Vehicle Control: Cells treated with cytokine and the drug solvent (e.g., DMSO).
-
This compound-only Control: Cells treated with this compound alone to check for effects on basal pSTAT levels.
-
-
Confirm Assay Integrity: Use phosphatase inhibitors in your lysis buffer to protect pSTAT from dephosphorylation during sample preparation.[8]
Caption: Troubleshooting workflow for suboptimal STAT inhibition.
FAQ 3: How do I design an experiment to determine the optimal this compound exposure time?
A time-course experiment is the most effective way to determine the optimal duration of this compound treatment for maximal STAT inhibition.
Detailed Experimental Protocol: Time-Course Analysis of pSTAT Inhibition
-
Cell Seeding: Plate your cells (e.g., PBMCs, RA FLS) at a density that ensures they are in a logarithmic growth phase and will be ~80-90% confluent at the time of the experiment.[9] Allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal pSTAT levels, you can replace the growth medium with a serum-free or low-serum medium for 4-6 hours before treatment.[9]
-
This compound Pre-incubation:
-
Prepare a working concentration of this compound (e.g., 1 µM) in the appropriate medium.
-
Add this compound to the cells at staggered time points (e.g., 24h, 8h, 4h, 2h, 1h, 30 min) before cytokine stimulation.[6]
-
-
Cytokine Stimulation:
-
Cell Lysis:
-
Immediately after stimulation, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate) to each well to preserve the phosphorylation state of proteins.[8]
-
-
Protein Quantification: Collect the cell lysates and determine the protein concentration using a standard method like a BCA assay.
-
Analysis: Analyze the levels of phosphorylated STAT (pSTAT) and total STAT using Western Blot or ELISA.[9] Normalize the pSTAT signal to the total STAT signal for each time point.
-
Data Interpretation: Plot the normalized pSTAT levels against the this compound pre-incubation time to identify the duration that yields maximal inhibition.
Caption: Workflow for a time-course STAT inhibition experiment.
FAQ 4: What are the reported IC50 values and pharmacokinetic properties of this compound?
Understanding the potency and timing of this compound is crucial for experimental design. The IC50 (half-maximal inhibitory concentration) indicates the drug's potency in enzymatic assays, while pharmacokinetic data provides insight into its absorption and half-life.
Table 1: this compound IC50 Values for JAK Enzymes
| Target | IC50 (nM) |
|---|---|
| JAK1 | 3.9[10] |
| JAK2 | 5.0[6] |
| JAK3 | 0.71[6] |
| TYK2 | 4.8[6] |
(Note: IC50 values can vary slightly depending on the specific assay conditions.)
Table 2: Key Pharmacokinetic Parameters of this compound (Single Oral Dose in Humans)
| Parameter | Value | Description |
|---|---|---|
| Tmax (Time to peak concentration) | 1.0 - 1.75 hours[11][12][13] | This compound is rapidly absorbed.[12][14] |
| t1/2 (Elimination half-life) | 7.4 - 13.0 hours[12][13] | The time it takes for the plasma concentration to reduce by half. |
| Metabolism | Primarily by CYP3A4[1] | Consider potential interactions if using other CYP3A4-metabolized compounds. |
These tables provide a starting point for determining appropriate concentrations and timing for your in vitro experiments. For cell-based assays, concentrations are often tested in the range of 0.1 to 5 µM.[6]
FAQ 5: My STAT inhibition appears transient and decreases after an initial maximum effect. What could cause this?
Observing transient STAT inhibition after an initial peak is a known phenomenon with some kinase inhibitors and can be attributed to several factors:
-
Drug Metabolism: Cells may metabolize this compound over time, reducing its effective concentration. This is particularly relevant in long-term cultures (e.g., >24 hours).
-
Receptor Turnover and Resynthesis: The cell may respond to the signaling blockade by increasing the synthesis of cytokine receptors or other pathway components, leading to a rebound in signaling once the inhibitor concentration falls.
-
Feedback Loops: Cellular signaling pathways have complex negative feedback mechanisms. Inhibition of one part of a pathway can sometimes lead to the compensatory activation of another.
-
Inhibitor Washout: In some experimental setups, especially those involving media changes, the inhibitor may be washed out, allowing the pathway to reactivate.[15]
To investigate this, consider conducting a "washout" experiment: treat cells with this compound for the optimal time, then replace the medium with drug-free medium and measure pSTAT levels at subsequent time points to see how quickly the signal recovers.[15]
References
- 1. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 4. This compound [drugcentral.org]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A novel JAK inhibitor, this compound, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Safety of a Single Oral Dose of this compound (ASP015K) in Japanese Subjects with Normal and Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of Peficitinib versus Tofacitinib on JAK-STAT signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent Janus kinase (JAK) inhibitors, Peficitinib and Tofacitinib, with a focus on their differential effects on the JAK-STAT signaling pathway. This analysis is supported by quantitative data from in vitro and clinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Introduction to JAK-STAT Signaling and Therapeutic Intervention
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade downstream of numerous cytokine and growth factor receptors. This pathway plays a pivotal role in regulating immune responses, hematopoiesis, and inflammation. Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases. JAK inhibitors, such as this compound and Tofacitinib, exert their therapeutic effects by modulating this pathway, thereby suppressing the inflammatory cascade.
This compound (ASP015K) is a novel oral JAK inhibitor that has shown efficacy in treating rheumatoid arthritis.[1] Tofacitinib, another oral JAK inhibitor, is approved for the treatment of several inflammatory conditions, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[2] Both molecules function by competing with ATP for the binding site on JAK enzymes, leading to the inhibition of STAT phosphorylation and subsequent downstream signaling.[3][4]
Comparative Analysis of Kinase Inhibition
The inhibitory activity of this compound and Tofacitinib against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (nM) | Tofacitinib IC50 (nM) | References |
| JAK1 | 3.9 | 1.7 - 112 | [5][6][7],[8][9] |
| JAK2 | 5.0 | 1.8 - 20 | [5][6][7],[8][9] |
| JAK3 | 0.7 - 0.71 | 0.75 - 1.6 | [5][6][7],[8][9] |
| TYK2 | 4.8 | 16 - 34 | [5][6][7],[9] |
This compound is described as a pan-JAK inhibitor, demonstrating potent inhibition across all JAK family members, with a moderate selectivity for JAK3.[6][10][11] Tofacitinib was initially designed as a selective JAK3 inhibitor but also demonstrates significant inhibition of JAK1 and to a lesser extent, JAK2.[8][12] This broader spectrum of activity for both drugs contributes to their efficacy in inflammatory diseases by blocking the signaling of multiple cytokines.[2][12]
Impact on JAK-STAT Signaling Pathway
The inhibition of JAK kinases by this compound and Tofacitinib directly prevents the phosphorylation and activation of STAT proteins. This crucial step is the convergence point for the therapeutic mechanism of both drugs.
Clinical Efficacy and Safety: A Comparative Overview
Multiple network meta-analyses of randomized controlled trials have compared the efficacy and safety of this compound and Tofacitinib, primarily in the context of rheumatoid arthritis.
In patients with an inadequate response to disease-modifying antirheumatic drugs (DMARDs), both Tofacitinib (10 mg + methotrexate) and this compound (150 mg + methotrexate) were found to be among the most effective treatments.[13] A separate meta-analysis indicated that this compound (100 mg and 150 mg once daily) demonstrated comparable or improved efficacy outcomes versus Tofacitinib (5 mg twice daily) at 12 and 24 weeks.[12] Another study comparing five JAK inhibitors as monotherapy found that this compound 150 mg had the highest probability of achieving the American College of Rheumatology 20% (ACR20) response rate.
Regarding safety, the risk of adverse events and serious adverse events at 12 weeks was similar for this compound (100 and 150 mg) and Tofacitinib.[12] No significant differences in the incidence of serious adverse events were observed between the two drugs when used in combination with methotrexate.[13]
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the potency of an inhibitor against a specific kinase.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP (Adenosine Triphosphate)
-
Specific peptide substrate for each kinase
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound and Tofacitinib at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of this compound and Tofacitinib.
-
In a multi-well plate, add the kinase, peptide substrate, and assay buffer to each well.
-
Add the diluted inhibitors to the respective wells. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding a specific concentration of ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of ADP produced (or substrate consumed) using a luminescence-based detection reagent.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This assay measures the inhibition of cytokine-induced STAT phosphorylation within a cellular context.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium
-
Cytokine for stimulation (e.g., IL-2, IL-6, or IFN-γ)
-
This compound and Tofacitinib at various concentrations
-
Fixation buffer (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., methanol)
-
Fluorochrome-conjugated antibodies specific for phosphorylated STATs (e.g., anti-pSTAT3, anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Culture the immune cells and pre-incubate with varying concentrations of this compound or Tofacitinib.
-
Stimulate the cells with a specific cytokine to induce STAT phosphorylation. Include an unstimulated control.
-
Fix the cells to preserve the phosphorylation state of the proteins.
-
Permeabilize the cells to allow intracellular antibody staining.
-
Stain the cells with fluorochrome-conjugated anti-phospho-STAT antibodies.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT signal in individual cells.
-
Analyze the data to determine the percentage of inhibition of STAT phosphorylation at each inhibitor concentration and calculate the IC50 value.
Conclusion
Both this compound and Tofacitinib are potent inhibitors of the JAK-STAT signaling pathway, demonstrating efficacy in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound acts as a pan-JAK inhibitor with moderate selectivity for JAK3, while Tofacitinib preferentially inhibits JAK1 and JAK3. Clinical data suggests that both drugs have comparable efficacy and safety profiles. The choice between these inhibitors may depend on specific patient characteristics and therapeutic goals. The experimental protocols provided herein offer a framework for the continued investigation and comparison of these and other JAK inhibitors in a research setting.
References
- 1. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 4. docwirenews.com [docwirenews.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Efficacy and Safety of this compound Versus Tofacitinib and Baricitinib for Treatment of Rheumatoid Arthritis: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Efficacy and Safety of this compound Versus Tofacitinib and Baricitinib for Treatment of Rheumatoid Arthritis: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the efficacy and safety of tofacitinib and this compound in patients with active rheumatoid arthritis: A Bayesian network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative efficacy and safety of tofacitinib, baricitinib, upadacitinib, filgotinib and this compound as monotherapy for active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Peficitinib and Upadacitinib in Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent Janus kinase (JAK) inhibitors, Peficitinib and Upadacitinib, in the context of rheumatoid arthritis (RA) models. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to equip researchers with the necessary information to make informed decisions in their drug development and research endeavors.
Executive Summary
This compound and Upadacitinib are both potent JAK inhibitors that have demonstrated efficacy in the treatment of rheumatoid arthritis. However, they exhibit distinct selectivity profiles for the individual members of the JAK family, which may translate to differences in their efficacy and safety. This guide delves into a head-to-head comparison of their performance in preclinical and clinical models of RA, providing a comprehensive overview for the scientific community.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both this compound and Upadacitinib exert their therapeutic effects by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are critical components of the JAK-STAT signaling pathway. This pathway is a primary route for cytokine signaling, and its overactivation is a key driver of the chronic inflammation characteristic of rheumatoid arthritis. By blocking JAK enzymes, these inhibitors disrupt the downstream signaling cascade, leading to reduced inflammation and a decrease in the signs and symptoms of RA.
Figure 1: Simplified JAK-STAT signaling pathway and points of inhibition by this compound and Upadacitinib.
In Vitro Kinase Inhibition Profile
The selectivity of JAK inhibitors is a key determinant of their biological activity and potential side effects. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the potency of each drug against the different JAK isoforms.
| Kinase | This compound IC50 (nM) | Upadacitinib IC50 (nM) |
| JAK1 | 3.9[1][2][3] | 43[4][5] |
| JAK2 | 5.0[1][2][3] | 120[4][5] |
| JAK3 | 0.7[1][2][3] | 2300[4][5] |
| TYK2 | 4.8[1][2] | 4700[4][5] |
Table 1: In vitro kinase inhibition profiles of this compound and Upadacitinib.
This compound acts as a pan-JAK inhibitor, demonstrating potent inhibition across all four JAK family members, with a slight preference for JAK3.[1][2][3] In contrast, Upadacitinib is a selective JAK1 inhibitor, exhibiting significantly greater potency for JAK1 compared to JAK2, JAK3, and TYK2.[4][5]
In Vivo Efficacy in Adjuvant-Induced Arthritis (AIA) Rat Model
The adjuvant-induced arthritis (AIA) model in rats is a widely used preclinical model that shares many pathological features with human rheumatoid arthritis. While no direct head-to-head in vivo studies comparing this compound and Upadacitinib have been published, both have been evaluated in the AIA model and compared to Tofacitinib, allowing for an indirect comparison.
| Compound | Dose Range (mg/kg) | Efficacy Endpoint | Key Findings |
| This compound | 3 - 30 mg/kg | Arthritis score, paw swelling, bone destruction | Dose-dependent reduction in arthritis score and paw swelling. At 10 mg/kg, demonstrated comparable efficacy to Tofacitinib at 3 mg/kg in attenuating arthritis symptoms.[6][7] |
| Upadacitinib | 0.1 - 10 mg/kg | Paw swelling, bone destruction | Dose-dependent inhibition of paw swelling, with over 90% inhibition at 10 mg/kg. Showed similar efficacy to Tofacitinib in suppressing paw swelling and bone destruction. |
Table 2: Summary of in vivo efficacy in the rat adjuvant-induced arthritis (AIA) model.
Both this compound and Upadacitinib demonstrate potent, dose-dependent efficacy in reducing inflammation and joint damage in the rat AIA model.
Clinical Efficacy in Rheumatoid Arthritis Patients
Clinical trials in patients with rheumatoid arthritis provide the most relevant data for comparing the therapeutic potential of this compound and Upadacitinib. The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70) and the Disease Activity Score 28-joint count C-reactive protein (DAS28-CRP) are standard measures of clinical efficacy.
| Study Endpoint | This compound (100mg & 150mg) | Upadacitinib (15mg & 30mg) |
| ACR20 Response Rate | 57.7% (100mg) and 74.5% (150mg) at week 12. | 64% (15mg) and 66% (30mg) at week 12. |
| ACR50 Response Rate | Significantly higher than placebo at week 12. | 38% (15mg) and 43% (30mg) at week 12. |
| ACR70 Response Rate | Significantly higher than placebo at week 12. | 21% (15mg) and 27% (30mg) at week 12. |
| DAS28-CRP <2.6 (Remission) | Significant improvements from baseline compared to placebo. | 31% (15mg) and 28% (30mg) achieved clinical remission at week 12. |
Table 3: Phase III clinical trial efficacy data in patients with RA and inadequate response to conventional DMARDs.
Both this compound and Upadacitinib have demonstrated significant clinical efficacy in patients with moderate to severe rheumatoid arthritis. A network meta-analysis of five JAK inhibitors as monotherapy suggested that this compound 150 mg had the highest probability of achieving the best ACR20 response rate.
Experimental Protocols
Rat Adjuvant-Induced Arthritis (AIA) Model
This model is a cornerstone for the preclinical evaluation of anti-arthritic drugs.
References
- 1. A novel JAK inhibitor, this compound, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the effects of this compound and tofacitinib in the adjuvant-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. immune-system-research.com [immune-system-research.com]
Validating Peficitinib Target Engagement: A Comparative Guide to Cellular Thermal Shift Assays and Alternative Methods
For Immediate Release
In the landscape of targeted drug discovery, confirming that a therapeutic agent engages its intended molecular target within a cellular context is a critical step. This guide provides a comparative analysis of the Cellular Thermal Shift Assay (CETSA) and alternative established methods for validating the target engagement of Peficitinib, a potent pan-Janus kinase (JAK) inhibitor. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on assay selection for their research needs.
This compound is an orally active JAK inhibitor with demonstrated inhibitory activity against JAK1, JAK2, JAK3, and Tyk2.[1][2][3][] Its mechanism of action involves the modulation of the JAK-STAT signaling pathway, a crucial cascade in the immune response.[5] Validating the direct interaction of this compound with its JAK targets in a cellular environment is paramount for understanding its pharmacological effects.
Methods for Target Engagement Validation
This guide will compare the following methodologies:
-
Cellular Thermal Shift Assay (CETSA): A biophysical method that assesses ligand binding based on the principle of ligand-induced thermal stabilization of the target protein.
-
Biochemical Kinase Assays: In vitro assays that measure the direct inhibitory effect of a compound on the enzymatic activity of purified kinases.
-
Cellular Phospho-STAT Western Blot Analysis: A cellular assay that quantifies the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, a downstream event of JAK activation.
Section 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a native cellular environment without the need for compound or protein labeling. The assay relies on the principle that the binding of a ligand, such as this compound, to its target protein, a JAK kinase, alters the protein's thermal stability. This change in stability is detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble target protein remaining.
Experimental Workflow: Isothermal Dose-Response Fingerprint (ITDRF) CETSA
A common format for CETSA is the Isothermal Dose-Response Fingerprint (ITDRF), which is particularly useful for determining the potency of a compound in stabilizing its target.
Data Presentation: Representative CETSA Data
As direct CETSA data for this compound is not publicly available, the following table presents representative data for a RIPK1 inhibitor to illustrate the typical output of an ITDRF-CETSA experiment.[6] This data demonstrates the dose-dependent stabilization of the target protein, allowing for the calculation of an EC50 value, which reflects the compound's potency in engaging its target within the cell.
| Compound Concentration (nM) | Soluble RIPK1 (% of Control) |
| 0 | 100 |
| 1 | 110 |
| 10 | 150 |
| 100 | 220 |
| 1000 | 250 |
| 10000 | 260 |
| EC50 (nM) | ~50 |
Experimental Protocol: Isothermal Dose-Response Fingerprint (ITDRF) CETSA
-
Cell Culture and Lysis: Culture a suitable cell line (e.g., a human cell line endogenously expressing JAKs) to ~80% confluency. Harvest and lyse the cells to prepare a cell lysate.
-
Compound Incubation: Aliquot the cell lysate and incubate with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 60 minutes) at room temperature.
-
Heat Treatment: Heat the lysate-compound mixtures at a predetermined temperature (Tagg, the temperature at which ~50% of the unbound protein aggregates) for a short duration (e.g., 3-5 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples at high speed to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the JAK isoform of interest.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the this compound concentration to determine the EC50 value.
Section 2: Alternative Target Engagement Assays
While CETSA provides a direct measure of target binding in a cellular context, other well-established methods offer valuable insights into a compound's activity.
Biochemical Kinase Assays
These in vitro assays directly measure the ability of an inhibitor to block the enzymatic activity of a purified kinase. They are instrumental in determining the intrinsic potency of a compound.
The half-maximal inhibitory concentration (IC50) values for this compound against the four JAK isoforms have been determined in biochemical assays.[1][2][3][][7]
| JAK Isoform | IC50 (nM) |
| JAK1 | 3.9 |
| JAK2 | 5.0 |
| JAK3 | 0.7 |
| Tyk2 | 4.8 |
-
Reagents: Use purified, recombinant JAK1, JAK2, JAK3, and Tyk2 enzymes, a suitable peptide substrate, and ATP.
-
Compound Dilution: Prepare a serial dilution of this compound in an appropriate buffer.
-
Kinase Reaction: In a microplate, combine the JAK enzyme, the peptide substrate, and the this compound dilution. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence-based assay).
-
Data Analysis: Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Cellular Phospho-STAT Western Blot Analysis
This method assesses the functional consequence of JAK inhibition within cells by measuring the phosphorylation of STAT proteins, which are direct downstream targets of JAKs.
A study on rheumatoid arthritis fibroblast-like synoviocytes (RA FLS) demonstrated that this compound suppresses the phosphorylation of STAT1, STAT3, and STAT5 in a concentration-dependent manner.[5][8]
| This compound (µM) | pSTAT1 (% of Stimulated Control) | pSTAT3 (% of Stimulated Control) | pSTAT5 (% of Stimulated Control) |
| 0 | 100 | 100 | 100 |
| 0.1 | ~80 | ~75 | ~85 |
| 1 | ~40 | ~35 | ~50 |
| 5 | ~20 | ~15 | ~25 |
-
Cell Culture and Treatment: Culture appropriate cells (e.g., RA FLS) and pre-treat with varying concentrations of this compound for a specified time.
-
Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6) to induce JAK-STAT signaling.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated STAT proteins (e.g., pSTAT3) and total STAT proteins.
-
Data Analysis: Quantify the band intensities for both the phosphorylated and total STAT proteins. Calculate the ratio of pSTAT to total STAT and normalize to the stimulated control to determine the extent of inhibition.
Comparison of Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Biochemical Kinase Assay | Cellular Phospho-STAT Western Blot |
| Principle | Ligand-induced thermal stabilization | Inhibition of enzymatic activity | Inhibition of downstream signaling |
| Assay Context | Cellular (intact cells or lysates) | In vitro (purified components) | Cellular |
| Readout | Direct target binding (EC50) | Enzymatic inhibition (IC50) | Functional pathway inhibition |
| Labeling Required | No | No | No |
| Key Advantage | Physiologically relevant; confirms direct binding in cells. | High throughput; measures intrinsic potency. | Measures functional cellular outcome. |
| Key Limitation | Lower throughput than biochemical assays. | Lacks cellular context (e.g., permeability). | Indirect measure of target engagement. |
Conclusion
The validation of this compound's target engagement can be robustly achieved through a combination of the methodologies presented. The Cellular Thermal Shift Assay offers the most direct evidence of target binding within a native cellular environment, providing a crucial link between a compound's presence and its interaction with the intended target. Biochemical assays are invaluable for determining the intrinsic potency and selectivity of this compound against the JAK isoforms. Cellular phospho-STAT analysis complements these approaches by confirming the functional consequence of target engagement in a physiologically relevant signaling pathway. The choice of assay will depend on the specific research question, available resources, and the stage of drug development. For a comprehensive understanding of this compound's mechanism of action, a multi-faceted approach employing these complementary techniques is recommended.
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of Potential Drug–Drug Interactions between this compound (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Peficitinib vs. Baricitinib: A Comparative Analysis of their Differential Effects on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Janus kinase (JAK) inhibitors Peficitinib and Baricitinib, focusing on their differential effects on cytokine production. The information presented is supported by experimental data to aid researchers and professionals in the field of drug development in understanding the nuanced immunomodulatory profiles of these two therapeutic agents.
Introduction to this compound and Baricitinib
This compound and Baricitinib are orally administered small molecule inhibitors of the Janus kinase (JAK) family, which are crucial intracellular signaling molecules for numerous cytokines and growth factors involved in inflammation and immunity. Dysregulation of the JAK-STAT signaling pathway is a key factor in the pathogenesis of various autoimmune and inflammatory diseases. While both drugs target the JAK pathway, their distinct selectivity profiles lead to differential effects on cytokine signaling and production.
Baricitinib is a selective and reversible inhibitor of JAK1 and JAK2[1]. This compound, on the other hand, is a pan-JAK inhibitor, targeting JAK1, JAK2, JAK3, and TYK2, with moderate selectivity for JAK3[2]. These differences in their mechanism of action are fundamental to understanding their varying impacts on the immune response.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the quantitative data on the inhibitory effects of this compound and Baricitinib on cytokine-induced STAT phosphorylation and cytokine production from various in vitro studies. These data provide a direct comparison of their potency in modulating specific signaling pathways.
Table 1: Inhibition of Cytokine-Induced STAT Phosphorylation (IC50 values in nM)
| Cytokine Stimulus | Downstream STAT | Cell Type | This compound (nM) | Baricitinib (nM) | Reference |
| IL-6 | pSTAT3 | RA-FLS | 130 | 180 | [3][4] |
| Oncostatin M (OSM) | pSTAT3 | RA-FLS | 120 | 150 | [3][4] |
| LIF | pSTAT3 | RA-FLS | 110 | 160 | [3][4] |
| IL-27 | pSTAT3 | RA-FLS | 140 | 200 | [3][4] |
| IFN-α2b | pSTAT3 | RA-FLS | 120 | 170 | [3][4] |
| IFN-γ | pSTAT1 | Monocytes | Not Reported | Potent Inhibition | [1][2] |
| IL-2 | pSTAT5 | PBMCs | Comparable to Tofacitinib | Less Potent than Tofacitinib | [1] |
| IL-4 | pSTAT6 | PBMCs | Comparable to Tofacitinib | Less Potent than Tofacitinib | [1] |
| IL-15 | pSTAT5 | PBMCs | Comparable to Tofacitinib | Less Potent than Tofacitinib | [1] |
| IL-21 | pSTAT3 | PBMCs | Comparable to Tofacitinib | Less Potent than Tofacitinib | [1] |
| IL-10 | pSTAT3 | Monocytes | Not Reported | Reduced Potency | [1] |
| GM-CSF | pSTAT5 | Monocytes | Not Reported | Potent Inhibition | [1] |
| IL-3 | pSTAT5 | Monocytes | Not Reported | Potent Inhibition | [1] |
RA-FLS: Rheumatoid Arthritis Fibroblast-Like Synoviocytes; PBMCs: Peripheral Blood Mononuclear Cells. IC50 values are approximate and may vary based on experimental conditions.
Table 2: Inhibition of Cytokine and Chemokine Production
| Inhibitor | Stimulus | Cytokine/Chemokine | Cell Type | Observed Effect | Reference |
| This compound | IL-1β | IL-6 | RA-FLS | Significant decrease at 5 µM | [5] |
| IL-1β | MMP-3 | RA-FLS | Significant decrease at 5 µM | [5] | |
| IL-1β | CXCL8 (IL-8) | RA-FLS | Decrease at 5 µM | [5] | |
| IL-1β | CXCL1 | RA-FLS | Decrease at 5 µM | [5] | |
| IL-6 and sIL-6R | MCP-1/CCL2 | RA-FLS | Suppressed secretion | [2] | |
| Baricitinib | Oncostatin M (OSM) | IL-6 | RA-FLS | Attenuated release at 1-5 µM | [5] |
| IL-1β | IL-6 | RA-FLS | No significant effect | [5] | |
| IL-1β | MMP-3 | RA-FLS | No significant effect | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for assessing the effects of JAK inhibitors on cytokine production.
Caption: JAK-STAT signaling pathway and points of inhibition by this compound and Baricitinib.
Caption: A generalized experimental workflow for assessing JAK inhibitor effects on cytokine production.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature for assessing the in vitro effects of this compound and Baricitinib.
Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation in PBMCs
1. Cell Isolation and Culture:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with phosphate-buffered saline (PBS) and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
2. Drug Treatment and Cytokine Stimulation:
-
Seed PBMCs in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound, Baricitinib, or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Stimulate the cells with a specific cytokine (e.g., IL-2, IL-6, IFN-α) at a predetermined optimal concentration for 15-30 minutes at 37°C[6].
3. Flow Cytometry Analysis:
-
Fix and permeabilize the cells using a commercial kit.
-
Stain the cells with fluorescently labeled antibodies against cell surface markers (to identify specific cell populations like T cells, B cells, and monocytes) and an antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3, anti-pSTAT1).
-
Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of the pSTAT signal within the gated cell populations.
4. Data Analysis:
-
Calculate the percentage of inhibition of STAT phosphorylation for each drug concentration compared to the cytokine-stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Inhibition of Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)
1. Cell Isolation and Culture:
-
Obtain synovial tissue from patients with rheumatoid arthritis undergoing synovectomy or joint replacement surgery.
-
Digest the tissue with enzymes (e.g., collagenase, dispase) to isolate RA-FLS[7].
-
Culture the isolated RA-FLS in DMEM/F-12 medium supplemented with 10% FBS and antibiotics, and passage the cells upon reaching confluency. Use cells between passages 3 and 8 for experiments.
2. Drug Treatment and Cytokine Stimulation:
-
Seed RA-FLS in a 24-well or 48-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound, Baricitinib, or vehicle control for 2 hours[5].
-
Stimulate the cells with a pro-inflammatory cytokine such as Oncostatin M (OSM) or Interleukin-1β (IL-1β) for 24-48 hours[5].
3. Measurement of Cytokine Production:
-
Collect the cell culture supernatants.
-
Measure the concentration of specific cytokines and chemokines (e.g., IL-6, MCP-1/CCL2, MMP-3) in the supernatants using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Data Analysis:
-
Quantify the reduction in cytokine production for each drug concentration relative to the stimulated control.
-
Calculate the IC50 values for the inhibition of the production of each cytokine.
Discussion
The compiled data indicate that both this compound and Baricitinib are potent inhibitors of cytokine signaling, but with distinct profiles. In RA-FLS, both drugs effectively inhibit pSTAT3 signaling induced by cytokines of the IL-6 family (IL-6, OSM, LIF), with this compound showing slightly greater potency in some assays[3][4]. A notable difference is observed in their response to IL-1β stimulation, where this compound, but not Baricitinib, significantly reduced the production of IL-6 and MMP-3[5]. This suggests that this compound may have a broader inhibitory effect on inflammatory pathways in RA-FLS that are not solely dependent on the canonical JAK-STAT pathway.
In PBMCs, Baricitinib demonstrates potent inhibition of signaling downstream of cytokines that utilize JAK1/2, such as IFN-γ[1][2]. However, it is less potent in inhibiting pathways that are more dependent on JAK3, such as those for IL-2, IL-4, IL-15, and IL-21, when compared to broader spectrum JAK inhibitors[1]. As a pan-JAK inhibitor, this compound is expected to inhibit a wider range of cytokine pathways, including those dependent on JAK3 and TYK2.
Conclusion
This compound and Baricitinib exhibit differential effects on cytokine production, which are attributable to their distinct JAK selectivity profiles. Baricitinib's targeted inhibition of JAK1 and JAK2 makes it a potent modulator of specific inflammatory axes. This compound's broader pan-JAK inhibition allows it to impact a wider array of cytokine signaling pathways, including some that may be less sensitive to more selective JAK1/2 inhibitors. The choice between these inhibitors for therapeutic development or research applications will depend on the specific inflammatory pathways and cytokine profiles that are of interest. The experimental protocols and comparative data presented in this guide offer a foundational resource for further investigation into the nuanced immunomodulatory properties of these important therapeutic agents.
References
- 1. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Activated Synovial Fibroblasts in Rheumatoid Arthritis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Rheumatoid arthritis fibroblast‐like synoviocytes co‐cultured with PBMC increased peripheral CD4+CXCR5+ICOS+ T cell numbers - PMC [pmc.ncbi.nlm.nih.gov]
Peficitinib's Kinase Cross-Reactivity Profile: A Comparative Analysis
A deep dive into the selectivity of the pan-JAK inhibitor, Peficitinib, benchmarked against other leading Janus kinase inhibitors for researchers and drug development professionals.
This compound (ASP015K) is an orally administered Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of rheumatoid arthritis. As a pan-JAK inhibitor, it targets multiple members of the JAK family, which are crucial mediators of cytokine signaling. This guide provides a comparative analysis of the cross-reactivity profile of this compound against a broad panel of kinases, juxtaposed with other prominent JAK inhibitors: Tofacitinib, Baricitinib, Filgotinib, and Upadacitinib. Understanding the selectivity profile of these inhibitors is paramount for predicting their therapeutic efficacy and potential off-target effects.
Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound and its comparators against the primary JAK family members and a selection of other kinases. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of a kinase by 50%), has been compiled from various in vitro kinase assays.
| Kinase Target | This compound (IC50, nM) | Tofacitinib (IC50, nM) | Baricitinib (IC50, nM) | Filgotinib (IC50, nM) | Upadacitinib (IC50, nM) |
| JAK1 | 3.9[1] | 112[2] | 5.9 | >10,000 | 43 |
| JAK2 | 5.0[1] | 20[2] | 5.7 | 28 | 110 |
| JAK3 | 0.71[1] | 1[2] | >400 | 810 | >5,000 |
| TYK2 | 4.8[1] | 34 | 53 | 116 | 2,300 |
Note: Lower IC50 values indicate greater potency. Data for Baricitinib, Filgotinib, and Upadacitinib are compiled from publicly available data and may have been generated using different assay conditions.
This compound demonstrates potent inhibition across all four JAK family members, with a moderate selectivity for JAK3.[1] In comparison, other JAK inhibitors exhibit more selective profiles. For instance, Tofacitinib primarily targets JAK1 and JAK3, while Baricitinib shows potent inhibition of JAK1 and JAK2. Filgotinib and Upadacitinib are considered more selective for JAK1.
Signaling Pathway Context
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation. Inhibition of specific JAKs can modulate the downstream effects of these signaling molecules.
References
Comparative efficacy of Peficitinib and other pan-JAK inhibitors in vitro
Comparative In Vitro Efficacy of Peficitinib and Other JAK Inhibitors
This guide provides a comparative analysis of the in vitro efficacy of this compound and other Janus kinase (JAK) inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison based on available experimental data.
Introduction to JAK Inhibitors
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors. This signaling cascade, known as the JAK-STAT pathway, is integral to immune function and cell growth. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. JAK inhibitors are small molecules that modulate this pathway by inhibiting the activity of one or more of the four JAK family members: JAK1, JAK2, JAK3, and TYK2. While some inhibitors, termed "pan-JAK inhibitors," target multiple family members, others exhibit selectivity for specific JAKs.
Quantitative Comparison of In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and other selected JAK inhibitors against the four JAK isoforms. It is important to note that IC50 values can vary depending on the specific experimental assay and conditions used.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference(s) |
| This compound | 3.9 | 5.0 | 0.7 - 0.71 | 4.8 | [1][][3] |
| Tofacitinib | 3.2 - 112 | 4.1 - 20 | 1 - 1.6 | - | [4][5] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [6][7][8][9] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [10][11][12][13] |
| Filgotinib | 10 | 28 | 810 | 116 | [14] |
| Upadacitinib | 43 - 47 | 109 - 120 | 2100 - 2300 | 4700 | [15][16][17][18][19] |
Experimental Methodologies
The in vitro potency of JAK inhibitors is typically determined using biochemical kinase assays. These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified JAK isoform.
General Protocol for a Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the kinase activity of a specific JAK isoform by 50%.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP (Adenosine triphosphate).
-
A specific peptide substrate for each kinase.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (JAK inhibitors) solubilized in a suitable solvent (e.g., DMSO).
-
Detection reagents (e.g., fluorescently labeled antibody, luminescence-based ATP detection).
-
Microplates (e.g., 384-well).
-
Plate reader capable of detecting the signal (fluorescence, luminescence, etc.).
Procedure:
-
Compound Preparation: A dilution series of the test compound is prepared in DMSO.
-
Reaction Mixture: The kinase, peptide substrate, and ATP are combined in the assay buffer. The concentration of ATP is typically kept at or near its Km value for the specific kinase to ensure competitive inhibition can be accurately measured.[6]
-
Initiation of Reaction: The kinase reaction is initiated by adding the enzyme to the mixture of substrate, ATP, and the test inhibitor at various concentrations.
-
Incubation: The reaction is allowed to proceed for a set period at a controlled temperature (e.g., room temperature).
-
Termination and Detection: The reaction is stopped, often by the addition of a solution containing EDTA.[20] A detection reagent is then added to quantify the amount of phosphorylated substrate or the amount of ATP remaining. The signal is measured using a plate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.[20]
Visualizations
JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the primary target of the inhibitors discussed in this guide.
Experimental Workflow for IC50 Determination
The diagram below outlines a typical workflow for determining the in vitro IC50 value of a JAK inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. ard.bmj.com [ard.bmj.com]
- 4. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Baricitinib | JAK | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. rndsystems.com [rndsystems.com]
- 12. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 14. selleckchem.com [selleckchem.com]
- 15. rndsystems.com [rndsystems.com]
- 16. Upadacitinib | JAK | Tocris Bioscience [tocris.com]
- 17. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
An In Vitro Showdown: Peficitinib and Filgotinib Square Off Against Other JAK Inhibitors
A detailed comparison of the in vitro potency and selectivity of Peficitinib and Filgotinib against other prominent Janus kinase (JAK) inhibitors, including Tofacitinib, Baricitinib, and Upadacitinib, reveals distinct profiles that may underlie their therapeutic applications. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their comparative performance in preclinical settings.
The development of JAK inhibitors has revolutionized the treatment of various autoimmune and inflammatory diseases. These small molecules target the Janus kinase family of enzymes—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—which are crucial for cytokine signaling pathways implicated in immune responses. While all JAK inhibitors share a common mechanism of action, their varying degrees of selectivity for different JAK isoforms can lead to differences in efficacy and safety. This guide focuses on the in vitro characteristics of this compound and Filgotinib in comparison to other well-established JAK inhibitors.
Biochemical Potency: A Head-to-Head Comparison of IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. In vitro enzymatic assays using purified recombinant JAK enzymes are fundamental in determining the IC50 values of these inhibitors. The data compiled from various studies, while potentially subject to inter-assay variability, provides a clear picture of the relative potency and selectivity of each compound.
| JAK Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Selectivity |
| This compound | 3.9 | - | 0.7 | - | JAK3/JAK1 |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 |
| Tofacitinib | 1 | 20 | 1 | >100 | Pan-JAK (JAK1/JAK3 preference) |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| Upadacitinib | 43 | 110 | 2300 | 4600 | JAK1 |
Note: IC50 values can vary between different experimental assays and conditions. The data presented here is a synthesis from multiple sources for comparative purposes.
From this data, Filgotinib and Upadacitinib emerge as highly selective JAK1 inhibitors. This compound, on the other hand, shows potent inhibition of both JAK3 and JAK1. Tofacitinib is considered a pan-JAK inhibitor with a preference for JAK1 and JAK3, while Baricitinib preferentially targets JAK1 and JAK2.
Cellular Activity: Inhibition of Cytokine-Induced STAT Phosphorylation
To understand the functional consequences of JAK inhibition in a more biologically relevant context, cellular assays are employed. These assays typically measure the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream targets of the JAKs.
Studies have shown that Filgotinib exhibits the greatest selectivity for JAK1-dependent pathways in cellular assays. It effectively inhibits signaling mediated by cytokines that rely on JAK1, while having less of an impact on pathways dependent on JAK2 and JAK3. This compound has been demonstrated to effectively suppress STAT phosphorylation induced by various cytokines, with an efficacy comparable to that of Tofacitinib and Baricitinib in peripheral blood mononuclear cells (PBMCs).
Experimental Protocols
A detailed understanding of the methodologies used to generate these comparative data is crucial for their interpretation. Below are outlines of the key in vitro experiments.
Biochemical Kinase Assay (IC50 Determination)
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK isoform.
Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50%.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP (Adenosine triphosphate)
-
A specific peptide substrate for each kinase
-
Assay buffer (e.g., Tris-HCl, MgCl2,
Validating the therapeutic efficacy of Peficitinib in different autoimmune disease models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic efficacy of Peficitinib, a novel Janus kinase (JAK) inhibitor, across various preclinical models of autoimmune diseases. By objectively comparing its performance with other established JAK inhibitors such as Tofacitinib and Baricitinib, and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug development.
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
This compound is a potent inhibitor of the JAK family of tyrosine kinases, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). This broad-spectrum, or pan-JAK, inhibition is central to its therapeutic effect. The JAK-STAT signaling pathway is a critical mediator of immune responses, transducing signals from various cytokines and growth factors that are implicated in the pathogenesis of autoimmune diseases. By blocking this pathway, this compound effectively modulates the immune response and reduces inflammation.
The binding of pro-inflammatory cytokines to their receptors on the cell surface activates associated JAKs. This activation leads to the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus, where they regulate the transcription of genes involved in inflammation and immune cell function. This compound's inhibition of JAKs prevents the phosphorylation of STATs, thereby downregulating the inflammatory cascade.
Below is a diagram illustrating the mechanism of action of this compound within the JAK-STAT signaling pathway.
Comparative Efficacy in Autoimmune Disease Models
Rheumatoid Arthritis: Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model in rats is a well-established preclinical model for rheumatoid arthritis. This compound has demonstrated significant therapeutic efficacy in this model, reducing paw swelling, arthritis scores, and bone destruction. A head-to-head comparison with Tofacitinib revealed comparable efficacy at clinically relevant exposures.
| Parameter | This compound (10 mg/kg) | Tofacitinib (3 mg/kg) | Vehicle Control |
| Arthritis Score Reduction | Significant | Significant | - |
| Paw Swelling Inhibition | Significant | Significant | - |
| Bone Mineral Density Loss Inhibition | Significantly greater than Tofacitinib | Significant | - |
| Synovial Thickening Score Reduction | Significantly greater than Tofacitinib | Significant | - |
| Table 1: Comparative Efficacy of this compound and Tofacitinib in Rat Adjuvant-Induced Arthritis Model.[1][2] |
A network meta-analysis of clinical trials in patients with rheumatoid arthritis also indicated that this compound (100 mg and 150 mg once daily) had comparable or improved efficacy outcomes compared to Tofacitinib (5 mg twice daily) and Baricitinib (2 or 4 mg once daily).[3][4][5]
Psoriasis: Imiquimod-Induced Mouse Model
The imiquimod-induced psoriasis model in mice is a standard for evaluating the efficacy of anti-psoriatic therapies. While direct preclinical comparative data for this compound in this model is limited in the public domain, clinical trial data and the drug's mechanism of action suggest its potential. This compound has completed Phase 2 trials for the treatment of psoriasis.[6] A network meta-analysis of clinical trials for plaque psoriasis showed that while other JAK inhibitors like Tofacitinib ranked higher in achieving PASI75, this compound was included in the analysis, indicating its activity in this indication.
| Parameter | This compound | Tofacitinib | Baricitinib |
| PASI75 Response Rate (Clinical) | Active | Superior | Active |
| PGA Response (Clinical) | Active | Superior | Active |
| Table 2: Indirect Comparison of JAK Inhibitors in Plaque Psoriasis (from Network Meta-Analysis). Tofacitinib showed superior efficacy in this analysis. |
Inflammatory Bowel Disease: DSS-Induced Colitis in Mice
The dextran sulfate sodium (DSS)-induced colitis model is a widely used model for inflammatory bowel disease (IBD). This compound has undergone a Phase 2b clinical trial in patients with moderate-to-severe ulcerative colitis, where it showed evidence of efficacy at doses of ≥75 mg once daily.[7] Preclinical studies with other JAK inhibitors, such as Tofacitinib and Baricitinib, have demonstrated their ability to ameliorate colitis in the DSS model, suggesting a class effect.[8][9]
| Parameter | This compound (Clinical) | Tofacitinib (Preclinical) | Baricitinib (Preclinical) |
| Clinical Response (UC Patients) | Evidence of Efficacy (≥75 mg) | - | - |
| Disease Activity Index (DSS Model) | - | Significant Reduction | Significant Reduction |
| Colon Length Shortening (DSS Model) | - | Ameliorated | Ameliorated |
| Pro-inflammatory Cytokine Reduction | - | Significant | Significant |
| Table 3: Efficacy of this compound (Clinical) and Other JAK Inhibitors (Preclinical) in Ulcerative Colitis and the DSS-Induced Colitis Model. |
Experimental Protocols
Detailed methodologies for the key animal models are provided below to facilitate the replication and validation of these findings.
Adjuvant-Induced Arthritis (AIA) in Rats
Objective: To induce an arthritis model in rats that mimics aspects of human rheumatoid arthritis for the evaluation of therapeutic agents.
-
Animals: Lewis rats are commonly used as they are highly susceptible to AIA.
-
Induction: A single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis, is administered at the base of the tail.
-
Disease Assessment:
-
Paw Swelling: Measured using a plethysmometer or calipers.
-
Arthritis Score: Graded on a scale of 0-4 for each paw, based on erythema and swelling.[10][11][12][13][14]
-
0 = No signs of arthritis
-
1 = Mild redness and swelling of the ankle or wrist
-
2 = Moderate redness and swelling
-
3 = Severe redness and swelling of the entire paw
-
4 = Deformity or ankylosis
-
-
-
Treatment: this compound or other test compounds are typically administered orally once daily, starting from the day of immunization (prophylactic) or after the onset of arthritis (therapeutic).
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tissues are collected for histological analysis of joint inflammation and bone erosion. Blood samples can be collected for biomarker analysis.
Imiquimod-Induced Psoriasis in Mice
Objective: To induce a psoriasis-like skin inflammation in mice to evaluate the efficacy of topical or systemic treatments.
-
Animals: BALB/c or C57BL/6 mice are commonly used.
-
Induction: A daily topical application of a 5% imiquimod cream is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Disease Assessment:
-
Psoriasis Area and Severity Index (PASI): A modified PASI score is used to assess erythema, scaling, and skin thickness, each graded on a scale of 0-4.
-
Ear Thickness: Measured daily using a digital caliper.
-
-
Treatment: Test compounds can be administered topically or systemically, either prophylactically or therapeutically.
-
Endpoint Analysis: Skin biopsies are collected for histological analysis of epidermal thickness (acanthosis), and inflammatory cell infiltration. Cytokine levels in the skin can be measured by qPCR or ELISA.
DSS-Induced Colitis in Mice
Objective: To induce acute or chronic colitis in mice as a model for inflammatory bowel disease.
-
Animals: C57BL/6 mice are frequently used.
-
Induction: 2-5% (w/v) Dextran Sulfate Sodium (DSS) is administered in the drinking water for 5-7 days for acute colitis. For chronic colitis, multiple cycles of DSS administration followed by recovery periods with regular water are used.
-
Disease Assessment:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and the presence of blood in the stool.
-
Colon Length: Measured at the end of the study as a marker of inflammation (shorter colon indicates more severe inflammation).
-
-
Treatment: this compound or other compounds are typically administered orally.
-
Endpoint Analysis: Colon tissue is collected for histological scoring of inflammation and damage. Myeloperoxidase (MPO) activity can be measured as an indicator of neutrophil infiltration.
Conclusion
This compound demonstrates significant therapeutic efficacy in preclinical models of autoimmune diseases, particularly in rheumatoid arthritis. Its pan-JAK inhibitory mechanism provides a strong rationale for its use in a range of autoimmune conditions. While direct head-to-head preclinical comparisons with other JAK inhibitors in models of psoriasis and IBD are not as readily available, clinical trial data and the known class effects of JAK inhibitors support its potential in these indications. The detailed experimental protocols provided in this guide will aid researchers in further validating and extending these findings. Future preclinical studies focusing on direct comparisons with second-generation, more selective JAK inhibitors will be valuable in further defining the therapeutic profile of this compound.
References
- 1. Comparison of the effects of this compound and tofacitinib in the adjuvant-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Efficacy and Safety of this compound Versus Tofacitinib and Baricitinib for Treatment of Rheumatoid Arthritis: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tofacitinib, Baricitinib, Upadacitinib, Filgotinib or this compound? Study Compares Five Rheumatoid | Docwire News [docwirenews.com]
- 5. Comparative Efficacy and Safety of this compound Versus Tofacitinib and Baricitinib for Treatment of Rheumatoid Arthritis: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound, an Oral Janus Kinase Inhibitor, in Moderate-to-severe Ulcerative Colitis: Results From a Randomised, Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Delayed and limited administration of the JAKinib tofacitinib mitigates chronic DSS-induced colitis [frontiersin.org]
- 9. Baricitinib relieves DSS-induced ulcerative colitis in mice by suppressing the NF-κB and JAK2/STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Association between arthritis score at the onset of the disease and long-term locomotor outcome in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Assessing the relative potency of Peficitinib against different JAK isoforms
For Immediate Release
[City, State] – [Date] – In the competitive landscape of Janus kinase (JAK) inhibitors, a nuanced understanding of their relative potency against different JAK isoforms is paramount for targeted therapeutic development. This guide provides a detailed comparison of Peficitinib's inhibitory activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), benchmarked against other prominent JAK inhibitors: Tofacitinib, Baricitinib, and Upadacitinib. The data presented herein, derived from in vitro biochemical assays, offers valuable insights for researchers, scientists, and drug development professionals.
Comparative Inhibitory Activity of JAK Inhibitors
The half-maximal inhibitory concentration (IC50) values are a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and other selected JAK inhibitors against the four JAK family members. Lower IC50 values indicate greater potency.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Selectivity |
| This compound | 3.9[1] | 5.0[1] | 0.7[1] | 4.8[1] | Pan-JAK inhibitor with moderate JAK3 selectivity[2][3] |
| Tofacitinib | 1 - 3.7[4][5] | 4.1 - 20[4][5] | 0.75 - 1.6[4] | >100[5] | JAK1/JAK3 preference[5] |
| Baricitinib | 5.9[1] | 5.7[1] | >400[5] | 53[5] | JAK1/JAK2[5] |
| Upadacitinib | 43[6][7] | 120[6][7] | 2300[6][7] | 4700[6][7] | JAK1[5] |
Note: IC50 values can vary between different experimental assays and conditions. The data presented here is a synthesis from multiple sources for comparative purposes.
This compound demonstrates potent inhibition across all JAK isoforms, with IC50 values in the low nanomolar range.[1][2] Notably, it exhibits a moderate selectivity for JAK3.[2][3] In comparison, Tofacitinib shows a preference for JAK1 and JAK3, while Baricitinib is more selective for JAK1 and JAK2.[5] Upadacitinib is a selective JAK1 inhibitor.[5][6][7]
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a multitude of cytokines and growth factors, playing a central role in immunity, cell proliferation, and differentiation.[8][9][10] The pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the activation of associated JAKs.[8] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[8] Subsequently, STATs are also phosphorylated by JAKs, leading to their dimerization and translocation into the nucleus, where they regulate the transcription of target genes.[8][11]
Experimental Protocols
The determination of IC50 values is a critical step in the characterization of enzyme inhibitors. The following outlines the methodology for a typical in vitro biochemical kinase assay used to assess the potency of JAK inhibitors.
Biochemical Kinase Assay for IC50 Determination
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK isoform.
Objective: To determine the concentration of an inhibitor required to reduce the kinase activity of a specific JAK isoform by 50%.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP (Adenosine triphosphate)
-
A specific peptide substrate for each kinase
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (e.g., this compound) at various concentrations
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Enzyme and Substrate Preparation: The recombinant JAK enzyme and its corresponding peptide substrate are diluted to their optimal concentrations in the assay buffer.
-
Compound Dilution: The test inhibitor is serially diluted to create a range of concentrations.
-
Incubation: The serially diluted inhibitor is pre-incubated with the JAK enzyme in the assay plate to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or fluorescence.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.[5]
References
- 1. academic.oup.com [academic.oup.com]
- 2. ard.bmj.com [ard.bmj.com]
- 3. Discovery and structural characterization of this compound (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. cusabio.com [cusabio.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of First and Second-Generation JAK Inhibitors
A Guide for Researchers and Drug Development Professionals
The advent of Janus kinase (JAK) inhibitors has revolutionized the treatment landscape for a multitude of inflammatory and autoimmune diseases. However, as with any therapeutic class, understanding the nuances of their safety profiles is paramount for informed clinical decision-making and future drug development. This guide provides a detailed comparison of the safety profiles of first and second-generation JAK inhibitors, supported by quantitative data from clinical trials and real-world evidence.
Executive Summary
First-generation JAK inhibitors, characterized by their broad inhibition of multiple JAK isoforms, have demonstrated significant efficacy but are associated with a range of adverse events. The development of second-generation, more selective JAK inhibitors was driven by the hypothesis that a more targeted approach could mitigate some of these safety concerns. This guide will delve into the comparative data on key adverse events, explore the underlying mechanisms related to JAK selectivity, and provide detailed experimental protocols for assessing inhibitor safety and selectivity.
Data Presentation: Comparative Safety Profiles
The following tables summarize the incidence rates of key adverse events of special interest for first and second-generation JAK inhibitors based on data from pivotal clinical trials and meta-analyses. It is important to note that direct head-to-head comparisons are not always available, and trial populations and designs may vary.
Table 1: Incidence Rates of Serious Infections, Herpes Zoster, and Malignancies
| Adverse Event | First-Generation Inhibitors | Second-Generation Inhibitors |
| Tofacitinib | Baricitinib | |
| Serious Infections (Events per 100 patient-years) | 2.5 - 4.5 | 2.8 - 3.6 |
| Herpes Zoster (Events per 100 patient-years) | 2.4 - 4.4 | 3.2 - 4.0 |
| Malignancy (excluding NMSC) (Events per 100 patient-years) | 0.7 - 1.1 | 0.6 - 1.0 |
NMSC: Non-melanoma skin cancer. Data synthesized from multiple sources including clinical trial publications and meta-analyses.
Table 2: Incidence of Major Adverse Cardiovascular Events (MACE) and Venous Thromboembolism (VTE)
| Adverse Event | First-Generation Inhibitors | Second-Generation Inhibitors |
| Tofacitinib | Baricitinib | |
| MACE (Events per 100 patient-years) | 0.74 - 0.91 | 0.5 - 0.8 |
| VTE (Events per 100 patient-years) | 0.5 - 0.7 | 0.5 - 1.3 |
Data synthesized from multiple sources including clinical trial publications and meta-analyses.
Key Differences in Safety Profiles
First-generation JAK inhibitors, such as tofacitinib and baricitinib, are considered pan-JAK inhibitors, meaning they inhibit multiple JAK isoforms (JAK1, JAK2, JAK3, and TYK2) to varying degrees. This broad activity is linked to their efficacy but also to a wider range of side effects. For instance, inhibition of JAK2 can be associated with hematological effects like anemia and thrombocytopenia, while JAK3 inhibition can lead to immunosuppression.
Second-generation inhibitors, such as upadacitinib and filgotinib, were designed to be more selective, primarily targeting JAK1.[1] This increased selectivity is thought to contribute to an improved safety profile.[2] For example, the more targeted inhibition of JAK1 is hypothesized to reduce the risk of adverse events associated with the inhibition of other JAK isoforms.[2]
A network meta-analysis of 39 trials with 16,894 participants found that while commercially available JAK inhibitors show superior efficacy, there are differences in their safety profiles.[3] For instance, the analysis suggested that 100 mg of filgotinib had a significantly lower risk of infection, while 4 mg of baricitinib had the highest risk of herpes zoster.[3] Real-world data from the ELECTRA-i study also highlighted differences, with thrombotic events and major adverse cardiovascular events accounting for 1% of adverse events after baricitinib treatment, herpes zoster reactivation for 1% after filgotinib and tofacitinib treatment, and non-melanoma skin cancer for 1% after upadacitinib treatment.[4]
Mandatory Visualizations
JAK-STAT Signaling Pathway
The diagram below illustrates the central role of the Janus kinases (JAKs) in cytokine signaling. Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus to regulate gene expression. Different generations of JAK inhibitors target distinct JAK isoforms within this pathway.
Caption: The JAK-STAT signaling pathway and points of inhibition.
Experimental Workflow for Assessing JAK Inhibitor Selectivity
This diagram outlines a typical workflow for determining the selectivity of JAK inhibitors using both biochemical and cellular assays.
Caption: Workflow for determining JAK inhibitor selectivity.
Experimental Protocols
Biochemical Kinase Assay (IC50 Determination)
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK isoform.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against each of the four JAK isoforms (JAK1, JAK2, JAK3, TYK2).
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP (Adenosine triphosphate).
-
A specific peptide substrate for each kinase.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Test compounds (JAK inhibitors) at various concentrations.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega).
Procedure:
-
Enzyme and Substrate Preparation: Dilute the JAK enzyme and its corresponding peptide substrate in the assay buffer to the desired concentrations.
-
Compound Incubation: Serially dilute the test inhibitor and pre-incubate with the JAK enzyme in a 384-well plate for 15-30 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be at or near the Km for each respective JAK enzyme to ensure accurate IC50 determination. For example, one study used ATP concentrations of 90 µM for JAK1, 20 µM for JAK2, 6.2 µM for JAK3, and 16.0 µM for TYK2.[5]
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of product (phosphorylated substrate or ADP) formed using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phospho-STAT (pSTAT) Flow Cytometry Assay
This cell-based assay provides a more biologically relevant context by measuring the inhibition of JAK-STAT signaling within whole cells.
Objective: To assess the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in relevant cell types.
Materials:
-
Human whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/JAK2, IFN-α for JAK1/TYK2, GM-CSF for JAK2/JAK2, IL-4 for JAK1/JAK3).
-
Test compounds (JAK inhibitors).
-
Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III).
-
Fluorochrome-conjugated antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5) and cell surface markers (e.g., CD3, CD4, CD19, CD33).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Collect human whole blood in heparinized tubes or isolate PBMCs using density gradient centrifugation.
-
Compound Incubation: Pre-incubate the whole blood or PBMCs with various concentrations of the JAK inhibitor for 1 hour at 37°C.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine for a short period (e.g., 15 minutes at 37°C) to activate a particular JAK-STAT pathway. For instance, IL-6 can be used at 100 ng/mL to stimulate the JAK1/JAK2 pathway, and GM-CSF at 10 ng/mL to stimulate the JAK2/JAK2 pathway.
-
Fixation and Permeabilization: Stop the stimulation and immediately fix and lyse the red blood cells, followed by permeabilization of the white blood cells to allow for intracellular staining.
-
Immunostaining: Stain the cells with a cocktail of fluorescently labeled antibodies against cell surface markers and intracellular phosphorylated STAT proteins for 30-60 minutes at room temperature.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and quantify the median fluorescence intensity (MFI) of the pSTAT signal within specific cell populations (e.g., CD4+ T cells, monocytes).
-
Data Analysis: Calculate the percent inhibition of STAT phosphorylation for each inhibitor concentration relative to the cytokine-stimulated control without inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The evolution from first to second-generation JAK inhibitors represents a significant step towards optimizing the benefit-risk profile of this important class of therapeutics. While second-generation inhibitors generally demonstrate a more favorable safety profile, particularly concerning certain adverse events, the choice of a specific JAK inhibitor should always be based on a thorough evaluation of the individual patient's clinical characteristics and risk factors. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of even more selective and safer JAK inhibitors in the future.
References
- 1. Comparative Efficacy and Safety of JAK Inhibitors in the Management of Rheumatoid Arthritis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA-i Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Peficitinib in a Laboratory Setting: A Procedural Guide
This document provides essential guidance on the proper disposal procedures for Peficitinib, a small molecule kinase inhibitor, intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. As an investigational compound, this compound should be handled as a hazardous material, and its disposal must comply with federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).[1][2][3]
Core Principles of this compound Disposal
This compound is intended for research purposes only and should not be disposed of through standard laboratory drains or as regular trash.[4][5] Improper disposal of pharmaceutical waste can lead to environmental contamination and significant legal and financial penalties.[1][3] Research laboratories are responsible for the safe management of all chemical waste, from generation to final disposal.[2][3]
Quantitative Data Summary for Hazardous Waste Containerization
While specific quantitative disposal parameters for this compound are not publicly available, the following table summarizes the general requirements for hazardous pharmaceutical waste containers, which are applicable to this compound disposal.
| Parameter | Requirement | Rationale |
| Container Material | Chemically compatible with this compound and any solvents used. | Prevents degradation of the container and potential leaks. |
| Container Condition | Must be free from damage, leaks, or deterioration. | Ensures safe containment of hazardous waste. |
| Container Closure | Equipped with a secure, leak-proof lid. | Prevents spills and exposure to laboratory personnel. |
| Labeling | Must be clearly marked with "Hazardous Waste" and a description of the contents. | Communicates the hazard and ensures proper handling. |
| Storage Time | Maximum of six months within an academic facility's Satellite Accumulation Area (SAA). | Complies with EPA regulations for waste accumulation.[3] |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the necessary steps for the safe and compliant disposal of this compound and materials contaminated with it.
Step 1: Personnel Training and Personal Protective Equipment (PPE)
All personnel handling this compound waste must be trained in hazardous waste management.[6] Before initiating any disposal procedures, ensure appropriate PPE is worn, including but not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Segregation and Containerization
Proper segregation of waste is crucial.[3]
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container that is compatible with this compound and any solvents used in its preparation.[3][6]
-
Solid Waste: Place all solid materials contaminated with this compound, such as unused compound, contaminated vials, pipette tips, gloves, and bench paper, directly into the designated solid hazardous waste container.
-
Liquid Waste: For liquid waste containing this compound (e.g., stock solutions), use a designated liquid hazardous waste container. Do not mix incompatible waste streams.
-
Sharps: Any sharps, such as needles or syringes used with this compound, must be disposed of in a designated sharps container that is also treated as hazardous waste.[2]
Step 3: Labeling and Storage
-
Labeling: Affix a completed "Hazardous Waste" label to the container.[6] The label must include:
-
The words "Hazardous Waste"
-
The name and address of the generating facility
-
The chemical name(s) of the contents (i.e., this compound and any solvents) and their approximate concentrations.[6]
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[3] The container must remain closed except when adding waste.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.[6]
-
Documentation: Complete any necessary chemical waste disposal request forms as required by your institution. Retain all documentation for your records.[2][6] Professional waste management services ensure compliance with all relevant regulations, including those from the EPA and DEA.[2]
Experimental Workflow and Signaling Pathway Diagrams
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste in a research laboratory.
References
Personal protective equipment for handling Peficitinib
This document provides crucial safety and logistical information for laboratory professionals handling Peficitinib. The following procedural guidance is designed to minimize exposure risk and ensure safe operational and disposal practices.
Personal Protective Equipment (PPE)
When handling this compound, it is essential to adhere to standard laboratory safety protocols. While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to treat it as a potentially hazardous compound.[1] The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommendation |
| Hand Protection | Wear impermeable and resistant gloves. The Safety Data Sheet notes that no specific glove material recommendation can be made due to a lack of testing.[1] Consult with your institution's safety officer for guidance on selecting an appropriate glove material. |
| Eye/Face Protection | Use safety glasses with side shields or goggles to protect against splashes. |
| Skin and Body Protection | Wear a standard laboratory coat. |
| Respiratory Protection | Not generally required under normal handling conditions.[1] |
Laboratory Handling Procedures
General Hygiene and Handling:
-
Follow the usual precautionary measures for handling chemicals.[1]
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[2]
-
Wash hands thoroughly after handling the compound.[2]
-
In case of eye contact, rinse the opened eye for several minutes under running water.[1]
-
If swallowed and symptoms persist, consult a doctor.[1]
Preparing Stock Solutions:
-
This compound is supplied as a crystalline solid.[2]
-
To create a stock solution, dissolve this compound in an organic solvent such as ethanol, DMSO, or dimethylformamide. The solution should be purged with an inert gas.[2]
-
For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice. Aqueous solutions should not be stored for more than one day.[2]
Accidental Release and Disposal
Spills:
-
For accidental releases, the Safety Data Sheet indicates that special personal precautions are not required.[1]
-
The spilled material should be picked up mechanically.[1]
-
Prevent the substance from entering sewers or surface and ground water.[1]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
Safety and Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
